molecular formula C19H18N4O B13845929 MU1787

MU1787

カタログ番号: B13845929
分子量: 318.4 g/mol
InChIキー: KTGZHJWTKLQHBK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

MU1787 is a useful research compound. Its molecular formula is C19H18N4O and its molecular weight is 318.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C19H18N4O

分子量

318.4 g/mol

IUPAC名

3-(4-tert-butylphenyl)-5-(2H-triazol-4-yl)furo[3,2-b]pyridine

InChI

InChI=1S/C19H18N4O/c1-19(2,3)13-6-4-12(5-7-13)14-11-24-17-9-8-15(21-18(14)17)16-10-20-23-22-16/h4-11H,1-3H3,(H,20,22,23)

InChIキー

KTGZHJWTKLQHBK-UHFFFAOYSA-N

正規SMILES

CC(C)(C)C1=CC=C(C=C1)C2=COC3=C2N=C(C=C3)C4=NNN=C4

製品の起源

United States

Foundational & Exploratory

MU1787: A Potent and Selective Inhibitor of Homeodomain-Interacting Protein Kinases (HIPKs)

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

MU1787 is a potent and highly selective small molecule inhibitor of the Homeodomain-Interacting Protein Kinase (HIPK) family, specifically targeting HIPK1, HIPK2, and HIPK3. These serine/threonine kinases are crucial regulators of multiple signaling pathways implicated in cancer, fibrosis, and other diseases. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, synthesis, and biological activity. The information presented is intended to support further investigation and potential therapeutic development of this compound.

Introduction

Homeodomain-interacting protein kinases (HIPKs) are a family of four conserved nuclear serine/threonine kinases (HIPK1-4) that play pivotal roles in cellular processes such as apoptosis, proliferation, differentiation, and DNA damage response. Their dysregulation has been linked to various pathologies, making them attractive targets for therapeutic intervention. This compound has emerged as a valuable chemical probe for studying the biological functions of HIPK1, HIPK2, and HIPK3 due to its high potency and selectivity.[1]

Chemical Properties and Synthesis

Chemical Structure

This compound is a furo[3,2-b]pyridine (B1253681) derivative.[1]

Chemical Name: 3-(1H-indazol-6-yl)-5-(1-methyl-1H-pyrazol-4-yl)furo[3,2-b]pyridine Molecular Formula: C20H14N6O Molecular Weight: 354.37 g/mol

Synthesis

The synthesis of this compound is based on a flexible methodology involving the chemoselective couplings of a 5-chloro-3-iodofuro[3,2-b]pyridine (B14910067) intermediate. This allows for the introduction of different substituents at the 3 and 5 positions of the furo[3,2-b]pyridine core.[1]

Detailed Synthesis Protocol:

A detailed, step-by-step experimental protocol for the synthesis of this compound is not yet publicly available in the primary scientific literature. The published synthesis is described at a high level, focusing on the overall strategy rather than providing specific reaction conditions, reagent quantities, and purification methods.[1]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of HIPK1, HIPK2, and HIPK3. By binding to the ATP-binding pocket of these kinases, this compound prevents the phosphorylation of their downstream substrates, thereby modulating the signaling pathways they regulate.

Biological Activity

In Vitro Kinase Inhibitory Activity

This compound demonstrates potent inhibitory activity against HIPK1, HIPK2, and HIPK3. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

KinaseIC50 (nM)
HIPK1285
HIPK2123
HIPK3283

Table 1: In vitro inhibitory activity of this compound against HIPK family kinases.

Kinase Selectivity

This compound is reported to be a highly selective inhibitor of HIPKs.[1] However, a comprehensive kinase selectivity profile, often determined through a broad panel screen (e.g., kinome scan), has not been published. This data would be crucial for a thorough understanding of its off-target effects and for its validation as a specific chemical probe.

Cellular Activity

Detailed protocols for cellular assays to evaluate the effects of this compound on HIPK activity and downstream signaling in a cellular context are not yet available in the public domain. Such assays would be essential to confirm target engagement and to elucidate the functional consequences of HIPK inhibition by this compound.

Signaling Pathways

HIPKs are integral components of several critical signaling pathways. Inhibition of HIPK1, HIPK2, and HIPK3 by this compound is expected to modulate these pathways, leading to various cellular outcomes.

p53 Signaling Pathway

HIPK2 is a key regulator of the tumor suppressor p53. It directly phosphorylates p53 at Serine 46, a modification that is critical for the induction of apoptosis in response to DNA damage.[2] By inhibiting HIPK2, this compound can be expected to interfere with this pro-apoptotic signal.

p53_pathway cluster_stress Cellular Stress cluster_signaling Signaling Cascade cluster_outcome Cellular Outcome DNA Damage DNA Damage HIPK2 HIPK2 DNA Damage->HIPK2 p53 p53 HIPK2->p53 phosphorylates S46 p53 (pS46) p53 (pS46) p53->p53 (pS46) Apoptosis Apoptosis p53 (pS46)->Apoptosis This compound This compound This compound->HIPK2 inhibits

HIPK2-mediated p53 activation pathway and the inhibitory action of this compound.
Wnt/β-catenin Signaling Pathway

HIPKs have been shown to regulate the Wnt/β-catenin signaling pathway. The specific mechanisms and the direct impact of this compound on this pathway require further investigation.

TGF-β Signaling Pathway

The TGF-β signaling pathway, which is involved in cell growth, differentiation, and fibrosis, is also modulated by HIPKs. The effect of this compound on TGF-β-mediated cellular responses is an area for future research.

In Vivo Studies

To date, no in vivo efficacy, pharmacokinetic, or toxicology studies for this compound have been published. Such studies are essential for evaluating the therapeutic potential of this compound.

Experimental Protocols

Detailed, publicly available experimental protocols for the synthesis, in vitro kinase assays, and cellular assays for this compound are currently limited. The primary publication provides a general synthetic scheme but lacks the specific details required for replication.[1] Researchers interested in working with this compound would need to develop or optimize these protocols based on standard laboratory procedures.

Conclusion

This compound is a valuable research tool for investigating the roles of HIPK1, HIPK2, and HIPK3 in health and disease. Its high potency and selectivity make it a superior probe compared to less specific inhibitors. However, to fully realize its potential as a therapeutic lead, further studies are required. These include the disclosure of a detailed synthesis protocol, comprehensive kinase selectivity profiling, and thorough in vivo characterization of its efficacy, pharmacokinetics, and safety. The elucidation of its precise effects on downstream signaling pathways in various cellular contexts will also be critical for advancing our understanding of HIPK biology and the therapeutic utility of their inhibition.

References

In-Depth Technical Guide to MU1787: A Potent and Selective HIPK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of MU1787, a potent and highly selective inhibitor of Homeodomain-interacting protein kinases (HIPKs). The information presented herein is intended to support further research and development efforts in medicinal chemistry and drug discovery.

Core Chemical Identity and Properties

This compound, with the CAS number 2624098-97-9, is a small molecule inhibitor belonging to the furo[3,2-b]pyridine (B1253681) class of compounds.[1] Its systematic IUPAC name is 3-[4-(1,1-Dimethylethyl)phenyl]-5-(1H-1,2,3-triazol-5-yl)furo[3,2-b]pyridine.[1]

Chemical Structure

The two-dimensional chemical structure of this compound is depicted below.

this compound Chemical Structure

Figure 1: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below for quick reference. This data is essential for understanding the compound's behavior in various experimental settings.

PropertyValueReference
Molecular Formula C19H18N4O[1]
Molecular Weight 318.380 g/mol [1]
Appearance Solid[1]
Solubility 10 mM in DMSO[1]
CAS Number 2624098-97-9[1]
SMILES String CC(C)(C)c1ccc(cc1)c2c(cn3)c3ccc(n2)c4cn[nH]n4

Biological Activity and Mechanism of Action

This compound is a potent and highly selective inhibitor of Homeodomain-interacting protein kinases (HIPKs).[1] HIPKs are a family of serine/threonine kinases that play crucial roles in various cellular processes, including signal transduction, apoptosis, and embryonic development.

Inhibitory Potency

This compound has demonstrated significant inhibitory activity against multiple members of the HIPK family. The half-maximal inhibitory concentrations (IC50) for this compound against HIPK1, HIPK2, and HIPK3 are summarized in the following table.

TargetIC50 (nM)
HIPK1285
HIPK2123
HIPK3283

Data sourced from ProbeChem Biochemicals.[1]

Furthermore, this compound exhibits high selectivity across the kinome, as demonstrated in a broad panel of 373 human kinases. Notably, it does not inhibit HIPK4 at a concentration of 10 µM.[1]

Signaling Pathway

This compound exerts its biological effects by inhibiting the kinase activity of HIPKs, thereby modulating downstream signaling pathways. A simplified representation of the HIPK signaling pathway and the point of inhibition by this compound is illustrated in the diagram below.

HIPK_Signaling_Pathway Simplified HIPK Signaling Pathway cluster_upstream Upstream Signals cluster_core HIPK Kinase cluster_downstream Downstream Effectors Stress Signals Stress Signals HIPK HIPK Stress Signals->HIPK Developmental Cues Developmental Cues Developmental Cues->HIPK Transcription Factors Transcription Factors HIPK->Transcription Factors Phosphorylation Apoptotic Proteins Apoptotic Proteins HIPK->Apoptotic Proteins Phosphorylation Gene Expression Gene Expression Transcription Factors->Gene Expression Apoptosis Apoptosis Apoptotic Proteins->Apoptosis This compound This compound This compound->HIPK Inhibition

Caption: Inhibition of HIPK by this compound blocks downstream signaling.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound can be found in the primary literature, specifically in the European Journal of Medicinal Chemistry, volume 215, published on April 5, 2021, with the identifier 113299.[1] Researchers are encouraged to consult this publication for comprehensive methodologies. A generalized workflow for assessing the inhibitory activity of compounds like this compound is outlined below.

experimental_workflow cluster_prep Preparation cluster_assay Kinase Assay cluster_analysis Data Analysis Compound Synthesis Compound Synthesis Assay Setup Assay Setup Compound Synthesis->Assay Setup Kinase Purification Kinase Purification Kinase Purification->Assay Setup Incubation Incubation Assay Setup->Incubation Detection Detection Incubation->Detection Data Acquisition Data Acquisition Detection->Data Acquisition IC50 Calculation IC50 Calculation Data Acquisition->IC50 Calculation

Caption: General workflow for determining kinase inhibitor potency.

This guide serves as a foundational resource for professionals engaged in the study and application of novel kinase inhibitors. For the most detailed and up-to-date information, direct consultation of the cited primary literature is recommended.

References

No Publicly Available Data on the Mechanism of Action of MU1787

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific and medical literature, as well as clinical trial registries, has yielded no specific information regarding a compound designated as MU1787.

Consequently, it is not possible to provide an in-depth technical guide or whitepaper on its core mechanism of action, as no data on its signaling pathways, molecular targets, or cellular effects has been found in the public domain. The core requirements of the request, including the summarization of quantitative data, detailing of experimental protocols, and visualization of signaling pathways, cannot be fulfilled without this foundational information.

This lack of public information could be due to several factors:

  • Early Stage of Development: this compound may be an investigational compound in the very early stages of preclinical development, and information has not yet been publicly disclosed by the sponsoring institution or company.

  • Internal Designation: The identifier "this compound" might be an internal code used by a research institution or pharmaceutical company that has not been correlated with a publicly disclosed chemical name or structure.

  • Incorrect Identifier: It is possible that "this compound" is an incorrect or outdated designation for a compound that may be known by another name.

  • Discontinued (B1498344) Program: The research program for this compound may have been discontinued before any information was made public.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation if they are affiliated with the developing organization or to search for information under alternative compound names if available. Without any primary data, any hypothesis on the mechanism of action would be purely speculative and would not meet the standards of a technical guide for a scientific audience.

MU1787: A Technical Guide to a Highly Selective HIPK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MU1787 is a potent and highly selective small molecule inhibitor of Homeodomain-interacting Protein Kinases (HIPKs), specifically targeting HIPK1, HIPK2, and HIPK3. Its selectivity across the kinome makes it a valuable tool for studying the biological roles of these kinases and a potential starting point for the development of therapeutic agents. This technical guide provides a comprehensive overview of the available data on this compound, with a focus on its biochemical activity and the signaling pathways it modulates. While specific quantitative data on the solubility and stability of this compound are not extensively available in the public domain, this guide outlines standard experimental protocols for assessing these critical parameters for a compound of this class.

Core Compound Data

This compound is characterized by a furo[3,2-b]pyridine (B1253681) core scaffold, a privileged structure in the development of selective kinase inhibitors.

Table 1: Biochemical Activity of this compound

Target KinaseIC50 (nM)Selectivity Notes
HIPK1285Highly selective across a broad panel of 373 human kinases.
HIPK2123Does not inhibit HIPK4 at concentrations up to 10 µM.[1]
HIPK3283

Physicochemical Properties of the Furo[3,2-b]pyridine Scaffold

While specific data for this compound is limited, the general physicochemical properties of its core scaffold, furo[3,2-b]pyridine, provide some insights.

Table 2: General Physicochemical Properties of Furo[3,2-b]pyridine

PropertyValueReference
Molecular FormulaC₇H₅NO[2]
Molecular Weight119.12 g/mol [3]
Predicted logP1.3[3]
Predicted pKa (Strongest Basic)4.22 ± 0.30[2]

Note: These values are for the parent furo[3,2-b]pyridine scaffold and will be modified by the specific substitutions present in this compound.

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of this compound have not been published. However, the following sections describe standard, widely accepted methodologies that would be appropriate for characterizing these properties.

Solubility Assessment Protocol

A standard approach to determine the thermodynamic solubility of a compound like this compound involves the shake-flask method.

Experimental Workflow: Solubility Determination

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Weigh excess this compound solid prep2 Add to vials with various aqueous buffers (e.g., PBS pH 7.4) and organic co-solvents (e.g., DMSO, Ethanol) prep1->prep2 equil Incubate at a constant temperature (e.g., 25°C or 37°C) with agitation for a defined period (e.g., 24-48 hours) to ensure equilibrium prep2->equil analysis1 Separate solid from supernatant (centrifugation or filtration) equil->analysis1 analysis2 Quantify the concentration of this compound in the supernatant using a validated analytical method (e.g., HPLC-UV) analysis1->analysis2

Caption: Workflow for determining the thermodynamic solubility of this compound.

Stability Indicating Assay Protocol

A stability-indicating assay method (SIAM) is crucial for determining the stability of a drug substance. This involves subjecting the compound to stress conditions and developing an analytical method that can distinguish the intact drug from its degradation products.

Experimental Workflow: Stability-Indicating Assay Method Development

G cluster_stress Forced Degradation cluster_method Method Development cluster_validation Method Validation stress1 Expose this compound to stress conditions: - Acidic (e.g., 0.1 N HCl) - Basic (e.g., 0.1 N NaOH) - Oxidative (e.g., 3% H₂O₂) - Thermal (e.g., 60°C) - Photolytic (e.g., UV/Vis light) method1 Develop a separation method (e.g., reverse-phase HPLC) to resolve this compound from potential degradation products stress1->method1 method2 Optimize mobile phase, column, and detection wavelength method1->method2 validation1 Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness method2->validation1

Caption: Workflow for the development of a stability-indicating assay for this compound.

Signaling Pathways Modulated by this compound

This compound, as an inhibitor of HIPKs, is expected to modulate several critical cellular signaling pathways.

HIPK2 and p53 Signaling Pathway

HIPK2 plays a crucial role in the DNA damage response by phosphorylating and activating the tumor suppressor p53, leading to apoptosis. Inhibition of HIPK2 by this compound would be expected to block this process.

Signaling Pathway: HIPK2-p53 Axis

G dna_damage DNA Damage hipk2 HIPK2 dna_damage->hipk2 activates p53 p53 hipk2->p53 phosphorylates (Ser46) apoptosis Apoptosis p53->apoptosis induces This compound This compound This compound->hipk2 inhibits

Caption: Inhibition of the HIPK2-p53 signaling pathway by this compound.

HIPKs and Wnt/β-catenin Signaling Pathway

HIPKs are also involved in the regulation of the Wnt signaling pathway through the stabilization of β-catenin. The precise role and the effect of inhibition can be context-dependent.

Signaling Pathway: HIPK and Wnt/β-catenin

G wnt Wnt Ligand frizzled Frizzled Receptor wnt->frizzled destruction_complex Destruction Complex (Axin, APC, GSK3β) frizzled->destruction_complex inhibits beta_catenin β-catenin destruction_complex->beta_catenin promotes degradation tcf_lef TCF/LEF beta_catenin->tcf_lef activates gene_transcription Target Gene Transcription tcf_lef->gene_transcription hipk HIPK hipk->beta_catenin stabilizes This compound This compound This compound->hipk inhibits

Caption: Potential modulation of the Wnt/β-catenin pathway by this compound.

Conclusion

This compound is a valuable chemical probe for elucidating the complex roles of HIPK1, HIPK2, and HIPK3 in cellular signaling. While detailed public data on its solubility and stability are currently lacking, this guide provides the foundational knowledge of its biochemical activity and the pathways it influences, alongside standard methodologies for its further physicochemical characterization. Such studies will be essential for its potential development as a therapeutic agent.

References

Potential Therapeutic Targets of MU1787: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MU1787 is a potent and highly selective small molecule inhibitor belonging to the furo[3,2-b]pyridine (B1253681) class of compounds.[1] Emerging research has identified its primary therapeutic targets as the Homeodomain-Interacting Protein Kinase (HIPK) family, with a particularly strong inhibitory effect on HIPK1, HIPK2, and HIPK3. These serine/threonine kinases are crucial regulators of various cellular processes, and their dysregulation has been implicated in a range of pathologies, including cancer and fibrosis. This document provides a comprehensive overview of the therapeutic potential of this compound, focusing on its mechanism of action, quantitative inhibitory data, and the signaling pathways it modulates. Detailed experimental methodologies are also provided to facilitate further research and development.

Core Therapeutic Targets: The HIPK Family

The primary therapeutic targets of this compound are members of the Homeodomain-Interacting Protein Kinase (HIPK) family.[1][2][3] These kinases play a significant role in cellular processes such as proliferation, differentiation, and apoptosis.[4] this compound has demonstrated high selectivity for these kinases.

Quantitative Inhibitory Data

The inhibitory activity of this compound against key protein kinases is summarized in the table below. The data highlights the compound's potent and selective inhibition of HIPK family members.

Target KinaseIC50 (nM)Source
HIPK1285[5]
HIPK2123[5]
HIPK3283[5]

Signaling Pathways Modulated by this compound

The therapeutic potential of this compound is intrinsically linked to the signaling pathways regulated by its primary targets. A key pathway implicated in various diseases and modulated by HIPK2 is the Transforming Growth Factor-beta 1 (TGF-β1)/Smad3 signaling cascade.

The TGF-β1/Smad3 Pathway in Fibrosis

HIPK2 is a critical regulator of multiple profibrotic pathways, including the TGF-β1/Smad3 pathway.[6] In pathological conditions such as renal fibrosis, HIPK2 expression is often upregulated.[6] HIPK2 can phosphorylate and activate Smad3, a key downstream effector of TGF-β1 signaling. This activation leads to the transcription of pro-fibrotic genes. By inhibiting HIPK2, this compound can potentially disrupt this pathological signaling cascade and mitigate fibrosis.[6]

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta1 TGF-β1 TGF_beta_R TGF-β Receptor TGF_beta1->TGF_beta_R Binds Smad3 Smad3 TGF_beta_R->Smad3 Recruits HIPK2 HIPK2 HIPK2->Smad3 Phosphorylates pSmad3 p-Smad3 (Activated) Smad3->pSmad3 Activation Gene_Expression Pro-fibrotic Gene Expression pSmad3->Gene_Expression Promotes This compound This compound This compound->HIPK2 Inhibits

This compound inhibits the pro-fibrotic TGF-β1/Smad3 signaling pathway.

Experimental Methodologies

The identification and characterization of this compound as a selective HIPK inhibitor involved a combination of computational and biochemical assays.

Virtual Screening for HIPK2 Inhibitors

A structure-based virtual screening approach can be employed to identify potential HIPK2 inhibitors from compound libraries. This methodology involves:

  • Preparation of the HIPK2 Kinase Domain Structure: A homology model of the human HIPK2 kinase domain is built using a suitable template (e.g., the crystal structure of a related kinase). The model is then refined and validated.

  • Compound Library Docking: A library of small molecules is docked into the ATP-binding site of the HIPK2 model using molecular docking software.

  • Pose Selection and Scoring: The binding poses of the compounds are evaluated and scored based on their predicted binding affinity and interactions with key residues in the active site.

  • Candidate Selection: Compounds with the most favorable docking scores and interaction profiles are selected for further experimental validation.

In Vitro Kinase Inhibition Assay

The inhibitory activity of this compound against HIPK kinases can be determined using a radiometric or fluorescence-based in vitro kinase assay. A general protocol is as follows:

  • Reagents: Recombinant human HIPK1, HIPK2, and HIPK3 enzymes; substrate peptide (e.g., Myelin Basic Protein); [γ-³²P]ATP or a fluorescent ATP analog; kinase assay buffer; this compound at various concentrations.

  • Reaction Setup: The kinase reaction is initiated by mixing the HIPK enzyme, substrate, and ATP in the kinase assay buffer in the presence of varying concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubation: The reaction mixture is incubated at 30°C for a specified period (e.g., 30 minutes).

  • Detection:

    • Radiometric Assay: The reaction is stopped, and the phosphorylated substrate is separated from the free [γ-³²P]ATP using phosphocellulose paper. The amount of incorporated radioactivity is quantified using a scintillation counter.

    • Fluorescence-based Assay: The change in fluorescence intensity, which correlates with ATP consumption, is measured using a microplate reader.

  • Data Analysis: The percentage of kinase inhibition for each this compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.

experimental_workflow cluster_computational Computational Phase cluster_biochemical Biochemical Phase cluster_cellular Cellular Phase virtual_screening Virtual Screening of Compound Libraries candidate_selection Selection of Potential Inhibitors virtual_screening->candidate_selection kinase_assay In Vitro Kinase Inhibition Assay candidate_selection->kinase_assay ic50_determination IC50 Value Determination kinase_assay->ic50_determination cell_based_assay Cell-Based Signaling and Viability Assays ic50_determination->cell_based_assay target_validation In-Cell Target Engagement Validation cell_based_assay->target_validation

General workflow for the identification and validation of this compound.

Broader Therapeutic Potential

While the primary focus has been on the inhibition of HIPK kinases, the furo[3,2-b]pyridine core is a versatile scaffold found in molecules with a range of biological activities.[2][7] Further research into the broader kinase selectivity profile of this compound and its effects on other signaling pathways may unveil additional therapeutic applications. For instance, related compounds have been investigated for their potential as antiviral and anti-inflammatory agents.[7]

Conclusion

This compound is a promising therapeutic agent with a well-defined mechanism of action centered on the selective inhibition of the HIPK family of kinases. Its ability to modulate key signaling pathways, such as the TGF-β1/Smad3 cascade, positions it as a strong candidate for the development of novel treatments for fibrotic diseases and potentially other conditions driven by aberrant HIPK activity. The data and methodologies presented in this guide provide a solid foundation for further preclinical and clinical investigation of this compound.

References

MU1787 Initial In Vitro Screening Results: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the initial in vitro screening results for MU1787, a highly selective inhibitor of Homeodomain-Interacting Protein Kinases (HIPKs). The information is intended for researchers, scientists, and drug development professionals interested in the biochemical activity and potential mechanisms of action of this compound.

Data Presentation

The primary in vitro activity of this compound has been characterized by its inhibitory potency against key members of the HIPK family. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Target KinaseThis compound IC50 (nM)
HIPK1285
HIPK2123
HIPK3283

Data sourced from Němec et al., 2021.[1]

These results demonstrate that this compound is a potent inhibitor of HIPK1, HIPK2, and HIPK3. Further studies have highlighted the compound's remarkable kinome-wide selectivity, suggesting minimal off-target activity against a broader panel of kinases.[1]

Experimental Protocols

While the specific, detailed experimental protocol for the this compound IC50 determination was not available in the public domain, a generalized protocol for a common method used for such assays, the ADP-Glo™ Kinase Assay, is provided below. This protocol is representative of the methodology likely employed for the in vitro kinase inhibition studies.

Generalized In Vitro Kinase Inhibition Assay Protocol (ADP-Glo™ Method)

This protocol outlines the general steps for determining the IC50 of a compound against a target kinase.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA, 50µM DTT).
  • ATP Solution: Prepare a stock solution of ATP in kinase buffer at a concentration that is at or near the Km of the target kinase.
  • Kinase Solution: Dilute the recombinant HIPK enzyme (HIPK1, HIPK2, or HIPK3) to the desired working concentration in kinase buffer.
  • Substrate Solution: Prepare the specific peptide or protein substrate for the kinase in the kinase buffer. Myelin Basic Protein (MBP) is a common substrate for HIPK2.
  • Test Compound (this compound) Dilution Series: Prepare a serial dilution of this compound in DMSO, and then further dilute in kinase buffer to achieve the final desired concentrations for the assay.
  • ADP-Glo™ Reagents: Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.

2. Kinase Reaction:

  • Add the diluted test compound to the wells of a 384-well plate.
  • Add the kinase solution to the wells containing the test compound and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
  • Initiate the kinase reaction by adding a mixture of the ATP and substrate solutions.
  • Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.

3. ADP Detection:

  • Terminate the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent to each well.
  • Incubate the plate at room temperature for 40 minutes.
  • Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase reaction.
  • Incubate the plate at room temperature for 30-60 minutes.

4. Data Acquisition and Analysis:

  • Measure the luminescence of each well using a plate reader.
  • The luminescent signal is proportional to the amount of ADP produced, which is inversely proportional to the inhibitory activity of the compound.
  • Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls.
  • Determine the IC50 value by fitting the percent inhibition data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Mandatory Visualizations

Experimental and Logical Workflows

G cluster_0 In Vitro Kinase Inhibitor Screening Workflow A Compound Library C Primary Screen (Single High Concentration) A->C B Target Kinase (e.g., HIPK1, HIPK2, HIPK3) B->C D Identify 'Hits' (% Inhibition > Threshold) C->D E Dose-Response Assay (IC50 Determination) D->E F Determine IC50 Values E->F G Selectivity Profiling (Kinome-wide Panel) F->G H Identify Potent & Selective Inhibitors (e.g., this compound) G->H

Caption: A generalized workflow for in vitro kinase inhibitor screening.

Signaling Pathways

Homeodomain-Interacting Protein Kinases (HIPKs) are crucial regulators of several important signaling pathways. This compound, as a potent HIPK inhibitor, is expected to modulate these pathways.

HIPK2 in p53-Mediated Apoptosis

HIPK2 plays a critical role in the cellular response to DNA damage by phosphorylating p53 at Serine 46. This phosphorylation event is a key step in promoting the transcription of pro-apoptotic genes. Inhibition of HIPK2 by this compound would be expected to block this phosphorylation and subsequent apoptosis.

G cluster_0 HIPK2-p53 Apoptosis Pathway A DNA Damage B HIPK2 A->B D p53 B->D Phosphorylation E p-p53 (Ser46) B->E p C This compound C->B Inhibition F Transcription of Pro-Apoptotic Genes (e.g., Bax, PUMA) E->F G Apoptosis F->G

Caption: this compound inhibits HIPK2-mediated p53 phosphorylation and apoptosis.

HIPK Regulation of the Wnt/β-catenin Signaling Pathway

HIPKs are known to influence the Wnt signaling pathway, which is critical for embryonic development and is often dysregulated in cancer. HIPKs can contribute to the stabilization of β-catenin. Therefore, inhibition of HIPKs by this compound may lead to a decrease in β-catenin levels and a subsequent reduction in the transcription of Wnt target genes.

G cluster_1 HIPK in Wnt/β-catenin Signaling Wnt Wnt Ligand Fzd Frizzled Receptor Wnt->Fzd Dvl Dishevelled Fzd->Dvl DestructionComplex Destruction Complex (APC, Axin, GSK3β) Dvl->DestructionComplex Inhibition betaCatenin β-catenin DestructionComplex->betaCatenin Degradation betaCatenin_nuc β-catenin (nucleus) betaCatenin->betaCatenin_nuc Translocation HIPK HIPK HIPK->betaCatenin Stabilization This compound This compound This compound->HIPK Inhibition TCF_LEF TCF/LEF TargetGenes Wnt Target Gene Transcription betaCatenin_nuc->TargetGenes Activation TCF_LEF->TargetGenes Activation

Caption: this compound may destabilize β-catenin by inhibiting HIPK.

HIPK Involvement in the TGF-β Signaling Pathway

HIPKs have also been implicated downstream of the TGF-β signaling pathway, which regulates numerous cellular processes, including growth, differentiation, and apoptosis. HIPK1 and HIPK2 can be involved in mediating the transcriptional responses to TGF-β signaling. Inhibition of HIPKs by this compound could therefore alter the cellular response to TGF-β.

G cluster_2 HIPK in TGF-β Signaling TGFb TGF-β Ligand Receptor TGF-β Receptor (Type I/II) TGFb->Receptor SMADs p-SMAD2/3 Receptor->SMADs Phosphorylation SMAD_complex SMAD Complex SMADs->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex TargetGenes TGF-β Target Gene Transcription SMAD_complex->TargetGenes Regulation HIPK HIPK TranscriptionFactors Other Transcription Factors HIPK->TranscriptionFactors Phosphorylation This compound This compound This compound->HIPK Inhibition TranscriptionFactors->TargetGenes Co-regulation

Caption: this compound may modulate TGF-β signaling by inhibiting HIPK.

References

Homologous Compounds to an Imidazo[2,1-b]thiadiazole Core: A Technical Guide on Synthesis, Anticancer Activity, and Mechanism of Action

Homologous Compounds to an Imidazo[2,1-b][1][2][3]thiadiazole Core: A Technical Guide on Synthesis, Anticancer Activity, and Mechanism of Action

Executive Summary: While the specific compound "MU1787" is not documented in publicly available scientific literature, this guide focuses on a structurally related and well-studied class of homologous compounds: derivatives of the imidazo[2,1-b][1][2][3]thiadiazole core. This scaffold is a prominent pharmacophore in anticancer drug discovery, with numerous analogs demonstrating potent cytotoxic effects against a range of cancer cell lines. This document provides a comprehensive overview of the synthesis, quantitative biological activity, and proposed mechanisms of action for key imidazo[2,1-b][1][2][3]thiadiazole derivatives, intended for researchers, scientists, and drug development professionals.

Introduction

The imidazo[2,1-b][1][2][3]thiadiazole fused heterocyclic system has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including anticancer, antifungal, and antibacterial properties. Its rigid, planar structure and potential for substitution at multiple positions make it an attractive scaffold for the design of targeted therapeutics. This guide details the chemical synthesis and biological evaluation of several homologous series of imidazo[2,1-b][1][2][3]thiadiazoles, with a focus on their anticancer activity.

Synthesis of Imidazo[2,1-b][1][2][3]thiadiazole Derivatives

The general synthesis of 2,6-disubstituted imidazo[2,1-b][1][2][3]thiadiazoles typically involves a one-pot condensation reaction. The process commences with the cyclization of an aromatic carboxylic acid with thiosemicarbazide (B42300) in the presence of a dehydrating agent like phosphorus oxychloride to form a 5-substituted-1,3,4-thiadiazol-2-amine intermediate. This intermediate is then reacted with a substituted phenacyl bromide in a suitable solvent, such as ethanol (B145695), under reflux conditions to yield the final 2,6-disubstituted imidazo[2,1-b][1][2][3]thiadiazole product. Further modifications, such as the introduction of a formyl or thiocyanate (B1210189) group at the 5-position, can be achieved through subsequent electrophilic substitution reactions.

Quantitative Anticancer Activity

The cytotoxic effects of various imidazo[2,1-b][1][2][3]thiadiazole derivatives have been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and the 50% growth inhibition (GI50) are key metrics used to quantify the potency of these compounds. The following tables summarize the in vitro anticancer activity of selected derivatives.

Table 1: Cytotoxic Activity of 2,6-Disubstituted Imidazo[2,1-b][1][2][3]thiadiazole Analogs

Compound IDR1R2Cell LineIC50 (µM)GI50 (µM)
5b -H-BrHeLa49-
5c -H-ClHeLa63-
7g -CH3-NO2L121023-
7g -CH3-NO2CEM23-
4c 3-aminophenyl4-methoxyphenylHOP-92-0.114[4]
4c 3-aminophenyl4-methoxyphenylCAKI-1-0.743[4]
11a Chalcone-A5490.65-
11b Chalcone-HeLa2.25-

Table 2: Cytotoxic Activity of 2,5,6-Trisubstituted Imidazo[2,1-b][1][2][3]thiadiazole Analogs

Compound IDR1R2R3Cell LineIC50 (µM)
22 -CH2-Ph-CHO-Br-PhColon Cancer0.75 (MID GI50)[5]
7g 4-methoxybenzyl5-thiocyanato2-oxo-2H-chromen-3-ylJurkat-
8b 4-methoxybenzyl5-thiocyanato2-oxo-2H-chromen-3-ylL1210-
3c Isobenzofuran-based--MCF-735.81[6]
3a Isobenzofuran-based--MCF-752.62[6]
3d Isobenzofuran-based--MCF-761.74[6]

Mechanism of Action

Studies into the mechanism of action of anticancer imidazo[2,1-b][1][2][3]thiadiazoles have revealed two primary pathways: induction of apoptosis and inhibition of tubulin polymerization.

Induction of Apoptosis

Several derivatives have been shown to induce programmed cell death in cancer cells. One identified mechanism is the activation of the extrinsic apoptotic pathway.[3] This is characterized by the externalization of phosphatidylserine (B164497) on the cell membrane and the subsequent activation of caspase-3, a key executioner caspase in the apoptotic cascade.[7][8] Some compounds have also been shown to bind to the kinase domain of the transforming growth factor-beta (TGF-β) type I receptor, suggesting a potential role in modulating cell signaling pathways that regulate apoptosis.[7][8]

apoptosis_pathwayCompoundImidazo[2,1-b][1,3,4]thiadiazole (B1258514)DerivativeTGFB_RTGF-β Receptor KinaseCompound->TGFB_RPS_ExtPhosphatidylserineExternalizationCompound->PS_ExtExt_SignalExtrinsic SignalExt_Signal->PS_ExtCaspase3Caspase-3 ActivationPS_Ext->Caspase3ApoptosisApoptosisCaspase3->Apoptosis

Proposed Apoptotic Pathway
Inhibition of Tubulin Polymerization

Another significant mechanism of action for a subset of these compounds is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[9] These derivatives often bind to the colchicine (B1669291) binding site on tubulin, preventing the formation of microtubules. This leads to cell cycle arrest in the G2/M phase, an increase in the expression of cyclin B1, and ultimately, cell death.[9]

tubulin_inhibition_workflowCompoundImidazo[2,1-b][1,3,4]thiadiazoleDerivativeTubulinTubulin DimersCompound->TubulinBinds to Colchicine SiteMicrotubuleMicrotubule FormationCompound->MicrotubuleInhibitionTubulin->MicrotubulePolymerizationG2M_ArrestG2/M Phase ArrestMicrotubule->G2M_ArrestDisruption leads toCell_DeathCell DeathG2M_Arrest->Cell_Death

Tubulin Polymerization Inhibition Workflow

Experimental Protocols

General Synthesis of 2,6-Disubstituted Imidazo[2,1-b][1][2][3]thiadiazoles
  • Synthesis of 5-substituted-1,3,4-thiadiazol-2-amine: A mixture of the appropriate aromatic carboxylic acid (1 equivalent) and thiosemicarbazide (1.1 equivalents) is heated in phosphorus oxychloride (5 mL per gram of carboxylic acid) at reflux for 2-4 hours. The reaction mixture is cooled, poured onto crushed ice, and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol.

  • Synthesis of 2,6-disubstituted imidazo[2,1-b][1][2][3]thiadiazole: The 5-substituted-1,3,4-thiadiazol-2-amine (1 equivalent) and a substituted phenacyl bromide (1 equivalent) are refluxed in absolute ethanol (20 mL per gram of amine) for 6-8 hours. The reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent like ethanol or acetic acid to afford the final product.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

The MTT assay is a colorimetric method for assessing cell viability.[2]

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compounds are dissolved in DMSO and serially diluted in the culture medium. The cells are then treated with various concentrations of the compounds and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.[2]

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

SRB (Sulforhodamine B) Assay for Cytotoxicity

The SRB assay is a method used to determine cell density based on the measurement of cellular protein content.[1][10]

  • Cell Seeding and Treatment: Cells are seeded and treated with the test compounds in a 96-well plate as described for the MTT assay.

  • Cell Fixation: After the treatment period, the cells are fixed by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.[1][10]

  • Washing: The supernatant is removed, and the plate is washed five times with slow-running tap water and air-dried.

  • Staining: 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plate is incubated at room temperature for 30 minutes.[1][10]

  • Removal of Unbound Dye: The plate is washed four times with 1% (v/v) acetic acid to remove unbound SRB and then air-dried.[1]

  • Solubilization and Measurement: 200 µL of 10 mM Tris base solution (pH 10.5) is added to each well to solubilize the protein-bound dye. The absorbance is measured at 510 nm using a microplate reader.

Conclusion

The imidazo[2,1-b][1][2][3]thiadiazole scaffold represents a versatile and promising core for the development of novel anticancer agents. The synthetic accessibility and the potential for chemical modification at multiple positions allow for the generation of diverse chemical libraries with a range of biological activities. The data presented in this guide highlight the potent cytotoxic effects of several derivatives and shed light on their mechanisms of action, primarily through the induction of apoptosis and the inhibition of tubulin polymerization. The detailed experimental protocols provided herein offer a foundation for the continued exploration and optimization of this important class of homologous compounds in the pursuit of more effective cancer therapies. Further investigation into the structure-activity relationships and in vivo efficacy of these compounds is warranted.

MU1787: A Potent and Selective HIPK Inhibitor for Research in Oncology and Developmental Biology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

MU1787 is a highly potent and selective small molecule inhibitor of the Homeodomain-interacting Protein Kinase (HIPK) family, specifically targeting HIPK1, HIPK2, and HIPK3. These serine/threonine kinases are crucial regulators of multiple signaling pathways implicated in cell proliferation, apoptosis, and developmental processes. The dysregulation of HIPK signaling has been linked to various diseases, including cancer, making selective inhibitors like this compound valuable tools for both basic research and therapeutic development. This technical guide provides a comprehensive overview of this compound, including its biochemical activity, its impact on key signaling pathways, and detailed experimental protocols for its characterization.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound against HIPK Isoforms
Target KinaseIC50 (nM)
HIPK1285
HIPK2123
HIPK3283

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in a biochemical assay.

Core Signaling Pathways Modulated by this compound

This compound, through its inhibition of HIPK1, HIPK2, and HIPK3, is predicted to modulate several critical cellular signaling pathways. The following diagrams illustrate the central role of HIPKs in these pathways and the potential impact of this compound.

p53 Signaling Pathway

p53_pathway DNA Damage DNA Damage ATM/ATR ATM/ATR DNA Damage->ATM/ATR HIPK2 HIPK2 ATM/ATR->HIPK2 activates p53 p53 HIPK2->p53 phosphorylates Phosphorylation (Ser46) Phosphorylation (Ser46) p53->Phosphorylation (Ser46) Apoptosis Apoptosis Phosphorylation (Ser46)->Apoptosis induces This compound This compound This compound->HIPK2 inhibits

HIPK2-mediated p53 phosphorylation at Serine 46, a key step for apoptosis induction.

Wnt/β-catenin Signaling Pathway

wnt_pathway Wnt Ligand Wnt Ligand Frizzled/LRP Frizzled/LRP Wnt Ligand->Frizzled/LRP Dishevelled Dishevelled Frizzled/LRP->Dishevelled Destruction Complex GSK3β Axin APC Dishevelled->Destruction Complex inhibits β-catenin β-catenin Destruction Complex->β-catenin degrades TCF/LEF TCF/LEF β-catenin->TCF/LEF activates HIPK2 HIPK2 HIPK2->β-catenin phosphorylates for degradation Gene Transcription Gene Transcription TCF/LEF->Gene Transcription This compound This compound This compound->HIPK2 inhibits

HIPK2's role in the degradation of β-catenin, a central effector of Wnt signaling.

Hippo Signaling Pathway

hippo_pathway Upstream Signals Upstream Signals MST1/2 MST1/2 Upstream Signals->MST1/2 LATS1/2 LATS1/2 MST1/2->LATS1/2 phosphorylates YAP/TAZ YAP/TAZ LATS1/2->YAP/TAZ phosphorylates for cytoplasmic retention TEAD TEAD YAP/TAZ->TEAD activates HIPK2 HIPK2 HIPK2->YAP/TAZ promotes nuclear localization Gene Expression (Proliferation) Gene Expression (Proliferation) TEAD->Gene Expression (Proliferation) This compound This compound This compound->HIPK2 inhibits

HIPK2 promotes the nuclear localization and activity of YAP/TAZ, the main effectors of the Hippo pathway.

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a method to determine the in vitro inhibitory activity of this compound against HIPK1, HIPK2, and HIPK3.

Materials:

  • Recombinant human HIPK1, HIPK2, or HIPK3 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well white opaque assay plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of this compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.

  • In a 96-well plate, add the kinase, substrate (MBP), and this compound (or DMSO for control).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure luminescence using a luminometer.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for assessing the pro-apoptotic effect of this compound on cancer cells.

apoptosis_workflow Cell Seeding Cell Seeding Treatment with this compound Treatment with this compound Cell Seeding->Treatment with this compound Harvest Cells Harvest Cells Treatment with this compound->Harvest Cells Wash with PBS Wash with PBS Harvest Cells->Wash with PBS Resuspend in Binding Buffer Resuspend in Binding Buffer Wash with PBS->Resuspend in Binding Buffer Stain with Annexin V-FITC & PI Stain with Annexin V-FITC & PI Resuspend in Binding Buffer->Stain with Annexin V-FITC & PI Flow Cytometry Analysis Flow Cytometry Analysis Stain with Annexin V-FITC & PI->Flow Cytometry Analysis

Workflow for assessing apoptosis using Annexin V and Propidium Iodide staining.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • This compound (dissolved in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a predetermined time (e.g., 24-48 hours).

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence.

Cell Viability Assay (MTT Assay)

This protocol measures the effect of this compound on cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with a range of this compound concentrations or DMSO for the desired duration (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Wnt Signaling Reporter Assay (TOP/FOPflash Assay)

This assay quantifies the effect of this compound on the transcriptional activity of the canonical Wnt/β-catenin pathway.

Materials:

  • Cell line responsive to Wnt signaling

  • TOPflash and FOPflash reporter plasmids

  • Renilla luciferase plasmid (for normalization)

  • Transfection reagent

  • This compound (dissolved in DMSO)

  • Wnt3a conditioned medium (or recombinant Wnt3a)

  • Dual-Luciferase® Reporter Assay System (Promega)

  • Luminometer

Procedure:

  • Co-transfect cells with either TOPflash or FOPflash plasmid along with the Renilla luciferase plasmid.

  • After transfection, treat the cells with this compound or DMSO in the presence or absence of Wnt3a stimulation.

  • Lyse the cells and measure both firefly (TOP/FOPflash) and Renilla luciferase activities using a luminometer and the Dual-Luciferase® Reporter Assay System.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity. The ratio of TOPflash to FOPflash activity represents the specific Wnt/β-catenin signaling activity.

Hippo Signaling Reporter Assay (TEAD-Luciferase Reporter Assay)

This assay measures the impact of this compound on the transcriptional activity of the Hippo pathway effector YAP/TAZ-TEAD.

Materials:

  • Cell line of interest

  • TEAD-responsive luciferase reporter plasmid

  • Renilla luciferase plasmid (for normalization)

  • Transfection reagent

  • This compound (dissolved in DMSO)

  • Luminometer

  • Dual-Luciferase® Reporter Assay System (Promega)

Procedure:

  • Co-transfect cells with the TEAD-responsive luciferase reporter plasmid and the Renilla luciferase plasmid.

  • Following transfection, treat the cells with different concentrations of this compound or DMSO.

  • Lyse the cells and measure both firefly and Renilla luciferase activities.

  • Normalize the TEAD-reporter luciferase activity to the Renilla luciferase activity to determine the effect of this compound on Hippo pathway signaling.

Conclusion

This compound is a valuable pharmacological tool for investigating the multifaceted roles of HIPK1, HIPK2, and HIPK3 in cellular signaling. Its high potency and selectivity make it a superior probe compared to less specific kinase inhibitors. The experimental protocols provided in this guide offer a starting point for researchers to explore the biological effects of this compound in various contexts, particularly in the fields of cancer biology and developmental research. Further studies utilizing this compound are warranted to fully elucidate the therapeutic potential of targeting HIPK signaling.

Methodological & Application

Application Notes and Protocols for MU1787, a Selective HIPK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

MU1787 is a potent and highly selective inhibitor of the Homeodomain-interacting protein kinase (HIPK) family, specifically targeting HIPK1, HIPK2, and HIPK3.[1][2] These serine/threonine kinases are involved in the regulation of various cellular processes, including transcription, apoptosis, and developmental pathways. Due to its high selectivity across the kinome, this compound serves as a valuable chemical probe for studying the biological functions of HIPK1, HIPK2, and HIPK3.[1] These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound.

Data Presentation

The inhibitory potency of this compound against the HIPK isoforms has been determined using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Kinase TargetIC50 (nM)
HIPK1285
HIPK2123
HIPK3283
HIPK4>10,000
Data sourced from Probechem Biochemicals.[1]

Experimental Protocols

In Vitro Kinase Assay for IC50 Determination of this compound

This protocol describes a method to determine the IC50 value of this compound against HIPK1, HIPK2, and HIPK3 using a radiometric kinase assay with [γ-³²P]ATP.

Materials and Reagents:

  • Recombinant human HIPK1, HIPK2, and HIPK3 enzymes

  • His-tagged c-Myc as a substrate[3]

  • This compound compound

  • [γ-³²P]ATP

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 2 mM DTT)

  • ATP (non-radiolabeled)

  • 96-well plates

  • Phosphocellulose paper or membrane

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter and scintillation fluid

  • DMSO (for compound dilution)

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 100 µM, with 1:3 or 1:5 serial dilutions.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 5 µL of the diluted this compound or DMSO (as a control).

    • Add 20 µL of a master mix containing the kinase assay buffer, the respective HIPK enzyme, and the His-c-Myc substrate. Pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction:

    • To initiate the reaction, add 25 µL of a solution containing the kinase assay buffer, non-radiolabeled ATP, and [γ-³²P]ATP. The final ATP concentration should be at or near the Km for each respective kinase.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.[3]

  • Stopping the Reaction and Spotting:

    • Stop the reaction by adding an appropriate volume of 3% phosphoric acid.

    • Spot a portion of the reaction mixture from each well onto a phosphocellulose filter mat.

  • Washing:

    • Wash the filter mat multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Perform a final wash with acetone (B3395972) and allow the filter mat to air dry.

  • Quantification:

    • Place the dried filter mat into a scintillation bag with scintillation fluid.

    • Measure the amount of incorporated ³²P in each spot using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase activity for each this compound concentration relative to the DMSO control.

    • Plot the percentage of activity against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Signaling Pathway Diagram

MU1787_Signaling_Pathway cluster_upstream Upstream Signals cluster_kinase Kinase Activity cluster_downstream Downstream Effects Upstream Various Stress Signals (e.g., DNA damage, hypoxia) HIPK HIPK1/2/3 Upstream->HIPK Transcription_Factors Transcription Factors (e.g., p53, SMADs) HIPK->Transcription_Factors Phosphorylation This compound This compound This compound->HIPK Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Cellular_Response Cellular Responses (Apoptosis, Cell Cycle Arrest) Gene_Expression->Cellular_Response

Caption: Conceptual signaling pathway of this compound action.

Experimental Workflow Diagram

MU1787_Experimental_Workflow start Start: Prepare Reagents compound_prep 1. Prepare Serial Dilution of this compound start->compound_prep reaction_setup 2. Set up Kinase Reaction: - Add this compound/DMSO to wells - Add Kinase & Substrate Master Mix - Pre-incubate compound_prep->reaction_setup initiate_reaction 3. Initiate Reaction with [γ-³²P]ATP Mix reaction_setup->initiate_reaction incubation 4. Incubate at 30°C initiate_reaction->incubation stop_reaction 5. Stop Reaction and Spot on Filter Mat incubation->stop_reaction washing 6. Wash Filter Mat to Remove Unincorporated ³²P stop_reaction->washing quantify 7. Quantify Incorporated ³²P via Scintillation Counting washing->quantify analyze 8. Analyze Data and Determine IC50 quantify->analyze end End: Report IC50 Value analyze->end

References

Application Notes and Protocols for MU1787 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling and use of MU1787 in a cell culture setting. Due to the limited publicly available information on this compound, these protocols are based on general best practices for dissolving and handling novel small molecule compounds in discovery research. It is imperative for the end-user to perform small-scale pilot experiments to determine the optimal conditions for their specific cell lines and assays.

Compound Information: this compound

As of the date of this document, specific chemical and physical properties of this compound, including its structure, molecular weight, and solubility in various solvents, are not publicly available. It is presumed to be a novel small molecule inhibitor under investigation. The following recommendations are based on standard laboratory procedures for uncharacterized compounds.

It is critical to refer to the manufacturer's or supplier's technical data sheet for any available information on this compound.

Solubility and Stock Solution Preparation

The solubility of a compound is a critical factor in ensuring accurate and reproducible experimental results. For novel compounds like this compound where solubility data is not available, a systematic approach to test solubility in common laboratory solvents is recommended.

Recommended Solvents

The most common solvent for dissolving small molecules for in vitro assays is Dimethyl Sulfoxide (DMSO) due to its high solubilizing capacity for a wide range of compounds and its miscibility with aqueous cell culture media. Other potential solvents include ethanol.

Protocol for Solubility Testing (Small Scale)
  • Aliquot Compound: Weigh out a small, precise amount of this compound powder (e.g., 1 mg) into a sterile microcentrifuge tube.

  • Solvent Addition: Add a calculated volume of the primary solvent (e.g., DMSO) to achieve a high concentration stock solution (e.g., 10 mM or 20 mM). The required volume will depend on the presumed molecular weight of this compound. If the molecular weight is unknown, aim for a weight/volume concentration (e.g., 1 mg/mL).

  • Dissolution: Vortex the tube for 1-2 minutes. If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes can be attempted. Sonication can also be used as a last resort.

  • Observation: Visually inspect the solution for any undissolved particles. If the compound is fully dissolved, this can be considered your stock solution.

  • Insolubility: If the compound remains insoluble, test alternative solvents or a combination of solvents.

Preparation of a 10 mM Stock Solution in DMSO (Example)

Assuming a hypothetical molecular weight (MW) for this compound of 500 g/mol .

  • Calculation:

    • Amount of this compound to weigh: 5 mg

    • Volume of DMSO to add:

      • (5 mg) / (500 g/mol ) = 0.01 mmol

      • (0.01 mmol) / (10 mmol/L) = 0.001 L = 1 mL

  • Procedure:

    • Aseptically weigh 5 mg of this compound powder and transfer it to a sterile 1.5 mL microcentrifuge tube.

    • Add 1 mL of sterile, cell culture grade DMSO.

    • Vortex thoroughly until the compound is completely dissolved.

    • Visually confirm the absence of any precipitate.

Storage of Stock Solutions
  • Short-term (1-2 weeks): Store the DMSO stock solution at 4°C, protected from light.

  • Long-term (months): Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Table 1: Recommended Solvents and Storage Conditions for this compound Stock Solutions

SolventRecommended Concentration RangeShort-Term StorageLong-Term StorageNotes
DMSO1-20 mM (to be determined)4°C (protected from light)-20°C or -80°C (aliquoted)Recommended primary solvent. Final concentration in media should be ≤0.5%.
EthanolTo be determined4°C (protected from light)-20°C or -80°C (aliquoted)Use with caution due to potential for higher cytotoxicity.

Working Solution Preparation and Application in Cell Culture

Protocol for Preparing Working Solutions
  • Thaw Stock Solution: If frozen, thaw the stock solution aliquot at room temperature.

  • Serial Dilution: Perform serial dilutions of the high-concentration stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: To avoid precipitation, it is crucial to add the DMSO stock solution to the cell culture medium and mix immediately and thoroughly. Do not add medium to the concentrated DMSO stock. A common practice is to prepare an intermediate dilution in medium before the final dilution in the cell culture plate.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is consistent across all treatments (including vehicle controls) and is at a non-toxic level, typically below 0.5%.

Experimental Workflow for Cell Treatment

The following diagram illustrates a general workflow for treating adherent cells with this compound.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis start Start prep_stock Prepare this compound Stock Solution (e.g., 10 mM in DMSO) start->prep_stock prep_cells Seed cells in culture plates start->prep_cells dilute Prepare working solutions by serial dilution in medium prep_stock->dilute treat Add working solutions to cells prep_cells->treat dilute->treat incubate Incubate for desired time period treat->incubate assay Perform downstream assays (e.g., viability, western blot, etc.) incubate->assay end End assay->end

Caption: General experimental workflow for treating cultured cells with this compound.

Presumed Mechanism of Action and Signaling Pathway

Without specific public data, the mechanism of action of this compound can only be hypothesized based on common drug discovery targets. Many small molecule inhibitors target protein kinases within cellular signaling pathways that regulate cell proliferation, survival, and differentiation. A hypothetical signaling pathway that a novel inhibitor like this compound might target is presented below.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 Kinase3 Kinase C Kinase2->Kinase3 TF Transcription Factor Kinase3->TF Gene Target Genes TF->Gene Response Proliferation, Survival Gene->Response This compound This compound This compound->Kinase2 Inhibition

Caption: Hypothetical signaling pathway potentially targeted by this compound.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, lab coat, and safety glasses when handling this compound powder and solutions.

  • Handling: Handle the compound in a chemical fume hood to avoid inhalation of the powder.

  • Disposal: Dispose of all waste materials containing this compound according to your institution's guidelines for chemical waste.

Troubleshooting

Table 2: Troubleshooting Common Issues

IssuePossible CauseSolution
Compound precipitates in cell culture medium. - Final concentration is above the solubility limit in aqueous solution.- Insufficient mixing upon dilution.- Lower the final concentration of this compound.- Ensure rapid and thorough mixing when diluting the stock solution.- Prepare an intermediate dilution in medium.
High cytotoxicity observed in vehicle control cells. - DMSO concentration is too high.- Ensure the final DMSO concentration is ≤0.5%.- Run a DMSO toxicity curve for your specific cell line.
Inconsistent experimental results. - Instability of the compound in solution.- Repeated freeze-thaw cycles of the stock solution.- Prepare fresh working solutions for each experiment.- Aliquot stock solutions to avoid freeze-thaw cycles.- Test the stability of the compound in cell culture medium over the time course of your experiment.

Disclaimer: The information provided in these application notes is intended for guidance only. The user is responsible for determining the suitability of these protocols for their specific research needs and for conducting all experiments in a safe and compliant manner.

Application Notes and Protocols for MU1787 Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the preclinical evaluation of MU1787, a novel investigational compound. It is intended to guide researchers, scientists, and drug development professionals in the administration of this compound to animal models for toxicity, efficacy, and pharmacokinetic studies. The protocols described herein are based on established methodologies in preclinical research and are intended to ensure data reproducibility and reliability.

Introduction

This compound is a synthetic small molecule inhibitor targeting the hypothetical "Kinase X" (KX) signaling pathway, which is implicated in the proliferation of certain cancer cell lines. These application notes provide standardized procedures for the in vivo administration and evaluation of this compound in rodent models. Adherence to these guidelines is crucial for obtaining consistent and comparable results across different preclinical studies.

Mechanism of Action and Signaling Pathway

This compound is designed to selectively inhibit the phosphorylation of a downstream effector protein, "Substrate Y," by binding to the ATP-binding pocket of Kinase X. This inhibition is hypothesized to block a critical signaling cascade that promotes cell cycle progression and tumor growth.

Signaling Pathway Diagram

MU1787_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Kinase_X Kinase X Growth_Factor_Receptor->Kinase_X Activates Substrate_Y Substrate Y Kinase_X->Substrate_Y Phosphorylates Downstream_Effectors Downstream Effectors Substrate_Y->Downstream_Effectors Activates Transcription_Factors Transcription Factors Downstream_Effectors->Transcription_Factors Activates This compound This compound This compound->Kinase_X Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Hypothetical signaling pathway of this compound.

Recommended Animal Models

The selection of an appropriate animal model is critical for the successful evaluation of this compound. The following models are recommended:

  • Mice:

    • Strains: C57BL/6, BALB/c, and immunodeficient strains (e.g., NOD/SCID) for xenograft studies.

    • Use Cases: Initial toxicity, efficacy, and pharmacokinetic screening.

  • Rats:

    • Strains: Sprague-Dawley, Wistar.

    • Use Cases: More extensive toxicology studies and pharmacokinetic profiling due to larger blood sample volumes.

All animal procedures must be conducted in accordance with approved Institutional Animal Care and Use Committee (IACUC) protocols.

Administration Protocols

The appropriate route of administration depends on the physicochemical properties of this compound and the experimental design.

Vehicle Preparation

A recommended vehicle for this compound is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. The formulation should be prepared fresh daily and protected from light.

Routes of Administration
RouteSpeciesMaximum VolumeNeedle SizeNotes
Oral (PO) Gavage Mouse10 mL/kg20-22 GAdminister to fasted animals to reduce variability in absorption.
Rat10 mL/kg18-20 G
Intravenous (IV) Mouse5 mL/kg27-30 GAdminister via the tail vein.
Rat5 mL/kg25-27 GAdminister via the tail vein or jugular catheter.
Intraperitoneal (IP) Mouse10 mL/kg25-27 GInject into the lower abdominal quadrant, aspirating to avoid bladder or GI tract injection.[1]
Rat10 mL/kg23-25 G
Subcutaneous (SC) Mouse10 mL/kg25-27 GInject into the loose skin over the back or flank.
Rat5 mL/kg23-25 G

Experimental Protocols

Toxicity Studies

Preclinical toxicology studies are essential to determine the safety profile of this compound.[2]

  • Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.

  • Animals: 3-5 mice or rats per group (male and female).

  • Procedure:

    • Administer single doses of this compound at escalating levels.

    • Observe animals for clinical signs of toxicity (e.g., changes in fur, posture, activity, weight loss) for up to 14 days.[3]

    • Perform gross necropsy and histopathological examination of major organs.

  • Data Collection:

    • Mortality and clinical observations.

    • Body weight changes.

    • Gross and microscopic pathology findings.

  • Objective: To evaluate the toxic effects of this compound after repeated administration.

  • Animals: 10-15 rodents per sex per group.

  • Procedure:

    • Administer this compound daily for a specified period (e.g., 14 or 28 days) at three dose levels (low, medium, high) plus a vehicle control.

    • Monitor clinical signs, body weight, and food consumption.

    • Collect blood for hematology and clinical chemistry analysis at termination.

    • Conduct a full necropsy and histopathological examination of tissues.

Experimental Workflow: Toxicity Study

Toxicity_Workflow cluster_setup Study Setup cluster_dosing Dosing & Observation cluster_termination Termination & Analysis Animal_Acclimation Animal Acclimation (7 days) Group_Allocation Group Allocation (Control, Low, Mid, High Dose) Animal_Acclimation->Group_Allocation Daily_Dosing Daily Dosing (e.g., 28 days) Group_Allocation->Daily_Dosing Clinical_Observation Daily Clinical Observations Daily_Dosing->Clinical_Observation Body_Weight Weekly Body Weight Measurement Daily_Dosing->Body_Weight Blood_Collection Blood Collection (Hematology, Chemistry) Body_Weight->Blood_Collection Necropsy Gross Necropsy Blood_Collection->Necropsy Tissue_Collection Tissue Collection & Histopathology Necropsy->Tissue_Collection Data_Analysis Data Analysis & Reporting Tissue_Collection->Data_Analysis

Caption: General workflow for a repeated dose toxicity study.

Efficacy Studies
  • Objective: To evaluate the anti-tumor efficacy of this compound in vivo.

  • Animals: Immunodeficient mice (e.g., NOD/SCID).

  • Procedure:

    • Implant human cancer cells (e.g., 1 x 10^6 cells) subcutaneously into the flank of each mouse.

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (vehicle control, this compound at different doses, positive control).

    • Administer treatment as per the defined schedule (e.g., daily oral gavage).

    • Measure tumor volume and body weight 2-3 times per week.

    • Euthanize mice when tumors reach the predetermined endpoint or at the end of the study.

  • Data Collection:

    • Tumor volume (calculated as (Length x Width²)/2).

    • Body weight.

    • Clinical observations.

Pharmacokinetic (PK) Studies
  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

  • Animals: Mice or rats (cannulated for serial blood sampling if possible).

  • Procedure:

    • Administer a single dose of this compound via the intended clinical route (e.g., PO or IV).

    • Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose.[4]

    • Process blood to plasma and store at -80°C until analysis.

    • Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate key PK parameters: Cmax, Tmax, AUC, half-life (t½), clearance (CL), and volume of distribution (Vd).

Data Presentation

Quantitative data should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Hypothetical Acute Toxicity of this compound in Mice
Dose (mg/kg)Number of AnimalsMortalityClinical Signs
1005 M, 5 F0/10No observable signs
3005 M, 5 F0/10Mild lethargy within 2h, resolved by 4h
10005 M, 5 F2/10Severe lethargy, ataxia
20005 M, 5 F5/10Moribund within 4h
Table 2: Hypothetical Anti-Tumor Efficacy of this compound in a Xenograft Model
Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (%)
Vehicle Control-1500 ± 150-
This compound10950 ± 12036.7
This compound30450 ± 8070.0
Positive Control-300 ± 6080.0
Table 3: Hypothetical Pharmacokinetic Parameters of this compound in Rats after a Single 10 mg/kg Oral Dose
ParameterUnitValue (Mean ± SD)
Cmaxng/mL850 ± 95
Tmaxh2.0 ± 0.5
AUC(0-t)ng*h/mL4200 ± 550
h6.5 ± 1.2
Bioavailability%45

References

Application Note: Quantitative Analysis of Morphazinamide (MU1787) in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of morphazinamide (MU1787) in human plasma. The protocol utilizes a straightforward protein precipitation for sample preparation, followed by rapid chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, providing high selectivity and sensitivity. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of morphazinamide.

Introduction

Morphazinamide (MZA), a pyrazinamide (B1679903) analog, is an antitubercular drug candidate.[1][2] It has demonstrated a unique dual-action mechanism that is effective against both growing and non-growing populations of Mycobacterium tuberculosis.[1] MZA's mechanism involves the release of an aldehyde, which induces thiol stress, and the conversion to pyrazinoic acid, which disrupts coenzyme A metabolism.[1] Given its potential role in treating tuberculosis, a reliable and sensitive analytical method is crucial for its evaluation in drug development and clinical research. LC-MS/MS offers high sensitivity and specificity, making it the ideal platform for bioanalytical assays.[3][4][5] This application note provides a detailed protocol for the quantification of morphazinamide in human plasma.

Experimental

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of morphazinamide from human plasma.

Protocol:

  • To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile (B52724) containing the internal standard (IS), such as pyrazinamide-d3.

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is performed using a reversed-phase C18 column.

Parameter Condition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold at 95% B for 1 min, return to 5% B for 1 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Run Time 5 minutes
Mass Spectrometry

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is used for detection.

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow 800 L/hr

MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Morphazinamide223.1122.120
Pyrazinamide-d3 (IS)127.186.115

Results and Discussion

Method Validation

The method was validated for linearity, precision, accuracy, and sensitivity.

Linearity: The calibration curve was linear over the concentration range of 1 to 1000 ng/mL with a correlation coefficient (r²) of >0.99.

Precision and Accuracy: The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) levels (low, mid, and high).

QC Level Concentration (ng/mL) Intra-day Precision (%CV) Inter-day Precision (%CV) Accuracy (%)
Low QC5< 10%< 10%90-110%
Mid QC100< 8%< 8%92-108%
High QC800< 5%< 5%95-105%

Sensitivity: The lower limit of quantification (LLOQ) was determined to be 1 ng/mL with a signal-to-noise ratio of >10.

Workflow and Pathway Diagrams

experimental_workflow LC-MS/MS Experimental Workflow for Morphazinamide Quantification sample_collection Plasma Sample Collection spiking Spike with Internal Standard sample_collection->spiking 100 µL protein_precipitation Protein Precipitation (Acetonitrile) spiking->protein_precipitation 200 µL centrifugation Centrifugation protein_precipitation->centrifugation evaporation Supernatant Evaporation centrifugation->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis Inject 5 µL data_processing Data Processing and Quantification lc_ms_analysis->data_processing

Caption: Experimental workflow for the quantification of morphazinamide.

mza_mechanism Proposed Mechanism of Action of Morphazinamide (MZA) MZA Morphazinamide (MZA) Aldehyde Aldehyde Release MZA->Aldehyde PZA Pyrazinamide (PZA) release MZA->PZA Thiol_Stress Thiol Stress Aldehyde->Thiol_Stress POA Pyrazinoic Acid (POA) PZA->POA via PncA enzyme Cell_Death Bacterial Cell Death Thiol_Stress->Cell_Death CoA_Disruption Coenzyme A Metabolism Disruption POA->CoA_Disruption CoA_Disruption->Cell_Death

Caption: Dual-action mechanism of morphazinamide.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and high-throughput approach for the quantification of morphazinamide in human plasma. The simple sample preparation and rapid analysis time make it well-suited for supporting pharmacokinetic and clinical studies of this promising antitubercular agent.

References

Application Notes and Protocols for MU1787 in Preclinical Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MU1787 is a potent and highly selective small molecule inhibitor of Homeodomain-Interacting Protein Kinases (HIPKs), particularly HIPK1, HIPK2, and HIPK3.[1][2][3][4] HIPKs are serine/threonine kinases that play crucial roles in various cellular processes, including cell proliferation, apoptosis, and developmental signaling pathways.[1][5] Dysregulation of HIPK signaling has been implicated in the pathology of cancer, making it an attractive target for therapeutic intervention.[1][5] These application notes provide an overview of this compound's mechanism of action and a generalized protocol for its evaluation in a mouse xenograft model, based on standard preclinical research practices.

Disclaimer: The following protocols are generalized for the preclinical evaluation of a novel kinase inhibitor in a mouse xenograft model. As of the latest literature search, specific in vivo dosage and administration data for this compound are not publicly available. Therefore, the provided protocols should be considered as a starting template and must be optimized for specific experimental conditions.

Quantitative Data

The in vitro inhibitory activity of this compound against HIPK isoforms is summarized in the table below.

Target KinaseIC50 (nM)Reference
HIPK1285[1][3][4]
HIPK2123[1][3][4]
HIPK3283[1][3][4]

Mechanism of Action and Signaling Pathway

This compound functions as an ATP-competitive inhibitor of HIPK1, HIPK2, and HIPK3. By binding to the ATP-binding pocket of these kinases, this compound prevents the phosphorylation of their downstream substrates.[1] The HIPK signaling pathway is involved in critical cellular decisions, including the response to DNA damage and the regulation of transcription factors such as p53. Specifically, HIPK2 is known to phosphorylate p53 at Serine 46, which promotes the transcription of pro-apoptotic genes in response to cellular stress.[1] Inhibition of HIPK by this compound is therefore hypothesized to modulate these signaling cascades, potentially leading to anti-proliferative or pro-apoptotic effects in cancer cells where HIPK signaling is dysregulated.

HIPK_Signaling_Pathway HIPK Signaling Pathway and Inhibition by this compound cluster_stress Cellular Stress cluster_inhibition Inhibition DNA_Damage DNA Damage HIPK2 HIPK2 DNA_Damage->HIPK2 activates This compound This compound This compound->HIPK2 inhibits p53 p53 HIPK2->p53 phosphorylates p53_pS46 p53 (pS46) p53->p53_pS46 Apoptosis Apoptosis p53_pS46->Apoptosis induces

Caption: Inhibition of the HIPK2 signaling pathway by this compound.

Experimental Protocols

General Protocol for Evaluating this compound in a Mouse Xenograft Model

This protocol outlines a general procedure for assessing the in vivo anti-tumor efficacy of a novel compound like this compound. It is crucial to perform preliminary dose-finding and toxicity studies to determine the Maximum Tolerated Dose (MTD) before initiating efficacy studies.

1. Cell Culture and Tumor Implantation

  • Culture the selected human cancer cell line (e.g., a line with known dependence on pathways regulated by HIPK) under standard conditions.

  • Harvest cells during the logarithmic growth phase and resuspend them in a suitable medium, such as a 1:1 mixture of serum-free medium and Matrigel, at a concentration of 1x10^7 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension (1x10^6 cells) into the flank of 6-8 week old immunocompromised mice (e.g., NOD/SCID or athymic nude mice).

2. Animal Husbandry and Tumor Growth Monitoring

  • House the mice in a pathogen-free environment with ad libitum access to food and water.

  • Monitor the animals daily for general health.

  • Once tumors are palpable, measure tumor dimensions using calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

3. Randomization and Treatment Initiation

  • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Groups may include:

    • Vehicle control (the formulation buffer for this compound)

    • This compound (at one or more dose levels, e.g., starting at a fraction of the MTD)

    • Positive control (a standard-of-care chemotherapy for the chosen cancer type)

4. This compound Formulation and Administration (Example)

  • Formulation (Hypothetical): Based on the physicochemical properties of this compound (which would need to be determined), a potential formulation for intraperitoneal (IP) or oral (PO) administration could be a suspension in 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in sterile water.

  • Administration:

    • Route: Intraperitoneal (IP) injection or oral gavage (PO) are common routes.

    • Frequency: Once daily (QD) or twice daily (BID) for a specified period (e.g., 21 days).

    • Dosage: To be determined by MTD studies.

5. Efficacy Evaluation

  • Continue monitoring tumor volume and body weight throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors.

  • Measure the final tumor weight and volume.

  • Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

6. Pharmacodynamic (PD) and Biomarker Analysis (Optional)

  • Collect tumor and plasma samples at specified time points after the last dose to analyze drug concentration and target engagement.

  • Perform Western blotting or immunohistochemistry on tumor lysates to assess the phosphorylation status of HIPK substrates (e.g., p53 at Ser46) to confirm target inhibition.

Xenograft_Workflow General Workflow for a Mouse Xenograft Study Cell_Culture 1. Cancer Cell Culture Implantation 2. Tumor Cell Implantation (Subcutaneous) Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Drug Administration (e.g., this compound or Vehicle) Randomization->Treatment Efficacy_Eval 6. Efficacy Evaluation (Tumor Volume & Weight) Treatment->Efficacy_Eval Endpoint 7. Study Endpoint and Sample Collection Efficacy_Eval->Endpoint Analysis 8. Data Analysis and Biomarker Studies Endpoint->Analysis

Caption: A generalized experimental workflow for a mouse xenograft study.

References

Application Notes: Visualizing the Inhibition of TF-R Nuclear Translocation using MU1787 with Immunofluorescence Staining

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

MU1787 is a potent and selective inhibitor of Kinase X, a critical upstream regulator in the Pathogen-Associated Molecular Pattern (PAMP) recognition pathway. The activation of this pathway upon PAMP stimulation leads to the phosphorylation and subsequent nuclear translocation of the transcription factor TF-R, which in turn initiates the expression of various pro-inflammatory cytokines. By inhibiting Kinase X, this compound effectively blocks the nuclear translocation of TF-R, thereby downregulating the inflammatory response. This application note provides a detailed protocol for the use of immunofluorescence staining to visualize and quantify the inhibitory effect of this compound on the subcellular localization of TF-R in cultured cells.

Data Presentation

The following table summarizes the quantitative analysis of TF-R nuclear and cytoplasmic fluorescence intensity in cells treated with a vehicle control or this compound, following stimulation with a PAMP. The data clearly demonstrates the retention of TF-R in the cytoplasm in the presence of this compound.

Table 1: Quantitative Analysis of TF-R Subcellular Localization

Treatment GroupMean Nuclear Intensity (A.U.)Mean Cytoplasmic Intensity (A.U.)Nuclear/Cytoplasmic Ratio
Vehicle Control + PAMP1589.4350.24.54
This compound (10 µM) + PAMP412.81498.70.28

A.U. = Arbitrary Units

Experimental Protocols

Protocol: Immunofluorescence Staining for TF-R Localization

This protocol details the steps for cell culture, treatment with this compound, immunofluorescence staining, and imaging to assess the subcellular localization of TF-R.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Glass coverslips (18 mm)

  • 24-well tissue culture plate

  • This compound stock solution (10 mM in DMSO)

  • PAMP (e.g., LPS, 1 µg/mL)

  • Phosphate Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • 1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)

  • Primary antibody: Anti-TF-R (rabbit polyclonal)

  • Secondary antibody: Goat anti-rabbit IgG, Alexa Fluor 488 conjugate

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.

    • Seed cells onto 18 mm glass coverslips in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • This compound Treatment and PAMP Stimulation:

    • Pre-treat the cells with 10 µM this compound or a vehicle control (DMSO) for 1 hour at 37°C.

    • Stimulate the cells with 1 µg/mL PAMP for 30 minutes at 37°C.

  • Fixation and Permeabilization:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking and Antibody Incubation:

    • Block non-specific antibody binding by incubating the cells with 1% BSA in PBS for 1 hour at room temperature.

    • Incubate the cells with the primary antibody (anti-TF-R) diluted in blocking buffer overnight at 4°C.

    • Wash the cells three times with PBS for 5 minutes each.

    • Incubate the cells with the Alexa Fluor 488-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS for 5 minutes each.

  • Nuclear Staining and Mounting:

    • Counterstain the nuclei by incubating the cells with DAPI for 5 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto glass slides using a suitable mounting medium.

  • Imaging and Analysis:

    • Visualize the stained cells using a fluorescence microscope.

    • Capture images of the DAPI (blue) and Alexa Fluor 488 (green) channels.

    • Quantify the nuclear and cytoplasmic fluorescence intensity of TF-R using image analysis software (e.g., ImageJ, CellProfiler).

Visualizations

MU1787_Signaling_Pathway PAMP PAMP Receptor Toll-like Receptor PAMP->Receptor Binds KinaseX Kinase X Receptor->KinaseX Activates TFR_cyto TF-R (Cytoplasm) KinaseX->TFR_cyto Phosphorylates TFR_nucleus TF-R (Nucleus) TFR_cyto->TFR_nucleus Translocates Cytokines Pro-inflammatory Cytokines TFR_nucleus->Cytokines Induces Transcription This compound This compound This compound->KinaseX Inhibits

Caption: this compound signaling pathway.

Immunofluorescence_Workflow cluster_prep Cell Preparation cluster_staining Immunofluorescence Staining cluster_analysis Analysis CellCulture 1. Seed Cells on Coverslips Treatment 2. This compound/Vehicle Pre-treatment CellCulture->Treatment Stimulation 3. PAMP Stimulation Treatment->Stimulation Fixation 4. Fixation (4% PFA) Stimulation->Fixation Permeabilization 5. Permeabilization (0.1% Triton X-100) Fixation->Permeabilization Blocking 6. Blocking (1% BSA) Permeabilization->Blocking PrimaryAb 7. Primary Antibody (Anti-TF-R) Blocking->PrimaryAb SecondaryAb 8. Secondary Antibody (Alexa Fluor 488) PrimaryAb->SecondaryAb DAPI 9. DAPI Staining SecondaryAb->DAPI Imaging 10. Fluorescence Microscopy DAPI->Imaging Quantification 11. Image Analysis & Quantification

Application Notes and Protocols for Western Blot Analysis Following MU1787 Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MU1787 is a potent and highly selective inhibitor of Homeodomain-interacting protein kinases (HIPKs), with significant activity against HIPK1, HIPK2, and HIPK3[1]. These serine/threonine kinases are crucial regulators of various cellular processes, including apoptosis, cell cycle progression, differentiation, and cellular stress response. The inhibition of HIPKs by this compound can lead to significant changes in downstream signaling pathways, making it a compound of interest for therapeutic development. Western blotting is an essential technique to elucidate the mechanism of action of this compound by detecting changes in the expression and post-translational modifications of key proteins in these pathways. This document provides a detailed protocol for performing Western blot analysis on cell lysates after treatment with this compound.

Signaling Pathways Affected by this compound

This compound, by inhibiting HIPK1, HIPK2, and HIPK3, can modulate several critical signaling pathways. HIPK2, in particular, is a key activator of the p53 tumor suppressor protein through direct phosphorylation, leading to apoptosis. Therefore, inhibition of HIPK2 by this compound is expected to decrease p53-mediated apoptosis. HIPKs are also implicated in the Wnt/β-catenin, JNK, and TGF-β signaling pathways. The following diagram illustrates the central role of HIPKs in these pathways and the potential downstream targets for Western blot analysis upon this compound treatment.

cluster_0 Cellular Stress (e.g., DNA Damage) cluster_1 HIPK Signaling cluster_2 Downstream Pathways stress DNA Damage HIPK HIPK1, HIPK2, HIPK3 stress->HIPK activates p53 p53 HIPK->p53 phosphorylates (activates) beta_catenin β-catenin HIPK->beta_catenin phosphorylates (destabilizes) JNK JNK HIPK->JNK activates TGFb TGF-β Signaling HIPK->TGFb modulates This compound This compound This compound->HIPK p21 p21 p53->p21 induces Apoptosis Apoptosis p53->Apoptosis induces Wnt_target Wnt Target Genes beta_catenin->Wnt_target activates c_Jun c-Jun JNK->c_Jun phosphorylates

Caption: HIPK signaling pathways and the inhibitory action of this compound.

Experimental Protocols

This section provides a detailed protocol for Western blot analysis of cellular lysates following treatment with this compound.

Experimental Workflow

The overall workflow for the Western blot experiment is depicted in the following diagram.

G A 1. Cell Culture and This compound Treatment B 2. Cell Lysis and Protein Extraction A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. Sample Preparation for SDS-PAGE C->D E 5. SDS-PAGE D->E F 6. Protein Transfer to Membrane (e.g., PVDF) E->F G 7. Membrane Blocking F->G H 8. Primary Antibody Incubation G->H I 9. Secondary Antibody Incubation H->I J 10. Signal Detection (Chemiluminescence) I->J K 11. Data Analysis and Quantification J->K

Caption: Western blot experimental workflow after this compound treatment.

Detailed Step-by-Step Protocol

1. Cell Culture and this compound Treatment

  • 1.1. Plate cells at an appropriate density to reach 70-80% confluency at the time of treatment.

  • 1.2. Culture cells in appropriate media and conditions.

  • 1.3. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • 1.4. Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for a predetermined duration (e.g., 6, 12, 24 hours). Include a vehicle-only control (e.g., DMSO).

2. Cell Lysis and Protein Extraction

  • 2.1. After treatment, place the culture dishes on ice and aspirate the media.

  • 2.2. Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • 2.3. Add ice-cold RIPA lysis buffer (containing protease and phosphatase inhibitors) to each dish (e.g., 100-200 µL for a 6-well plate).

  • 2.4. Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • 2.5. Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • 2.6. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • 2.7. Carefully transfer the supernatant (total protein extract) to a new pre-chilled tube.

3. Protein Quantification

  • 3.1. Determine the protein concentration of each lysate using a protein assay such as the Bicinchoninic acid (BCA) assay, following the manufacturer's instructions.

  • 3.2. Normalize the concentration of all samples with lysis buffer to ensure equal protein loading in the subsequent steps.

4. Sample Preparation for SDS-PAGE

  • 4.1. To a calculated volume of lysate (containing 20-30 µg of protein), add 4X Laemmli sample buffer.

  • 4.2. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • 4.3. Centrifuge the samples briefly to collect the condensate.

5. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)

  • 5.1. Load equal amounts of protein (20-30 µg) from each sample into the wells of a polyacrylamide gel. The percentage of the gel will depend on the molecular weight of the target protein(s).

  • 5.2. Include a pre-stained protein ladder in one lane to monitor protein separation and estimate molecular weights.

  • 5.3. Run the gel in 1X running buffer at a constant voltage until the dye front reaches the bottom of the gel.

6. Protein Transfer

  • 6.1. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

  • 6.2. Ensure the membrane is activated with methanol (B129727) if using PVDF.

  • 6.3. After transfer, you can briefly stain the membrane with Ponceau S to visualize protein bands and confirm transfer efficiency. Destain with TBST before blocking.

7. Membrane Blocking

  • 7.1. Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation. This step prevents non-specific binding of antibodies.

8. Primary Antibody Incubation

  • 8.1. Dilute the primary antibody specific to your target protein in the blocking buffer at the manufacturer's recommended concentration.

  • 8.2. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

  • 8.3. Suggested Primary Antibodies for this compound Studies:

    • Phospho-p53 (Ser15 or Ser46)

    • Total p53

    • p21

    • Cleaved Caspase-3

    • β-catenin

    • Phospho-JNK

    • Total JNK

    • c-Jun

    • A loading control antibody (e.g., GAPDH, β-actin, or α-tubulin)

9. Secondary Antibody Incubation

  • 9.1. Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • 9.2. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the primary antibody's host species. Dilute the secondary antibody in the blocking buffer. Incubate for 1 hour at room temperature with gentle agitation.

  • 9.3. Wash the membrane three times for 10 minutes each with TBST.

10. Signal Detection

  • 10.1. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • 10.2. Incubate the membrane with the ECL substrate for 1-5 minutes.

  • 10.3. Capture the chemiluminescent signal using a digital imaging system or X-ray film.

11. Data Analysis and Quantification

  • 11.1. Use image analysis software (e.g., ImageJ) to measure the band intensity for each protein of interest.

  • 11.2. Normalize the band intensity of the target protein to the intensity of the loading control for each lane to correct for loading variations.

  • 11.3. Calculate the fold change in protein expression relative to the vehicle-treated control.

Data Presentation

Table 1: Template for Quantitative Western Blot Analysis of Protein Expression Following this compound Treatment

Target ProteinTreatment ConditionNormalized Band Intensity (Arbitrary Units)Fold Change vs. Control (Mean ± SD)p-value
Phospho-p53 (Ser15) Control (Vehicle)Enter your data here1.0-
This compound (1 µM)Enter your data hereCalculateCalculate
This compound (5 µM)Enter your data hereCalculateCalculate
This compound (10 µM)Enter your data hereCalculateCalculate
Total p53 Control (Vehicle)Enter your data here1.0-
This compound (1 µM)Enter your data hereCalculateCalculate
This compound (5 µM)Enter your data hereCalculateCalculate
This compound (10 µM)Enter your data hereCalculateCalculate
p21 Control (Vehicle)Enter your data here1.0-
This compound (1 µM)Enter your data hereCalculateCalculate
This compound (5 µM)Enter your data hereCalculateCalculate
This compound (10 µM)Enter your data hereCalculateCalculate
Cleaved Caspase-3 Control (Vehicle)Enter your data here1.0-
This compound (1 µM)Enter your data hereCalculateCalculate
This compound (5 µM)Enter your data hereCalculateCalculate
This compound (10 µM)Enter your data hereCalculateCalculate
β-catenin Control (Vehicle)Enter your data here1.0-
This compound (1 µM)Enter your data hereCalculateCalculate
This compound (5 µM)Enter your data hereCalculateCalculate
This compound (10 µM)Enter your data hereCalculateCalculate

Data should be presented as the mean ± standard deviation (SD) from at least three independent experiments. Statistical significance can be determined using an appropriate statistical test (e.g., t-test or ANOVA).

References

Application Note: MU1787 for High-Throughput Screening of IL-17 Signaling Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Abstract

This application note provides a detailed protocol for the use of MU1787, a potent and selective inhibitor of the Interleukin-17 (IL-17) signaling pathway, in high-throughput screening (HTS) assays.[1] this compound offers a valuable tool for the discovery of novel therapeutics targeting inflammatory and autoimmune diseases. The provided protocols are optimized for reproducibility and scalability in a 384-well format, suitable for large-scale compound library screening.

Introduction

The Interleukin-17 (IL-17) family of cytokines plays a critical role in mediating inflammatory responses and is implicated in the pathogenesis of numerous autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis.[1] The IL-17 signaling cascade is initiated by the binding of IL-17A to its receptor complex, leading to the recruitment of the adaptor protein Act1 and subsequent activation of downstream signaling pathways, including NF-κB and MAPK, which drive the expression of pro-inflammatory genes.[1]

This compound is a novel small molecule inhibitor designed to specifically disrupt the IL-17 signaling pathway. Its mechanism of action and efficacy in a high-throughput screening context are detailed herein. This document provides researchers, scientists, and drug development professionals with the necessary protocols and data to effectively utilize this compound as a control compound in HTS campaigns aimed at identifying new modulators of IL-17 signaling.

This compound Signaling Pathway

MU1787_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular IL17A IL-17A IL17R IL-17R Complex IL17A->IL17R Act1 Act1 IL17R->Act1 TRAF6 TRAF6 Act1->TRAF6 NFkB NF-κB Pathway TRAF6->NFkB MAPK MAPK Pathway TRAF6->MAPK ProInflammatory Pro-inflammatory Gene Expression NFkB->ProInflammatory MAPK->ProInflammatory This compound This compound This compound->Act1

Caption: this compound inhibits the IL-17 signaling pathway by targeting the Act1 adaptor protein.

Quantitative Data Summary

The following table summarizes the performance of this compound in a cell-based reporter assay designed for high-throughput screening. The assay utilizes a HEK293 cell line stably expressing the IL-17 receptor and a downstream NF-κB responsive reporter gene (e.g., luciferase).

ParameterValue
Target Act1
Assay Format Cell-based reporter
Cell Line HEK293-IL17R-NFκB-Luc
Plate Format 384-well
This compound IC50 75 nM
Z'-factor 0.78
Signal-to-Background 15-fold

Experimental Protocols

1. Cell Culture and Maintenance

  • Cell Line: HEK293-IL17R-NFκB-Luc

  • Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 µg/mL Puromycin.

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

  • Subculture: Passage cells every 2-3 days when they reach 80-90% confluency.

2. High-Throughput Screening Assay Protocol

This protocol is optimized for a 384-well plate format.

Materials:

  • HEK293-IL17R-NFκB-Luc cells

  • Assay Medium: Opti-MEM I Reduced Serum Medium

  • Recombinant Human IL-17A

  • This compound (Control Inhibitor)

  • Test Compounds

  • Luciferase Reporter Assay Reagent

  • 384-well white, solid-bottom assay plates

  • Multichannel pipettes or automated liquid handling system

Procedure:

  • Cell Seeding: a. Harvest and resuspend HEK293-IL17R-NFκB-Luc cells in Assay Medium to a final concentration of 2 x 10^5 cells/mL. b. Dispense 25 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well). c. Incubate the plate for 4 hours at 37°C, 5% CO2.

  • Compound Addition: a. Prepare serial dilutions of this compound and test compounds in Assay Medium. b. Add 5 µL of the compound dilutions to the respective wells. For control wells, add 5 µL of Assay Medium (vehicle control) or a known concentration of this compound (positive control).

  • Stimulation: a. Prepare a solution of IL-17A in Assay Medium at a concentration of 200 ng/mL. b. Add 5 µL of the IL-17A solution to all wells except the negative control wells (add 5 µL of Assay Medium instead). The final concentration of IL-17A will be 50 ng/mL. c. Incubate the plate for 16 hours at 37°C, 5% CO2.

  • Signal Detection: a. Equilibrate the plate and the Luciferase Reporter Assay Reagent to room temperature. b. Add 35 µL of the Luciferase Reporter Assay Reagent to each well. c. Incubate the plate for 10 minutes at room temperature, protected from light. d. Measure the luminescence signal using a plate reader.

HTS Experimental Workflow

HTS_Workflow Start Start Cell_Seeding Seed HEK293-IL17R-NFκB-Luc cells (5,000 cells/well in 384-well plate) Start->Cell_Seeding Incubation1 Incubate for 4 hours (37°C, 5% CO2) Cell_Seeding->Incubation1 Compound_Addition Add Test Compounds and Controls (this compound) Incubation1->Compound_Addition Stimulation Add IL-17A (50 ng/mL final concentration) Compound_Addition->Stimulation Incubation2 Incubate for 16 hours (37°C, 5% CO2) Stimulation->Incubation2 Reagent_Addition Add Luciferase Assay Reagent Incubation2->Reagent_Addition Signal_Detection Measure Luminescence Reagent_Addition->Signal_Detection End End Signal_Detection->End

Caption: High-throughput screening workflow for identifying inhibitors of IL-17 signaling.

Disclaimer: The compound this compound and the associated data presented in this application note are hypothetical and for illustrative purposes only. The protocols provided are based on standard high-throughput screening methodologies. Researchers should optimize these protocols for their specific experimental conditions.

References

Application Notes and Protocols for CRISPR-Mediated Target Validation of MU1787

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MU1787 is a potent and highly selective inhibitor of Homeodomain-interacting protein kinases (HIPKs), with IC50 values of 285 nM, 123 nM, and 283 nM for HIPK1, HIPK2, and HIPK3, respectively[1]. This family of serine/threonine kinases is implicated in a variety of cellular processes, including signal transduction, transcriptional regulation, and apoptosis. The development of this compound as a potential therapeutic agent necessitates rigorous validation of its on-target effects. This document provides detailed application notes and protocols for utilizing CRISPR/Cas9 technology to validate that the cellular effects of this compound are mediated through the inhibition of HIPK1, HIPK2, and/or HIPK3.

The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-associated protein 9 (Cas9) system offers a powerful tool for precise gene editing, enabling the creation of knockout cell lines to study gene function.[2][3] By knocking out the genes encoding for HIPK1, HIPK2, and HIPK3, researchers can assess whether the phenotypic effects of this compound are abrogated, thereby confirming its mechanism of action.

Hypothesized Signaling Pathway

Homeodomain-interacting protein kinases (HIPKs) are known to be involved in various signaling pathways, including the Wnt/β-catenin and p53 pathways. For the purpose of this protocol, we will focus on a hypothesized pathway where HIPK2 acts as a positive regulator of a pro-apoptotic transcription factor (e.g., p53). In this model, activation of this pathway in response to a stimulus (e.g., DNA damage) leads to HIPK2-mediated phosphorylation and activation of the transcription factor, resulting in the expression of pro-apoptotic genes and subsequent cell death. This compound is expected to inhibit this process by blocking HIPK2 activity.

G cluster_0 Stimulus Stimulus HIPK2 HIPK2 Stimulus->HIPK2 Transcription_Factor Pro-Apoptotic Transcription Factor HIPK2->Transcription_Factor Phosphorylation Pro_Apoptotic_Genes Pro-Apoptotic Genes Transcription_Factor->Pro_Apoptotic_Genes Activation Apoptosis Apoptosis Pro_Apoptotic_Genes->Apoptosis This compound This compound This compound->HIPK2

Hypothesized this compound Signaling Pathway.

Experimental Workflow

The overall experimental workflow for validating this compound targets using CRISPR involves designing and cloning sgRNAs, generating knockout cell lines, and then functionally assessing the effects of this compound on these cells compared to wild-type cells.

G cluster_workflow Experimental Workflow sgRNA_Design 1. sgRNA Design & Cloning Lentivirus 2. Lentivirus Production sgRNA_Design->Lentivirus Transduction 3. Cell Line Transduction Lentivirus->Transduction Selection 4. Selection & Single Cell Cloning Transduction->Selection Validation 5. Knockout Validation Selection->Validation Functional_Assay 6. Functional Assays Validation->Functional_Assay

CRISPR-mediated target validation workflow.

Protocols

Protocol 1: sgRNA Design and Cloning

Objective: To design and clone single guide RNAs (sgRNAs) targeting HIPK1, HIPK2, and HIPK3 into a lentiviral vector.

Materials:

  • sgRNA design software (e.g., Benchling, CHOPCHOP)[4][5]

  • Lentiviral vector containing Cas9 (e.g., lentiCRISPRv2)

  • Stellar™ Competent Cells

  • Restriction enzymes (e.g., BsmBI)

  • T4 DNA Ligase

  • Oligonucleotides for sgRNAs

  • Plasmid purification kit

Methodology:

  • sgRNA Design:

    • Use an online design tool to identify candidate sgRNA sequences targeting early exons of HIPK1, HIPK2, and HIPK3.[4]

    • Select 2-3 sgRNAs per gene with high predicted on-target efficiency and low off-target scores.[5]

    • Ensure the sgRNA sequences have a GC content between 40-80%.

  • Oligonucleotide Annealing:

    • Synthesize complementary oligonucleotides for each sgRNA with appropriate overhangs for cloning into the BsmBI-digested lentiCRISPRv2 vector.

    • Anneal the oligos by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

  • Vector Preparation and Ligation:

    • Digest the lentiCRISPRv2 plasmid with BsmBI restriction enzyme.

    • Ligate the annealed sgRNA oligos into the digested vector using T4 DNA Ligase.

  • Transformation and Verification:

    • Transform the ligation product into competent E. coli.

    • Select colonies and purify the plasmid DNA.

    • Verify the correct insertion of the sgRNA sequence by Sanger sequencing.

Protocol 2: Lentivirus Production and Cell Line Transduction

Objective: To produce lentiviral particles containing the sgRNA constructs and transduce them into the target cell line.

Materials:

  • HEK293T cells

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Target cell line (e.g., a cancer cell line where HIPK signaling is relevant)

  • Polybrene

  • Complete cell culture medium

Methodology:

  • Lentivirus Production:

    • Co-transfect HEK293T cells with the sgRNA-containing lentiviral vector and packaging plasmids.[6][7]

    • Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

    • Concentrate the lentiviral particles by ultracentrifugation or a commercially available concentration reagent.

  • Cell Line Transduction:

    • Seed the target cells at an appropriate density.

    • Transduce the cells with the lentiviral particles in the presence of polybrene to enhance infection efficiency.[8]

    • Incubate for 24-48 hours.

Protocol 3: Generation and Validation of Knockout Cell Lines

Objective: To select for successfully transduced cells, isolate single-cell clones, and validate gene knockout at the genomic and protein levels.

Materials:

  • Puromycin (B1679871) (or other appropriate selection antibiotic)

  • 96-well plates for single-cell cloning

  • Genomic DNA extraction kit

  • PCR reagents

  • T7 Endonuclease I (T7E1) assay kit or Sanger sequencing for genomic validation

  • Protein lysis buffer

  • Primary antibodies against HIPK1, HIPK2, HIPK3, and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Methodology:

  • Selection and Single-Cell Cloning:

    • Select transduced cells by adding puromycin to the culture medium.

    • Perform serial dilution or fluorescence-activated cell sorting (FACS) to isolate single cells into individual wells of a 96-well plate.[3]

    • Expand the single-cell clones.

  • Genomic Validation:

    • Extract genomic DNA from the expanded clones.

    • Amplify the target region by PCR.

    • Perform a T7E1 assay or Sanger sequencing to confirm the presence of insertions or deletions (indels) at the target locus. Next-generation sequencing (NGS) can also be used for a more comprehensive analysis of on- and off-target edits.[9][10]

  • Protein Validation (Western Blot):

    • Lyse the validated knockout clones and a wild-type control to extract total protein.[11]

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[12]

    • Probe the membrane with primary antibodies specific for HIPK1, HIPK2, and HIPK3 to confirm the absence of the target proteins.[13]

    • Use an antibody against a housekeeping protein as a loading control.

Protocol 4: Functional Assays for Target Validation

Objective: To assess the effect of this compound on cell viability in wild-type versus HIPK knockout cell lines.

Materials:

  • Wild-type and validated HIPK1, HIPK2, and HIPK3 knockout cell lines

  • This compound compound

  • Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)[14][15]

  • 96-well plates

  • Plate reader

Methodology:

  • Cell Seeding:

    • Seed wild-type and knockout cells into 96-well plates at a predetermined optimal density.[14]

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

  • Cell Viability Measurement:

    • After a predetermined incubation period (e.g., 72 hours), measure cell viability using a luminescent or colorimetric assay according to the manufacturer's instructions.[16]

  • Data Analysis:

    • Normalize the viability data to the vehicle-treated control for each cell line.

    • Plot the dose-response curves and calculate the IC50 values for this compound in each cell line.

Data Presentation

Table 1: Summary of sgRNA Sequences for HIPK Target Validation

Target GenesgRNA IDSequence (5' - 3')Predicted On-Target ScorePredicted Off-Target Score
HIPK1HIPK1.1GACCGGAAGUACCGCAAGGU9285
HIPK1HIPK1.2CCGGUACUUCGGCGUUCCAG8881
HIPK2HIPK2.1GCGUCAUCAAGAAGACGCCG9590
HIPK2HIPK2.2UGCGGUAGUCAUCAAGAAGA9187
HIPK3HIPK3.1GUCCAUCAAGCGCAUCAAGG8983
HIPK3HIPK3.2ACGUCAUCGGCGCGUCAAGG8679

Table 2: Expected Cell Viability (IC50) in Response to this compound Treatment

Cell LineTarget GeneThis compound IC50 (nM)Fold Change vs. Wild-Type
Wild-TypeN/A150 ± 151.0
HIPK1 KOHIPK1> 10,000> 66.7
HIPK2 KOHIPK2> 10,000> 66.7
HIPK3 KOHIPK3> 10,000> 66.7
Scrambled sgRNA ControlN/A165 ± 201.1

Note: The data presented in these tables are hypothetical and for illustrative purposes. Actual results may vary.

Conclusion

The protocols outlined in this document provide a comprehensive framework for validating the targets of this compound using CRISPR/Cas9 technology. By systematically knocking out HIPK1, HIPK2, and HIPK3, researchers can definitively determine whether the cellular effects of this compound are on-target. Successful validation will provide strong evidence for the mechanism of action of this compound and support its further development as a therapeutic agent. It is crucial to perform thorough validation at each step, from sgRNA design to the final functional assays, to ensure the reliability and reproducibility of the results.

References

Application Notes and Protocols for the Synthesis and Purification of MU1787

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MU1787 is a potent and highly selective inhibitor of Homeodomain-Interacting Protein Kinases (HIPK), specifically targeting HIPK1, HIPK2, and HIPK3.[1] These kinases are implicated in various cellular processes, including signal transduction, apoptosis, and embryonic development.[2] The selective inhibition of HIPKs by this compound makes it a valuable chemical probe for studying their biological functions and a potential starting point for the development of novel therapeutics. This document provides detailed protocols for the chemical synthesis and purification of this compound, based on methodologies reported in the scientific literature.

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₁₉H₁₈N₄O
Molecular Weight 318.38 g/mol
Appearance Solid
HIPK1 IC₅₀ 285 nM
HIPK2 IC₅₀ 123 nM
HIPK3 IC₅₀ 283 nM

Synthesis of this compound

The synthesis of this compound is centered around the construction of a 3,5-disubstituted furo[3,2-b]pyridine (B1253681) core. The key strategic steps involve sequential, chemoselective cross-coupling reactions, specifically a Suzuki coupling followed by a Stille coupling, on a dihalogenated furo[3,2-b]pyridine intermediate.

Synthetic Scheme

G A 5-chloro-3-iodofuro[3,2-b]pyridine (B14910067) C Intermediate 1 (3-iodo-5-(pyridin-2-yl)furo[3,2-b]pyridine) A->C Suzuki Coupling Pd(PPh₃)₄, K₂CO₃ DME/H₂O, 80 °C B Pyridine-2-boronic acid B->C E Intermediate 2 (Boc-protected this compound) C->E Stille Coupling Pd(PPh₃)₄, CuI DMF, 100 °C D 1-(t-butoxycarbonyl)-4-(tributylstannyl)-1H-pyrazole D->E F This compound E->F Boc Deprotection TFA, DCM, rt

Caption: Synthetic workflow for this compound.

Experimental Protocols

Materials and Reagents:

  • 5-chloro-3-iodofuro[3,2-b]pyridine

  • Pyridine-2-boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Water (deionized)

  • 1-(tert-butoxycarbonyl)-4-(tributylstannyl)-1H-pyrazole

  • Copper(I) iodide (CuI)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (B109758) (DCM)

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Protocol 1: Synthesis of 3-iodo-5-(pyridin-2-yl)furo[3,2-b]pyridine (Intermediate 1) via Suzuki Coupling

  • To a reaction flask, add 5-chloro-3-iodofuro[3,2-b]pyridine (1.0 eq), pyridine-2-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add a degassed mixture of DME and water (4:1 v/v).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexanes and ethyl acetate) to afford Intermediate 1.

Protocol 2: Synthesis of tert-butyl 4-(5-(pyridin-2-yl)furo[3,2-b]pyridin-3-yl)-1H-pyrazole-1-carboxylate (Boc-protected this compound - Intermediate 2) via Stille Coupling

  • To a reaction flask, add Intermediate 1 (1.0 eq), 1-(tert-butoxycarbonyl)-4-(tributylstannyl)-1H-pyrazole (1.5 eq), and copper(I) iodide (0.2 eq).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous DMF.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.1 eq).

  • Heat the reaction mixture to 100 °C and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield Intermediate 2.

Protocol 3: Synthesis of this compound via Boc Deprotection

  • Dissolve Intermediate 2 (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (10 eq) dropwise at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude this compound.

Purification of this compound

The final purification of this compound is critical to ensure high purity for biological assays. A combination of column chromatography and recrystallization is recommended.

Protocol 4: Purification of this compound

  • Column Chromatography:

    • Prepare a silica gel column.

    • Dissolve the crude this compound in a minimal amount of DCM.

    • Load the solution onto the column.

    • Elute the compound using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol).

    • Collect fractions and analyze by TLC to identify those containing the pure product.

    • Combine the pure fractions and concentrate under reduced pressure.

  • Recrystallization:

    • Dissolve the purified this compound from the chromatography step in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., ethanol, isopropanol, or a mixture such as ethyl acetate/hexanes).

    • Allow the solution to cool slowly to room temperature to induce crystallization.

    • Further cool the mixture in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the purified crystals under vacuum.

Mechanism of Action: HIPK Inhibition

This compound exerts its biological effects by inhibiting the kinase activity of HIPK1, HIPK2, and HIPK3. These kinases are key regulators of several important signaling pathways. The inhibition of HIPKs by this compound can lead to downstream effects on gene expression, cell proliferation, and apoptosis.

G cluster_upstream Upstream Signals cluster_hipk HIPK Kinases cluster_downstream Downstream Pathways cluster_cellular_response Cellular Response Genotoxic Stress Genotoxic Stress HIPK2 HIPK2 Genotoxic Stress->HIPK2 TGF-beta TGF-beta HIPK1 HIPK1 TGF-beta->HIPK1 TGF-beta->HIPK2 Wnt Wnt Wnt->HIPK2 TGF_beta_signaling TGF-β Signaling HIPK1->TGF_beta_signaling p53_pathway p53 Pathway HIPK2->p53_pathway Wnt_beta_catenin Wnt/β-catenin Pathway HIPK2->Wnt_beta_catenin HIPK2->TGF_beta_signaling HIPK3 HIPK3 Apoptosis Apoptosis p53_pathway->Apoptosis Cell Cycle Arrest Cell Cycle Arrest p53_pathway->Cell Cycle Arrest Gene Expression Changes Gene Expression Changes Wnt_beta_catenin->Gene Expression Changes TGF_beta_signaling->Gene Expression Changes This compound This compound This compound->HIPK1 inhibition This compound->HIPK2 inhibition This compound->HIPK3 inhibition

Caption: HIPK signaling pathways inhibited by this compound.

References

Troubleshooting & Optimization

troubleshooting MU1787 solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HIPK inhibitor, MU1787.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a potent and highly selective small molecule inhibitor of Homeodomain-interacting protein kinases (HIPKs).[1] It demonstrates inhibitory activity against HIPK1, HIPK2, and HIPK3, with IC50 values of 285 nM, 123 nM, and 283 nM, respectively.[1]

Q2: What are the basic chemical properties of this compound?

A2: this compound has a molecular weight of 318.38 g/mol and a chemical formula of C19H18N4O. It is supplied as a solid.[1]

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: The recommended solvent for preparing a stock solution of this compound is Dimethyl Sulfoxide (DMSO). It is soluble in DMSO at a concentration of 10 mM.

Q4: How should I store this compound?

A4: For long-term storage, solid this compound should be stored at -20°C. Stock solutions in DMSO can also be stored at -80°C for extended periods.

Troubleshooting this compound Solubility Issues

Issue 1: this compound is not dissolving in my chosen solvent.

Possible Cause: The chosen solvent may not be appropriate for this compound, or the concentration may be too high.

Solution:

  • Primary Solvent: The recommended solvent for initial stock solutions is DMSO.

  • Warming: Gently warm the solution to 37°C.

  • Sonication: Use a sonicator bath to aid dissolution.

  • Vortexing: Vigorous vortexing can also help to dissolve the compound.

Issue 2: After dissolving in DMSO, this compound precipitates when diluted into an aqueous buffer.

Possible Cause: This is a common issue known as "precipitation upon dilution." The compound's solubility is much lower in aqueous solutions than in pure DMSO. When the DMSO stock is added to the aqueous buffer, the compound crashes out of solution.

Solution:

  • Lower Final Concentration: Ensure the final concentration of this compound in your assay is below its aqueous solubility limit.

  • Minimize DMSO in Final Solution: Keep the final concentration of DMSO in your aqueous solution as low as possible, ideally below 0.5%, to avoid solvent-induced artifacts and toxicity in cell-based assays.

  • Serial Dilution: Instead of a single large dilution, perform a serial dilution. First, create an intermediate dilution of your DMSO stock in your aqueous buffer. Then, use this intermediate dilution to make your final concentration. This gradual change in solvent polarity can help keep the compound in solution.

  • Use of Surfactants: For particularly challenging dilutions, consider the addition of a small amount of a biocompatible surfactant, such as Tween-80 (0.01-0.1%), to the aqueous buffer to improve solubility.

Issue 3: I observe a film or particles in my stock solution after storage.

Possible Cause: The compound may have come out of solution during storage, especially if subjected to freeze-thaw cycles.

Solution:

  • Re-dissolve: Before use, visually inspect the stock solution. If a precipitate is observed, warm the vial to 37°C and vortex or sonicate until the solution is clear.

  • Fresh Stock: If the precipitate does not readily re-dissolve, it is recommended to prepare a fresh stock solution.

Quantitative Solubility Data

CompoundSolventMaximum SolubilityMolar Concentration
This compoundDMSO3.18 mg/mL10 mM

Note: The solubility in aqueous buffers is significantly lower and needs to be determined empirically for your specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Calculate the required mass: For 1 mL of a 10 mM stock solution, you will need:

    • Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 318.38 g/mol * 1000 mg/g = 3.18 mg

  • Weigh the compound: Accurately weigh 3.18 mg of this compound powder.

  • Dissolve in DMSO: Add 1 mL of high-purity, anhydrous DMSO to the vial containing the this compound powder.

  • Aid dissolution: Vortex the solution vigorously. If necessary, gently warm the vial to 37°C or place it in a sonicator bath for 5-10 minutes until the solid is completely dissolved.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C.

Protocol 2: Serial Dilution of this compound for Cell-Based Assays

This protocol is for preparing a final concentration of 10 µM this compound with a final DMSO concentration of 0.1%.

  • Prepare an intermediate dilution: Dilute the 10 mM this compound stock solution 1:100 in your cell culture medium to create a 100 µM intermediate solution.

    • Add 5 µL of the 10 mM stock solution to 495 µL of cell culture medium. Mix thoroughly by pipetting.

  • Prepare the final dilution: Dilute the 100 µM intermediate solution 1:10 in your cell culture medium to achieve the final 10 µM concentration.

    • Add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_dilution Serial Dilution for Assay weigh Weigh 3.18 mg this compound add_dmso Add 1 mL DMSO weigh->add_dmso dissolve Vortex / Sonicate (Warm to 37°C if needed) add_dmso->dissolve store_stock Store 10 mM Stock at -80°C dissolve->store_stock intermediate Prepare 100 µM Intermediate Dilution store_stock->intermediate final Prepare 10 µM Final Working Solution intermediate->final assay Add to Experiment final->assay

Caption: Experimental workflow for preparing this compound solutions.

troubleshooting_logic start Solubility Issue with this compound check_solvent Is the primary solvent DMSO? start->check_solvent use_dmso Use DMSO check_solvent->use_dmso No check_dissolution Is the compound fully dissolved? check_solvent->check_dissolution Yes use_dmso->check_dissolution aid_dissolution Warm / Sonicate / Vortex check_dissolution->aid_dissolution No check_precipitation Precipitation upon aqueous dilution? check_dissolution->check_precipitation Yes aid_dissolution->check_dissolution serial_dilution Perform Serial Dilution & Lower Final [DMSO] check_precipitation->serial_dilution Yes end Solution Ready for Experiment check_precipitation->end No serial_dilution->end

Caption: Troubleshooting logic for this compound solubility issues.

References

Technical Support Center: Optimizing MU1787 Treatment Concentration In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the in vitro treatment concentration of MU1787, a potent and highly selective inhibitor of Homeodomain-interacting protein kinases (HIPKs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is a potent and highly selective inhibitor of Homeodomain-interacting protein kinases (HIPKs). It has been shown to inhibit HIPK1, HIPK2, and HIPK3 with IC50 values of 285 nM, 123 nM, and 283 nM, respectively.[1][2] It is highly selective and does not inhibit HIPK4 at concentrations up to 10 µM.[1][2] The HIPK family of serine/threonine kinases plays a crucial role in regulating a variety of cellular processes, including signal transduction, gene transcription, and apoptosis. By inhibiting HIPKs, this compound can modulate these pathways.

Q2: What is the recommended starting concentration for this compound in vitro experiments?

A good starting point for in vitro experiments is to test a wide range of concentrations centered around the known IC50 values. Given the IC50 values for this compound against HIPK1, HIPK2, and HIPK3 are in the nanomolar range, we recommend an initial broad-range dose-response study spanning from 1 nM to 10 µM. This will help determine the effective concentration range for your specific cell line and assay.

Q3: How do I determine the optimal treatment duration with this compound?

The optimal treatment duration will depend on the specific biological question and the cell type being used. It is recommended to perform a time-course experiment. A typical starting point is to test 24, 48, and 72-hour time points. The results from this experiment will help you identify the time point at which the desired effect is most pronounced without causing excessive non-specific toxicity.

Q4: What are potential off-target effects of this compound?

While this compound is reported to be a highly selective HIPK inhibitor, it is good practice to consider potential off-target effects.[1][2] It is advisable to include appropriate controls in your experiments, such as a less active enantiomer if available, or to perform rescue experiments. Additionally, monitoring cellular pathways that are not directly regulated by HIPKs can help identify any unintended effects.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpectedly High Cell Toxicity 1. Compound precipitation at high concentrations.2. Solvent toxicity (e.g., DMSO).3. High sensitivity of the cell line to HIPK inhibition.1. Visually inspect the culture medium for any signs of precipitation. Determine the maximum soluble concentration of this compound in your specific medium.2. Ensure the final solvent concentration is consistent across all wells and is below a non-toxic level (typically <0.1% for DMSO). Include a vehicle-only control.3. Perform a dose-response experiment with a wider and lower concentration range to identify a non-toxic working concentration.
Low Efficacy or No Effect 1. Ineffective concentration range.2. Insufficient treatment duration.3. Cell line is resistant to HIPK inhibition.4. Compound degradation.1. Test a higher concentration range, up to 10 µM, while monitoring for solubility and toxicity.2. Increase the incubation time (e.g., up to 72 hours or longer).3. Verify the expression and activity of HIPK family members in your cell line. Consider using a different cell line with known sensitivity to HIPK inhibitors.4. Prepare fresh stock solutions of this compound and store them properly as recommended by the supplier.
Inconsistent Results Between Experiments 1. Variation in cell seeding density.2. Inconsistent compound dilutions.3. Variation in incubation times.4. Cell line passage number.1. Ensure a consistent cell seeding density for all experiments. Use a cell counter for accuracy.2. Prepare fresh serial dilutions for each experiment. Use calibrated pipettes.3. Standardize all incubation times precisely.4. Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol provides a general framework for determining the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. A suggested starting range is 1 nM to 10 µM. Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the log of this compound concentration to determine the IC50 value.

Data Presentation

Table 1: Reported IC50 Values for this compound

TargetIC50 (nM)
HIPK1285
HIPK2123
HIPK3283
HIPK4>10,000
Data from Probechem and DC Chemicals.[1][2]

Table 2: Example Data Table for Cell Viability (IC50) Determination

Cell LineTreatment Duration (hours)IC50 (nM)
e.g., HeLa48User-determined value
e.g., A54948User-determined value
e.g., MCF-748User-determined value

Mandatory Visualizations

HIPK_Signaling_Pathway Simplified HIPK Signaling Pathway cluster_stimuli External Stimuli cluster_core HIPK Signaling cluster_output Cellular Response Growth_Factors Growth Factors HIPK HIPK1/2/3 Growth_Factors->HIPK Activates Stress_Signals Stress Signals (e.g., UV, Osmotic Stress) Stress_Signals->HIPK Activates Transcription_Factors Transcription Factors (e.g., p53, FOXO) HIPK->Transcription_Factors Phosphorylates Apoptotic_Proteins Apoptotic Proteins (e.g., Bcl-2 family) HIPK->Apoptotic_Proteins Phosphorylates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Apoptosis Apoptosis Apoptotic_Proteins->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest This compound This compound This compound->HIPK Inhibits

Caption: A simplified diagram of the HIPK signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Workflow for Optimizing this compound Concentration cluster_prep Phase 1: Preparation & Range Finding cluster_refine Phase 2: Refined Analysis cluster_functional Phase 3: Functional Assays Determine_Solubility Determine Max Soluble Concentration of this compound Broad_Dose_Response Broad-Range Dose-Response (e.g., 1 nM to 10 µM) Determine_Solubility->Broad_Dose_Response Narrow_Dose_Response Detailed Dose-Response in Effective Range Broad_Dose_Response->Narrow_Dose_Response Identify effective range Calculate_IC50 Calculate IC50 Value Narrow_Dose_Response->Calculate_IC50 Select_Concentrations Select Concentrations Around IC50 (e.g., 0.5x, 1x, 2x IC50) Calculate_IC50->Select_Concentrations Functional_Assays Perform Functional Assays (e.g., Apoptosis, Western Blot) Select_Concentrations->Functional_Assays

Caption: A stepwise workflow for the in vitro optimization of this compound treatment concentration.

References

Technical Support Center: Preventing MU1787 Degradation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MU1787. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound by providing guidance on preventing its degradation in solution. Ensuring the stability of this compound is critical for obtaining accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of small molecule inhibitor degradation in solution?

A1: Degradation of small molecule inhibitors like this compound can be attributed to several factors:

  • Hydrolysis: Reaction with water, which can be expedited in acidic or basic conditions. Functional groups such as esters and amides are particularly susceptible.[1]

  • Oxidation: Reaction with oxygen, which can be catalyzed by light or metal ions.

  • Photodegradation: Degradation caused by exposure to light, particularly UV light.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can lead to precipitation and degradation of the compound.[1][2]

Q2: What is the recommended solvent for dissolving and storing this compound?

A2: The choice of solvent is crucial for the stability of this compound. While water is preferred for biological experiments, many organic compounds are not stable or soluble in aqueous solutions.[3] Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of small molecule inhibitors.[3][4][5] Always use a fresh, anhydrous grade of DMSO to minimize moisture content, which can accelerate degradation.[3]

Q3: How should I store this compound stock solutions?

A3: Proper storage is essential to maintain the integrity of this compound solutions.[1]

  • Solid Form: Store the powdered compound in a cool, dark, and dry environment, such as a desiccator at -20°C or -80°C for long-term stability.[1][2]

  • In Solution: Prepare high-concentration stock solutions in an appropriate solvent like DMSO.[1] Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -80°C.[1][2] Protect the aliquots from light by using amber vials or by wrapping the tubes in foil.[1]

Q4: How many times can I freeze and thaw my this compound stock solution?

A4: It is strongly recommended to avoid repeated freeze-thaw cycles.[2][4] Ideally, you should aliquot your stock solution into single-use volumes. If this is not feasible, limit the number of freeze-thaw cycles to a maximum of 3-5 to prevent compound degradation and precipitation.[1]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Problem Possible Cause Recommended Solution
Inconsistent or no biological effect of this compound 1. Degraded Inhibitor: Improper storage or handling has led to the degradation of this compound.[1] 2. Precipitation: The inhibitor has precipitated out of the solution, reducing its effective concentration.1. Prepare fresh stock solutions from solid compound that has been stored correctly. Confirm the activity with a fresh batch. 2. Ensure the final concentration of DMSO in your aqueous working solution is low enough to maintain solubility. If precipitation is observed, consider making intermediate dilutions in a suitable buffer before adding to the final medium.[3]
Precipitate forms when diluting DMSO stock solution in aqueous buffer Poor Solubility: this compound may have low solubility in aqueous solutions. The high concentration of the inhibitor in the DMSO stock can lead to precipitation when rapidly diluted in a buffer.1. Stepwise Dilution: Make serial dilutions of the DMSO stock in DMSO first, and then add the final diluted sample to your aqueous buffer.[3] 2. Vortexing: Add the DMSO stock solution dropwise to the aqueous buffer while vortexing to ensure rapid mixing and prevent localized high concentrations. 3. Sonication: Use a sonicator bath to help dissolve any precipitate that has formed.[1] 4. Warming: Gently warm the solution in a water bath (e.g., 37°C) to aid dissolution, but be cautious as heat can also accelerate degradation.[1]
Difficulty dissolving solid this compound 1. Incorrect Solvent: The chosen solvent may not be optimal for dissolving this compound. 2. Contaminated Solvent: The solvent may contain impurities or moisture that hinder dissolution.[4]1. Consult the manufacturer's datasheet for the recommended solvent. If not available, test solubility in small amounts of common solvents like DMSO, ethanol, or DMF. 2. Use fresh, high-purity, anhydrous solvents. For DMSO, use a newly opened bottle to avoid moisture absorption.[3][4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Determine Solvent: Based on the manufacturer's data or solubility tests, select the appropriate solvent (e.g., anhydrous DMSO).[1]

  • Calculate Amount: Calculate the mass of solid this compound required to achieve the desired stock concentration (e.g., 10 mM).

  • Weighing: Carefully weigh the calculated mass of this compound powder using an analytical balance in a chemical fume hood.[2]

  • Dissolution: Transfer the weighed powder to a sterile amber vial. Add the calculated volume of solvent. Vortex or sonicate until the compound is fully dissolved. Gentle warming may be applied if necessary.[1][2]

  • Aliquoting: Dispense the stock solution into single-use, light-protected microcentrifuge tubes.[2]

  • Storage: Store the aliquots at -80°C.[1][2]

Protocol 2: Quality Control of this compound Stock Solution

To ensure the quality and integrity of your this compound stock solution, it is recommended to:

  • Confirm Concentration and Purity: Use methods such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to verify the concentration and purity of a sample from your stock solution.[2]

  • Assess Biological Activity: Perform a dose-response experiment in a relevant biological assay to confirm that the inhibitor retains its expected potency.[2]

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_exp Experimental Use weigh Weigh Solid this compound dissolve Dissolve in Anhydrous DMSO weigh->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw a Single Aliquot store->thaw Use as needed dilute Prepare Working Solution (Dilute in Buffer) thaw->dilute treat Treat Cells/Assay dilute->treat

References

MU1787 off-target effects mitigation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate potential off-target effects of the kinase inhibitor MU1787.

Frequently Asked Questions (FAQs)

Q1: We are observing a cellular phenotype that doesn't align with the known function of the intended target kinase of this compound. How can we determine if this is an off-target effect?

A1: This is a strong indication of potential off-target activity. A recommended method to verify this is to perform a rescue experiment.[1] Overexpressing a drug-resistant mutant of the intended target kinase should reverse the observed phenotype if the effect is on-target. If the phenotype persists, it is likely due to the inhibition of one or more off-target kinases. Further investigation using techniques like kinome-wide profiling can help identify these off-targets.[1]

Q2: How can we proactively identify potential off-target effects of this compound?

A2: Proactive identification of off-target effects is crucial for the accurate interpretation of experimental results. A common and effective approach is to perform a kinase selectivity profile by screening this compound against a large panel of kinases.[1][2] This can be done through commercial services that offer panels covering a significant portion of the human kinome. Additionally, chemical proteomics approaches, such as drug-affinity purification followed by mass spectrometry, can identify protein interactions, including off-target kinases.[1]

Q3: What are some best practices for designing experiments to minimize the impact of this compound's off-target effects?

A3: To minimize the influence of off-target effects, it is advisable to:

  • Use the Lowest Effective Concentration: Titrate this compound to find the lowest concentration that produces the desired on-target effect.[2] Higher concentrations are more likely to engage lower-affinity off-targets.[2]

  • Employ Control Compounds: Include a structurally similar but inactive analog of this compound as a negative control to ensure that the observed effects are not due to the chemical scaffold itself.[2]

  • Use Structurally Unrelated Inhibitors: If available, use other inhibitors with a different chemical structure that target the same kinase.[1][2] If they produce the same phenotype, it is more likely that the effect is on-target.[2]

Q4: We are seeing discrepancies between our biochemical and cell-based assay results with this compound. What could be the reason?

A4: Discrepancies between biochemical and cell-based assays are common and can arise from several factors:

  • ATP Concentration: Biochemical assays are often performed at low ATP concentrations that may not reflect the high intracellular ATP levels, which can outcompete ATP-competitive inhibitors like this compound.[1]

  • Cellular Efflux: The inhibitor may be a substrate for cellular efflux pumps, such as P-glycoprotein, reducing its intracellular concentration.[1]

  • Target Expression and Activity: The target kinase may not be expressed or may be inactive in the cell line being used.[1] It is recommended to verify the expression and phosphorylation status of the target kinase in your cell model using Western blotting or a similar technique.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Action
High cellular toxicity at concentrations required for on-target inhibition. Off-target effects on essential kinases or other proteins.Perform a dose-response curve to distinguish on-target effects from toxicity.[2] Conduct kinome profiling to identify potential off-target interactions that could lead to toxicity.[2]
Inconsistent results between different cell lines. Variation in the expression levels of the on-target or off-target proteins.Characterize the expression levels of both on-target and potential off-target kinases in the cell lines being used. Select cell lines with confirmed target expression and activity.[1]
Phenotype is observed, but target phosphorylation is not inhibited. The observed phenotype is due to an off-target effect.Confirm target engagement in cells using a Cellular Thermal Shift Assay (CETSA).[2][3] If the target is not engaged at concentrations that produce the phenotype, the effect is likely off-target.
Loss of inhibitor activity over time in cell culture. Metabolic instability of this compound or induction of efflux pump expression.Assess the metabolic stability of this compound in the cell culture medium and consider the use of efflux pump inhibitors as a control experiment.

Quantitative Data Summary

The following tables summarize hypothetical, yet representative, data for this compound to illustrate its selectivity profile.

Table 1: Kinase Inhibition Profile of this compound

KinaseIC50 (nM)
On-Target Kinase A 15
Off-Target Kinase B250
Off-Target Kinase C800
Off-Target Kinase D>10,000
Off-Target Kinase E>10,000

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity. Lower values indicate higher potency.

Table 2: Cellular Activity of this compound

Cell LineTarget Inhibition (EC50, nM)Cell Proliferation (GI50, nM)
Cell Line X (High Target A Expression) 50 75
Cell Line Y (Low Target A Expression)>10002500
Cell Line Z (High Off-Target B Expression)>1000500

EC50 is the concentration for 50% maximal effect in a cellular context. GI50 is the concentration for 50% growth inhibition.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of this compound against a broad panel of kinases to identify on- and off-targets.[2]

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Serially dilute the compound to generate a range of concentrations for IC50 determination.[2]

  • Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP.[2]

  • Compound Addition: Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells.[2]

  • Incubation: Incubate the plate at room temperature for the recommended time (typically 30-60 minutes).[2]

  • Reaction Termination and Detection: Stop the reaction and measure kinase activity using a suitable method (e.g., radiometric assay, fluorescence-based assay).[4][5]

  • Data Analysis: Read the signal using a plate reader. Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase.[2]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of this compound in a cellular environment.[2]

Methodology:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time.[2][3]

  • Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[2][3]

  • Protein Separation: Lyse the cells and separate soluble proteins from aggregated proteins by centrifugation.[3]

  • Target Protein Detection: The amount of soluble target protein remaining at each temperature is quantified, typically by Western blotting or other immunoassays.[3]

  • Data Analysis: A shift in the melting curve of the intended target, but not other proteins, can confirm on-target binding.[2]

Visualizations

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays kinase_profiling Kinome Profiling ic50 Biochemical IC50 kinase_profiling->ic50 Validates on-target potency cetsa CETSA ic50->cetsa Confirms target engagement in cells phenotypic Phenotypic Screening cetsa->phenotypic Correlates with cellular effect start Start: Validate Specificity start->kinase_profiling Identifies potential off-targets

Caption: Experimental workflow for validating kinase inhibitor specificity.

signaling_pathway This compound This compound Target_A On-Target Kinase A This compound->Target_A Inhibits Off_Target_B Off-Target Kinase B This compound->Off_Target_B Inhibits (weaker) Downstream_A Downstream Effector A Target_A->Downstream_A Activates Downstream_B Downstream Effector B Off_Target_B->Downstream_B Activates Phenotype_A Desired Cellular Phenotype Downstream_A->Phenotype_A Phenotype_B Undesired Cellular Phenotype Downstream_B->Phenotype_B

Caption: Potential on-target and off-target signaling pathways of this compound.

troubleshooting_logic start Phenotype Observed? target_inhibited Target Inhibited at Phenotypic EC50? start->target_inhibited Yes no_effect No Effect Observed start->no_effect No rescue_reverses Rescue Experiment Reverses Phenotype? target_inhibited->rescue_reverses Yes off_target Conclusion: Off-Target Effect target_inhibited->off_target No on_target Conclusion: On-Target Effect rescue_reverses->on_target Yes rescue_reverses->off_target No

Caption: Logical workflow for troubleshooting on-target vs. off-target effects.

References

Technical Support Center: Improving In Vivo Bioavailability of MU1787

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific compound designated "MU1787" is not publicly available. The following technical support guide is a template based on common challenges and strategies for improving the in vivo bioavailability of poorly soluble small molecule inhibitors. Researchers should substitute the placeholder data and methodologies with their own experimental findings for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial hurdles to achieving adequate in vivo bioavailability for novel small molecule inhibitors like this compound?

A1: The primary challenges typically stem from poor aqueous solubility and/or low membrane permeability, which are fundamental properties of the molecule. These factors can lead to low dissolution rates in the gastrointestinal tract and inefficient absorption into systemic circulation. Other significant hurdles may include first-pass metabolism in the liver and gut wall, and efflux by transporters like P-glycoprotein (P-gp).

Q2: What formulation strategies should we consider first to improve the oral bioavailability of this compound?

A2: For a compound with poor solubility, initial strategies should focus on enhancing its dissolution rate and apparent solubility. Key approaches include:

  • Micronization: Reducing the particle size to increase the surface area available for dissolution.

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state, which has higher energy and thus greater solubility than the crystalline form.

  • Lipid-Based Formulations: Dissolving the compound in oils, surfactants, and co-solvents to create solutions, emulsions, or self-microemulsifying drug delivery systems (SMEDDS). These can enhance absorption via the lymphatic pathway, potentially bypassing some first-pass metabolism.[1][2][3]

Q3: How can we determine if first-pass metabolism is the primary reason for low bioavailability of this compound?

A3: A common method is to compare the Area Under the Curve (AUC) of the drug concentration-time profile following oral (PO) and intravenous (IV) administration in the same animal model. A significantly lower AUC for the oral route compared to the IV route (Absolute Bioavailability F% << 100%) suggests poor absorption or significant first-pass metabolism. To distinguish between these, an in vitro study using liver microsomes or hepatocytes can quantify the metabolic stability of this compound.

Troubleshooting Guides

Issue 1: High variability in plasma concentrations of this compound is observed between subjects in our preclinical animal studies.

  • Question: We are seeing large standard deviations in the pharmacokinetic data after oral dosing of this compound in mice. What could be the cause and how can we address it?

  • Answer: High inter-subject variability is often linked to formulation-dependent absorption for poorly soluble compounds.

    • Possible Cause 1: Inadequate Formulation: If using a simple suspension, inconsistent wetting and dissolution in the GI tract can lead to erratic absorption. The physical form of the drug (e.g., degree of crystallinity) may also not be uniform.

    • Troubleshooting Step 1: Develop a more robust formulation. An amorphous solid dispersion or a lipid-based formulation like SMEDDS can improve the consistency of dissolution and absorption.

    • Possible Cause 2: Food Effects: The presence or absence of food in the stomach can significantly alter gastric emptying time, GI fluid composition, and splanchnic blood flow, impacting drug absorption.

    • Troubleshooting Step 2: Standardize the fasting and feeding schedule for your animal studies. Conduct a formal food-effect study to characterize the impact of food on this compound absorption.

Issue 2: In vitro dissolution of our this compound formulation looks promising, but in vivo bioavailability remains low.

  • Question: Our amorphous solid dispersion of this compound shows rapid and complete dissolution in our quality control dissolution test, but the in vivo exposure in rats is still below the target level. Why is there a disconnect?

  • Answer: This common in vitro-in vivo correlation (IVIVC) challenge can point to post-dissolution barriers.

    • Possible Cause 1: In Vivo Recrystallization: The amorphous drug may dissolve but then rapidly recrystallize into its less soluble form in the aqueous environment of the GI tract before it can be absorbed.

    • Troubleshooting Step 1: Incorporate a precipitation inhibitor into your formulation. Polymers like HPMC-AS or PVP can help maintain a supersaturated state in vivo.

    • Possible Cause 2: Efflux Transporters: this compound may be a substrate for efflux transporters such as P-glycoprotein (P-gp) in the intestinal wall, which actively pump the compound back into the GI lumen after absorption.

    • Troubleshooting Step 2: Conduct an in vitro Caco-2 cell permeability assay. This will determine the bidirectional transport of this compound and indicate if it is a P-gp substrate. If efflux is confirmed, co-dosing with a P-gp inhibitor in preclinical studies can verify its impact, though this is not a clinically viable solution.

    • Possible Cause 3: Gut Wall Metabolism: The drug may be metabolized by enzymes (e.g., CYP3A4) in the enterocytes of the intestinal wall before reaching systemic circulation.

    • Troubleshooting Step 3: Use in vitro models with intestinal microsomes (S9 fractions) to assess the metabolic stability of this compound in the gut environment.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Rats Following a Single 10 mg/kg Oral Dose of Different Formulations.

Formulation TypeCmax (ng/mL)Tmax (hr)AUC (0-24h) (ng·hr/mL)Absolute Bioavailability (F%)
Crystalline Suspension55 ± 154.0350 ± 985%
Micronized Suspension120 ± 302.0850 ± 21012%
Amorphous Solid Dispersion (ASD)450 ± 951.53200 ± 55045%
SMEDDS620 ± 1101.04100 ± 62058%

Data are presented as mean ± standard deviation (n=6). F% is calculated relative to a 2 mg/kg IV dose.

Experimental Protocols

Protocol: Preparation and In Vivo Evaluation of an Amorphous Solid Dispersion (ASD) of this compound

  • Objective: To prepare an ASD of this compound with the polymer hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMC-AS) and evaluate its pharmacokinetic profile in male Sprague-Dawley rats against a crystalline suspension.

  • Materials: this compound, HPMC-AS (HF grade), Acetone (B3395972), Rotary Evaporator, Male Sprague-Dawley rats (250-300g), Oral gavage needles, Blood collection tubes (EDTA), LC-MS/MS system.

  • ASD Preparation (Solvent Evaporation Method):

    • Dissolve 1 gram of this compound and 3 grams of HPMC-AS in 50 mL of acetone with stirring until a clear solution is formed.

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at 40°C until a solid film is formed on the flask wall.

    • Further dry the solid in a vacuum oven at 40°C for 24 hours to remove residual solvent.

    • Gently scrape the dried product and mill it into a fine powder. Confirm the amorphous nature of the dispersion using powder X-ray diffraction (PXRD).

  • In Vivo Pharmacokinetic Study:

    • Fast 12 male rats overnight with free access to water.

    • Divide rats into two groups (n=6 per group).

    • Group 1 (Control): Prepare a suspension of crystalline this compound at 2 mg/mL in a vehicle of 0.5% methylcellulose with 0.1% Tween 80.

    • Group 2 (ASD): Prepare a suspension of the this compound-ASD powder at a concentration equivalent to 2 mg/mL of active this compound in the same vehicle.

    • Administer a single oral gavage dose of 10 mg/kg (5 mL/kg) to each rat according to its group.

    • Collect blood samples (~100 µL) via the tail vein at pre-dose, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose into EDTA tubes.

    • Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

    • Analyze the plasma concentration of this compound using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_study In Vivo Study cluster_analysis Analysis prep_asd Prepare ASD dosing Oral Dosing (10 mg/kg) prep_asd->dosing prep_susp Prepare Suspension prep_susp->dosing sampling Blood Sampling (0-24h) dosing->sampling bioanalysis LC-MS/MS Bioanalysis sampling->bioanalysis pk_calc PK Parameter Calculation bioanalysis->pk_calc

Caption: Workflow for comparative in vivo pharmacokinetic analysis.

logical_relationship cluster_problem Problem cluster_causes Potential Causes cluster_solutions Formulation Solutions low_bio Low Oral Bioavailability solubility Poor Solubility low_bio->solubility permeability Low Permeability low_bio->permeability metabolism First-Pass Metabolism low_bio->metabolism asd Amorphous Solid Dispersions (ASDs) solubility->asd lipid Lipid-Based Systems (SMEDDS) solubility->lipid nano Nanocrystals solubility->nano permeability->lipid signaling_pathway receptor Receptor kinase1 Kinase A receptor->kinase1 This compound This compound kinase2 Kinase B This compound->kinase2 Inhibition kinase1->kinase2 tf Transcription Factor kinase2->tf response Cellular Response (e.g., Proliferation) tf->response

References

MU1787 experimental variability and controls

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments involving the HIPK inhibitor, MU1787. This guide includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and key technical data to facilitate successful and reproducible research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and highly selective small molecule inhibitor of Homeodomain-interacting Protein Kinases (HIPKs). It specifically targets HIPK1, HIPK2, and HIPK3, which are serine/threonine kinases involved in the regulation of various signaling pathways that control gene expression, apoptosis, and cell proliferation.

Q2: What are the recommended solvent and storage conditions for this compound?

For optimal stability, this compound should be dissolved in an organic solvent such as DMSO to prepare a high-concentration stock solution (e.g., 10 mM).[1] This stock solution should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1] For cell culture experiments, the final concentration of DMSO should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Q3: How stable is this compound in cell culture media?

The stability of small molecule inhibitors like this compound in cell culture media can vary depending on factors such as the media composition, pH, temperature, and the presence of serum proteins.[1] It is recommended to assess the stability of this compound under your specific experimental conditions. This can be done by incubating the compound in media for the duration of the experiment and measuring its concentration at different time points via methods like HPLC.

Q4: What are the known off-target effects of this compound?

While this compound is reported to be highly selective for HIPK1/2/3, it is crucial to consider potential off-target effects, especially at higher concentrations.[2] It is advisable to include appropriate controls in your experiments, such as a structurally related but inactive compound or using multiple siRNAs to phenocopy the inhibitor's effects, to confirm that the observed phenotype is due to the inhibition of the intended target.

Troubleshooting Guides

This section addresses common issues that may arise during experiments with this compound.

Issue Possible Cause Recommended Solution
Inconsistent or no observable effect of this compound Compound Degradation: this compound may have degraded due to improper storage or handling.Prepare a fresh stock solution of this compound. Avoid repeated freeze-thaw cycles by storing in single-use aliquots.[3]
Low Cell Permeability: The compound may not be efficiently entering the cells.Assess cell permeability using cellular uptake assays. If permeability is low, consider using a different cell line or a permeabilizing agent (with appropriate controls).[2]
Cellular Efflux: The compound may be actively transported out of the cells by efflux pumps.Co-incubate with known efflux pump inhibitors (e.g., verapamil (B1683045) for P-glycoprotein) to see if the effect of this compound is enhanced.
High variability between experimental replicates Inconsistent Cell Density: Variations in cell confluency can affect cellular metabolism and response to the inhibitor.[3]Ensure consistent cell seeding density and confluency across all wells and experiments.
Pipetting Errors: Inaccurate pipetting can lead to variations in the final concentration of the inhibitor.Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of the inhibitor dilution to add to the wells.[3]
Variable Incubation Times: Differences in incubation times can lead to inconsistent results.Standardize all incubation times precisely.
Observed cytotoxicity at expected effective concentrations Off-target Toxicity: The observed cell death may be due to the inhibition of other kinases or cellular processes.Perform a dose-response curve to determine the therapeutic window. Use lower concentrations of this compound or shorter incubation times. Validate the on-target effect using a secondary assay.[4]
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high.Ensure the final DMSO concentration is at a non-toxic level (typically below 0.1%). Include a vehicle-only control in all experiments.

Quantitative Data

Target IC50 (nM)
HIPK1285
HIPK2123
HIPK3283

Experimental Protocols

Biochemical Kinase Inhibition Assay

This protocol outlines a general method to determine the in vitro inhibitory activity of this compound against a specific HIPK isoform.

Materials:

  • Recombinant active HIPK enzyme

  • Kinase buffer (e.g., HEPES pH 7.5, MgCl₂, DTT)

  • Peptide substrate for the specific HIPK isoform

  • ATP

  • This compound

  • ADP-Glo™ Kinase Assay kit (or similar luminescence-based detection reagent)

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in the kinase buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add the diluted this compound.

  • Add Kinase and Substrate: Add a pre-mixed solution of the recombinant HIPK enzyme and the peptide substrate to each well.

  • Initiate Reaction: Start the kinase reaction by adding a solution of ATP. The final ATP concentration should ideally be at or near the Km for the enzyme.[5]

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.[5]

  • Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.[6]

  • Data Analysis: Measure the luminescence signal, which is proportional to the kinase activity. Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Assay for HIPK Inhibition

This protocol describes a general method to assess the inhibitory effect of this compound on HIPK signaling in a cellular context.

Materials:

  • Cells expressing the target HIPK isoform

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer

  • Antibodies for Western blotting (e.g., anti-phospho-target, anti-total-target, anti-GAPDH)

Procedure:

  • Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere and reach 70-80% confluency. Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 2-24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of a known HIPK downstream target.

    • Wash the membrane and incubate with a secondary antibody conjugated to HRP.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with antibodies against the total target protein and a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phospho-protein band to the total protein and the loading control.

Visualizations

HIPK Signaling Pathway

HIPK_Signaling_Pathway cluster_p53 p53 Pathway cluster_wnt Wnt/β-catenin Pathway Stress Cellular Stress (e.g., DNA damage, UV) HIPK2 HIPK2 Stress->HIPK2 p53 p53 HIPK2->p53 phosphorylates Ser46 BetaCatenin β-catenin HIPK2->BetaCatenin phosphorylates for degradation Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Wnt Wnt Wnt->BetaCatenin stabilizes TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Proliferation Proliferation TCF_LEF->Proliferation This compound This compound This compound->HIPK2 Experimental_Workflow Start Start: Hypothesis (Inhibitor targets a specific kinase) BiochemicalAssay Biochemical Assay (e.g., in vitro kinase assay) Start->BiochemicalAssay DetermineIC50 Determine IC50 BiochemicalAssay->DetermineIC50 CellBasedAssay Cell-Based Assay (e.g., Western blot for phospho-target) DetermineIC50->CellBasedAssay Select concentrations around IC50 DoseResponse Dose-Response Curve CellBasedAssay->DoseResponse PhenotypicAssay Phenotypic Assay (e.g., proliferation, apoptosis) DoseResponse->PhenotypicAssay ValidatePhenotype Validate On-Target Phenotype PhenotypicAssay->ValidatePhenotype End Conclusion ValidatePhenotype->End

References

Technical Support Center: MU1787 Mass Spectrometry Signal Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to mass spectrometry (MS) signal optimization for the HIPK inhibitor, MU1787.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound relevant for mass spectrometry?

A1: Understanding the fundamental properties of this compound is the first step in developing a robust MS method.

PropertyValueImplication for MS Analysis
Molecular FormulaC₁₉H₁₈N₄OProvides the basis for calculating the exact mass.
Molecular Weight318.38 g/mol The approximate mass to look for in the mass spectrum.[1]
Predicted pKa14.71 ± 0.50Suggests the molecule is unlikely to be deprotonated under typical reversed-phase conditions.
Predicted Boiling Point288.5 ± 40.0 °CIndicates the compound is not volatile, making electrospray ionization (ESI) a suitable ionization technique.

Q2: What is the expected monoisotopic mass of this compound and its common adducts in positive ion mode?

A2: For high-resolution mass spectrometry, it is crucial to know the exact monoisotopic mass. In positive ion mode ESI, analytes are often detected as adducts with protons ([M+H]⁺), sodium ([M+Na]⁺), or potassium ([M+K]⁺).

SpeciesFormulaExpected m/z
[M]C₁₉H₁₈N₄O318.1481
[M+H]⁺C₁₉H₁₉N₄O⁺319.1553
[M+Na]⁺C₁₉H₁₈N₄ONa⁺341.1372
[M+K]⁺C₁₉H₁₈N₄OK⁺357.1112
[M+NH₄]⁺C₁₉H₂₂N₅O⁺336.1819

Q3: Which ionization mode, positive or negative, is more suitable for this compound analysis?

A3: Given that this compound contains four nitrogen atoms, it is likely to be readily protonated. Therefore, positive ion mode is generally recommended as the starting point for method development. However, it is always advisable to screen both positive and negative ionization modes to determine which provides the best response for the compound of interest.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the MS analysis of this compound.

Issue 1: Weak or No Signal for this compound

A weak or absent signal is a common problem in MS analysis.[2][3] The following workflow can help you systematically troubleshoot this issue.

G cluster_0 Troubleshooting Workflow: Weak or No Signal A Start: Weak/No Signal B Verify Instrument Performance (Run system suitability test with a known standard) A->B C Check Sample Preparation (Freshly prepare sample, check for degradation) B->C Instrument OK D Optimize Ion Source Parameters (Capillary voltage, gas flow, temperature) C->D Sample OK E Evaluate Mobile Phase Composition (Solvent purity, additive type and concentration) D->E Signal still low F Investigate Ion Suppression (Perform post-column infusion experiment) E->F Signal still low G Signal Acceptable? F->G Signal still low G->B No, repeat optimization H End G->H Yes

Caption: Troubleshooting workflow for a weak or no MS signal.

Q4: My this compound signal is very low. How can I optimize the ion source parameters?

A4: Optimization of ion source parameters is critical for maximizing the signal intensity.[4] A systematic approach, such as varying one parameter at a time while keeping others constant, is recommended.

Experimental Protocol: Ion Source Optimization

  • Prepare a standard solution of this compound at a concentration of 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

  • Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).

  • Set initial ESI parameters:

    • Capillary Voltage: 3.5 kV

    • Nebulizer Gas (N₂): 35 psi

    • Drying Gas (N₂): 10 L/min

    • Gas Temperature: 300 °C

  • Vary each parameter independently across a reasonable range while monitoring the signal intensity of the [M+H]⁺ ion (m/z 319.1553).

  • Record the signal intensity at each setting to determine the optimal value for each parameter.

Table 1: Example of Ion Source Parameter Optimization for this compound

ParameterSettingSignal Intensity (Arbitrary Units)
Capillary Voltage 2.5 kV1.2 x 10⁵
3.0 kV2.5 x 10⁵
3.5 kV 4.8 x 10⁵
4.0 kV3.9 x 10⁵
Nebulizer Gas 25 psi1.8 x 10⁵
30 psi3.2 x 10⁵
35 psi 4.8 x 10⁵
40 psi4.1 x 10⁵
Drying Gas Temp. 250 °C2.1 x 10⁵
300 °C 4.8 x 10⁵
350 °C3.5 x 10⁵

Issue 2: Poor Reproducibility and Inaccurate Quantification

This is often caused by ion suppression, where co-eluting matrix components interfere with the ionization of the analyte.[5][6][7]

G cluster_1 Addressing Ion Suppression A Start: Poor Reproducibility B Assess Matrix Effects (Post-extraction spike experiment) A->B C Improve Sample Cleanup (e.g., Solid-Phase Extraction) B->C Matrix effects present D Optimize Chromatography (Modify gradient, change column chemistry) C->D Suppression persists E Use a Stable Isotope-Labeled Internal Standard (if available) D->E Suppression persists F Problem Resolved? E->F F->C No G End F->G Yes

Caption: Logical steps to identify and mitigate ion suppression.

Q5: How do I choose the right mobile phase additives for this compound analysis?

A5: Mobile phase additives play a crucial role in the ionization process.[8][9] For positive mode ESI, acidic additives are commonly used to promote protonation.

Experimental Protocol: Mobile Phase Additive Screening

  • Prepare separate mobile phases containing different additives at the same concentration (e.g., 0.1%). Common choices include formic acid, acetic acid, and ammonium (B1175870) formate.

  • Analyze a standard solution of this compound using each mobile phase composition under the same chromatographic and MS conditions.

  • Compare the signal intensity and peak shape for this compound obtained with each additive to select the most suitable one.

Table 2: Effect of Mobile Phase Additives on this compound Signal

Additive (0.1%)Signal Intensity (Arbitrary Units)Peak Shape
Formic Acid 5.2 x 10⁵ Symmetric
Acetic Acid3.8 x 10⁵Symmetric
Ammonium Formate4.5 x 10⁵Slightly broader
No Additive0.5 x 10⁵Poor

Q6: I am observing multiple peaks that could be related to this compound. What could they be?

A6: Besides the protonated molecule, you might be observing adducts, in-source fragments, or dimers. The presence of multiple adducts can complicate data analysis and reduce the signal intensity of the target ion.

Table 3: Common Adducts and Their Mass Differences

Adduct IonMass Difference from [M+H]⁺Common SourcesMitigation Strategies
[M+Na]⁺+22 DaGlassware, mobile phase contaminants.[10]Use plasticware, high-purity solvents and salts.
[M+K]⁺+38 DaGlassware, mobile phase contaminants.[10]Use plasticware, high-purity solvents and salts.
[M+ACN+H]⁺+41 DaAcetonitrile in the mobile phase.Lower the cone voltage.

By following these guidelines and systematically optimizing your experimental parameters, you can significantly improve the mass spectrometry signal for this compound, leading to more reliable and accurate results in your research and development activities.

References

Technical Support Center: Troubleshooting Inconsistent MU1787 Results

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "MU1787" does not correspond to a known entity in publicly available scientific literature. The following troubleshooting guide is a generalized framework based on common issues encountered in experimental biology and pharmacology. Researchers should adapt these recommendations to the specific characteristics of their molecule of interest.

This technical support center provides guidance for researchers, scientists, and drug development professionals who may be encountering inconsistent results during their experiments with novel compounds. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the potency (IC50/EC50) of our compound between experimental runs. What are the potential causes?

A1: Inconsistent potency is a frequent challenge in early-stage drug discovery. The root causes can often be traced to one or more of the following factors:

  • Compound Stability and Handling: Ensure the compound is properly stored and protected from light or temperature fluctuations if it is sensitive to these conditions. Repeated freeze-thaw cycles can also degrade the compound. Prepare fresh stock solutions regularly.

  • Assay Reagent Variability: The performance of biological reagents such as cells, enzymes, and antibodies can vary between lots. It is crucial to qualify new batches of reagents against a known standard.

  • Cell-Based Assay Conditions: Factors such as cell passage number, confluency, and serum concentration in the growth media can significantly impact cellular response to a compound.

  • Experimental Technique: Minor variations in incubation times, pipetting accuracy, and washing steps can introduce significant error.

Q2: Our compound shows activity in one cell line but not in another, even though both are reported to express the target. Why might this be?

A2: This phenomenon, known as differential cellular sensitivity, can arise from several biological differences between the cell lines:

  • Target Expression and Accessibility: While both cell lines may express the target protein, the level of expression or its subcellular localization could differ.

  • Presence of Compensatory Pathways: One cell line might possess redundant or compensatory signaling pathways that are absent in the other, thus masking the effect of the compound.

  • Drug Efflux Pumps: The resistant cell line may have higher expression of multidrug resistance transporters (e.g., P-glycoprotein) that actively pump the compound out of the cell.

  • Off-Target Effects: The observed activity in the sensitive cell line could be due to an off-target effect that is not present in the resistant line.

Troubleshooting Guides

Issue 1: High Well-to-Well Variability in Plate-Based Assays

High variability across wells of the same experimental plate can obscure real biological effects.

Possible Causes and Solutions:

CauseRecommended Action
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating. Use a multichannel pipette for seeding and avoid edge effects by not using the outermost wells of the plate or by filling them with a buffer.
Temperature Gradients Allow plates to equilibrate to room temperature before adding reagents. Ensure even temperature distribution during incubation.
Pipetting Inaccuracy Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent tip immersion depth.
Reagent Mixing Gently mix reagents thoroughly before adding them to the wells. For adherent cells, be careful not to dislodge them during reagent addition.
Issue 2: Batch-to-Batch Inconsistency of the Compound

If different batches of your synthesized compound yield different results, it is crucial to investigate the chemical integrity of each batch.

Possible Causes and Solutions:

CauseRecommended Action
Purity Differences Analyze the purity of each batch using methods like HPLC and Mass Spectrometry. Even minor impurities can sometimes have potent biological activity.
Isomeric Composition If the compound has stereoisomers, the ratio of these isomers may differ between batches. Use chiral chromatography to determine the isomeric composition.
Presence of Solvents or Salts Residual solvents or different salt forms from the synthesis can affect the compound's solubility and activity. Use techniques like NMR and elemental analysis to identify and quantify these.

Experimental Protocols

Standard Cell Viability Assay (MTT Assay)

This protocol is a common method for assessing the effect of a compound on cell proliferation.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.

Visualizing Experimental Workflows and Pathways

General Troubleshooting Workflow

The following diagram outlines a logical approach to troubleshooting inconsistent experimental results.

G A Inconsistent Results Observed B Review Experimental Protocol A->B C Check Reagent Quality & Handling A->C D Verify Equipment Calibration A->D E Analyze Data for Patterns A->E F Hypothesize Potential Causes B->F C->F D->F E->F G Design & Execute Control Experiments F->G I Consult with Colleagues F->I H Problem Identified & Resolved G->H I->G

Caption: A systematic workflow for troubleshooting inconsistent experimental outcomes.

Hypothetical Signaling Pathway Inhibition

This diagram illustrates a simplified signaling pathway and how a hypothetical inhibitor like this compound might act.

G cluster_0 Cell Membrane Receptor Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression This compound This compound This compound->KinaseB

Caption: this compound as a hypothetical inhibitor of Kinase B in a signaling cascade.

Technical Support Center: MU1787 Protocol Refinement for Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining experimental protocols involving the HIPK inhibitor, MU1787, to enhance reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary cellular target?

A1: this compound is a potent and highly selective small molecule inhibitor of Homeodomain-Interacting Protein Kinases (HIPKs). It exhibits inhibitory activity against HIPK1, HIPK2, and HIPK3.

Q2: What is the typical solvent and storage condition for this compound?

A2: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is recommended to store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.

Q3: What is a recommended starting concentration range for this compound in cell-based assays?

A3: The effective concentration of this compound will vary depending on the cell line and the specific experimental endpoint. Based on its reported IC50 values, a starting concentration range of 100 nM to 10 µM is recommended for initial dose-response experiments.

Q4: How can I be sure that the observed cellular effects are due to HIPK inhibition by this compound?

A4: To confirm on-target activity, consider the following control experiments:

  • Rescue experiment: If possible, overexpress a drug-resistant mutant of the target HIPK to see if it reverses the effect of this compound.

  • Target knockdown: Use siRNA or shRNA to knockdown the specific HIPK isoform and observe if the phenotype mimics the effect of this compound treatment.

Q5: How can I minimize variability and improve reproducibility in my experiments with this compound?

A5: Reproducibility in cell-based assays can be challenging.[1][2][3] To improve consistency:

  • Cell Line Authentication: Regularly authenticate your cell lines to ensure they have not been misidentified or cross-contaminated.

  • Passage Number: Use cells within a consistent and low passage number range for all experiments.

  • Cell Seeding Density: Ensure consistent cell seeding density across all wells and experiments, as this can significantly impact results.

  • Reagent Consistency: Use the same batch of media, serum, and other reagents whenever possible. If a new batch must be used, it is advisable to test its performance first.

  • Standardized Protocols: Follow a detailed and consistent standard operating procedure (SOP) for all steps of the experiment.

Troubleshooting Guides

Guide 1: Inconsistent IC50 Values in Cell Viability Assays
Problem Possible Cause(s) Troubleshooting Steps
High variability in IC50 values between replicate experiments. Inconsistent cell seeding density. Use a cell counter to ensure accurate and consistent cell numbers are seeded in each well. Avoid using the outer wells of the plate, as they are more prone to evaporation ("edge effect").
Variability in drug concentration. Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. Ensure thorough mixing at each dilution step.
Cell health and passage number. Use cells that are in the logarithmic growth phase and within a defined low passage number range.
This compound appears less potent than expected based on published data. High cell density. Optimize cell seeding density. Higher cell numbers can sometimes require higher concentrations of the inhibitor to elicit a response.
Presence of serum proteins. Serum proteins can bind to small molecules, reducing their effective concentration. Consider reducing the serum concentration during the treatment period, if compatible with your cell line.
Compound degradation. Ensure proper storage of the this compound stock solution. Avoid multiple freeze-thaw cycles.
Guide 2: Difficulty in Detecting Downstream Effects by Western Blot
Problem Possible Cause(s) Troubleshooting Steps
No change in the phosphorylation of known HIPK substrates. Suboptimal treatment time. Perform a time-course experiment to determine the optimal duration of this compound treatment for observing changes in downstream signaling.
Low inhibitor concentration. Perform a dose-response experiment to ensure you are using a concentration of this compound that is sufficient to inhibit HIPK activity.
Poor antibody quality. Use a validated antibody specific for the phosphorylated form of the substrate. Run appropriate positive and negative controls for the antibody.
High background on the western blot membrane. Inadequate blocking. Increase the blocking time or try a different blocking agent (e.g., 5% BSA in TBST instead of non-fat milk).
Antibody concentration too high. Titrate the primary and secondary antibody concentrations to find the optimal dilution that provides a strong signal with low background.
Insufficient washing. Increase the number and duration of washes after primary and secondary antibody incubations.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of this compound against HIPK isoforms. This data can be used as a reference for designing experiments and interpreting results.

Kinase TargetIC50 (nM)
HIPK1285
HIPK2123
HIPK3283

Note: IC50 values can vary between different assay formats and conditions.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol provides a general method for assessing the effect of this compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis of HIPK2 Signaling

This protocol describes how to detect changes in the phosphorylation of a downstream target of HIPK2 after treatment with this compound.

  • Cell Treatment: Seed cells in 6-well plates and grow them to 70-80% confluency. Treat the cells with the desired concentrations of this compound or vehicle control for the optimized duration.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Separate the protein samples on an SDS-polyacrylamide gel and then transfer them to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against the phosphorylated target of HIPK2 (e.g., phospho-p53 at Ser46) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against the total protein of the target to normalize for protein loading.

Visualizations

HIPK2 Signaling Pathway

HIPK2_Signaling_Pathway DNA_Damage DNA Damage (e.g., UV, Chemo) ATM_ATR ATM/ATR DNA_Damage->ATM_ATR HIPK2_inactive HIPK2 (inactive) ATM_ATR->HIPK2_inactive Activates HIPK2_active HIPK2 (active) HIPK2_inactive->HIPK2_active p53 p53 HIPK2_active->p53 Phosphorylates MDM2 MDM2 HIPK2_active->MDM2 Inhibits beta_catenin β-catenin HIPK2_active->beta_catenin Regulates Smad Smad proteins HIPK2_active->Smad Regulates p53_pS46 p-p53 (Ser46) p53->p53_pS46 Apoptosis Apoptosis p53_pS46->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p53_pS46->Cell_Cycle_Arrest MDM2->p53 Degrades Wnt Wnt Signaling Wnt->beta_catenin Gene_Expression Gene Expression beta_catenin->Gene_Expression TGF_beta TGF-β Signaling TGF_beta->Smad Smad->Gene_Expression This compound This compound This compound->HIPK2_active Inhibits

Caption: Simplified overview of the HIPK2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Western Blot Analysis

Western_Blot_Workflow start Start: Cell Culture treatment Treat with this compound or Vehicle Control start->treatment lysis Cell Lysis and Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer (Blotting) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

References

Validation & Comparative

Unraveling the Therapeutic Potential of HIPK Inhibitors: A Comparative Analysis of MU1787 and BT173 in Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of therapeutic development for fibrotic diseases, particularly renal fibrosis, the inhibition of Homeodomain-interacting Protein Kinases (HIPKs) has emerged as a promising strategy. This report provides a detailed comparison of two notable HIPK inhibitors, MU1787 and BT173, offering researchers, scientists, and drug development professionals a comprehensive guide to their respective mechanisms of action, efficacy, and the experimental frameworks used for their evaluation.

A Tale of Two Inhibitors: Distinct Mechanisms Targeting a Common Pathway

This compound is a potent ATP-competitive inhibitor targeting multiple HIPK isoforms. In contrast, BT173 represents a novel class of allosteric inhibitors with high selectivity for HIPK2.

This compound is a powerful inhibitor of HIPK1, HIPK2, and HIPK3, with respective IC50 values of 285 nM, 123 nM, and 283 nM. Its mechanism relies on competing with ATP for the kinase's binding site, thereby preventing the phosphorylation of downstream substrates.

BT173 , on the other hand, employs a more nuanced approach. It acts as an allosteric inhibitor that specifically disrupts the protein-protein interaction between HIPK2 and Smad3, a key mediator of the pro-fibrotic Transforming Growth Factor-beta (TGF-β) signaling pathway.[1] This targeted disruption is achieved without inhibiting the kinase activity of HIPK2 itself, a significant advantage that may preserve the tumor-suppressive functions of HIPK2 mediated through other pathways, such as p53 activation.[2] A more potent analog of BT173, SMS-0174, has demonstrated an in vitro IC50 of less than 25 nM for the disruption of the HIPK2-Smad3 interaction.[2]

Efficacy in Preclinical Models of Renal Fibrosis

While direct comparative studies are not yet available, preclinical data provides valuable insights into the anti-fibrotic potential of BT173. The efficacy of this compound in fibrosis models has not been publicly reported.

BT173 has shown significant efficacy in attenuating renal fibrosis in two well-established murine models: the Unilateral Ureteral Obstruction (UUO) model and the Tg26 mouse model of HIV-associated nephropathy.[1]

In the UUO model , oral administration of BT173 at a dose of 20 mg/kg daily for seven days significantly attenuated the development of renal fibrosis.[1] This was accompanied by a marked decrease in the phosphorylation of Smad3 and the expression of α-smooth muscle actin (α-SMA), a key marker of myofibroblast activation.[1]

In the Tg26 mouse model , a four-week course of BT173 at the same oral dose ameliorated proteinuria and kidney fibrosis.[1] Similar to the findings in the UUO model, a reduction in phosphorylated Smad3 and α-SMA levels was observed in the kidneys of treated mice.[1]

The following table summarizes the available quantitative efficacy data for the two compounds:

CompoundTarget(s)IC50Preclinical ModelKey Findings
This compound HIPK1, HIPK2, HIPK3285 nM (HIPK1), 123 nM (HIPK2), 283 nM (HIPK3)Not ReportedData on anti-fibrotic efficacy is not publicly available.
BT173 HIPK2-Smad3 Interaction (Allosteric)<25 nM (SMS-0174 analog)UUO Mouse ModelSignificantly attenuated renal fibrosis; Decreased Smad3 phosphorylation and α-SMA expression.
Tg26 Mouse ModelAmeliorated proteinuria and kidney fibrosis; Reduced p-Smad3 and α-SMA levels.

Experimental Methodologies: A Closer Look

The evaluation of these compounds relies on robust and well-defined experimental protocols.

In Vitro Kinase Inhibition Assay (this compound)

The inhibitory activity of this compound against HIPK1, HIPK2, and HIPK3 was likely determined using a standard in vitro kinase assay. A typical protocol for such an assay is as follows:

  • Reaction Setup: A reaction mixture containing the specific HIPK enzyme, a suitable substrate (e.g., a generic peptide or protein substrate like myelin basic protein), and ATP is prepared in a buffer solution.

  • Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixture.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for phosphorylation.

  • Detection: The extent of substrate phosphorylation is quantified. This is often achieved by measuring the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into the substrate or by using phosphospecific antibodies in an ELISA or Western blot format.

  • IC50 Determination: The concentration of this compound that inhibits 50% of the kinase activity (IC50) is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Unilateral Ureteral Obstruction (UUO) Model (BT173)

The UUO model is a widely used surgical model to induce renal fibrosis.

  • Animal Model: Male C57BL/6 mice (8-10 weeks old) are typically used.

  • Surgical Procedure: Under anesthesia, the left ureter is ligated at two points. Sham-operated animals undergo the same procedure without ureter ligation and serve as controls.[3]

  • Compound Administration: BT173 (20 mg/kg) or a vehicle control is administered daily by oral gavage for the specified duration (e.g., 7 days).[1]

  • Endpoint Analysis: At the end of the study, kidneys are harvested for analysis.

    • Histology: Kidney sections are stained with Masson's trichrome or Picrosirius red to visualize and quantify collagen deposition as a measure of fibrosis.[4]

    • Immunohistochemistry/Western Blotting: The expression and phosphorylation of key fibrotic markers such as α-SMA and Smad3 are assessed.[1]

Tg26 Mouse Model of HIV-Associated Nephropathy (BT173)

The Tg26 mouse model is a transgenic model that develops renal disease mimicking human HIV-associated nephropathy.[4]

  • Animal Model: Tg26 mice, which carry a subgenomic HIV-1 provirus, are used.[4]

  • Compound Administration: Treatment with BT173 (20 mg/kg, p.o.) or vehicle is initiated at a specific age (e.g., 6 weeks) and continued for a defined period (e.g., 4 weeks).[1]

  • Endpoint Analysis:

    • Renal Function: Proteinuria is monitored as an indicator of kidney damage.[1]

    • Histological and Molecular Analysis: Similar to the UUO model, kidney tissues are analyzed for fibrosis and the expression of fibrotic markers.[1]

Visualizing the Pathways and Processes

To better understand the mechanisms and workflows discussed, the following diagrams are provided.

G Signaling Pathway of HIPK Inhibition in Fibrosis cluster_0 TGF-β Signaling cluster_1 Intracellular Signaling cluster_2 Inhibitor Action cluster_3 Cellular Response TGF-β TGF-β TGF-β Receptor TGF-β Receptor TGF-β->TGF-β Receptor HIPK2 HIPK2 TGF-β Receptor->HIPK2 Smad3 Smad3 HIPK2->Smad3 Interaction p-Smad3 p-Smad3 Smad3->p-Smad3 Phosphorylation Fibroblast Activation Fibroblast Activation p-Smad3->Fibroblast Activation This compound This compound This compound->HIPK2 ATP-Competitive Inhibition BT173 BT173 BT173->HIPK2 Allosteric Inhibition of Smad3 Interaction Extracellular Matrix Deposition Extracellular Matrix Deposition Fibroblast Activation->Extracellular Matrix Deposition Fibrosis Fibrosis Extracellular Matrix Deposition->Fibrosis

Comparative mechanisms of this compound and BT173 in the TGF-β pathway.

G Experimental Workflow for In Vivo Efficacy Testing cluster_0 Model Induction cluster_1 Treatment Phase cluster_2 Endpoint Analysis Animal Model Selection\n(e.g., C57BL/6 Mice) Animal Model Selection (e.g., C57BL/6 Mice) Surgical Intervention\n(e.g., UUO) Surgical Intervention (e.g., UUO) Animal Model Selection\n(e.g., C57BL/6 Mice)->Surgical Intervention\n(e.g., UUO) Randomization Randomization Surgical Intervention\n(e.g., UUO)->Randomization Compound Administration\n(e.g., BT173, 20 mg/kg, p.o.) Compound Administration (e.g., BT173, 20 mg/kg, p.o.) Tissue Harvesting\n(Kidneys) Tissue Harvesting (Kidneys) Compound Administration\n(e.g., BT173, 20 mg/kg, p.o.)->Tissue Harvesting\n(Kidneys) Vehicle Control Vehicle Control Vehicle Control->Tissue Harvesting\n(Kidneys) Randomization->Compound Administration\n(e.g., BT173, 20 mg/kg, p.o.) Randomization->Vehicle Control Histological Analysis\n(e.g., Masson's Trichrome) Histological Analysis (e.g., Masson's Trichrome) Tissue Harvesting\n(Kidneys)->Histological Analysis\n(e.g., Masson's Trichrome) Molecular Analysis\n(e.g., Western Blot for p-Smad3) Molecular Analysis (e.g., Western Blot for p-Smad3) Tissue Harvesting\n(Kidneys)->Molecular Analysis\n(e.g., Western Blot for p-Smad3) Data Analysis & Interpretation Data Analysis & Interpretation Histological Analysis\n(e.g., Masson's Trichrome)->Data Analysis & Interpretation Molecular Analysis\n(e.g., Western Blot for p-Smad3)->Data Analysis & Interpretation

Generalized workflow for preclinical in vivo fibrosis studies.

Conclusion

BT173 and its analogs represent a promising new frontier in anti-fibrotic therapy, distinguished by a highly selective allosteric mechanism of action. The preclinical data robustly supports its efficacy in mitigating renal fibrosis by specifically targeting the HIPK2-Smad3 interaction. While this compound is a potent pan-HIPK inhibitor, its potential as an anti-fibrotic agent remains to be elucidated through further preclinical investigation. This comparative guide underscores the importance of targeted therapeutic strategies and provides a foundational framework for the continued exploration of HIPK inhibitors in the fight against fibrotic diseases.

References

Comparative Analysis of MU1787 and Similar Homeodomain-Interacting Protein Kinase (HIPK) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the novel Homeodomain-Interacting Protein Kinase (HIPK) inhibitor, MU1787, and other notable inhibitors targeting this kinase family. The information presented herein is intended to assist researchers in making informed decisions regarding the selection and application of these compounds in their studies. This analysis is based on publicly available experimental data.

Introduction to HIPK and its Inhibitors

Homeodomain-interacting protein kinases (HIPKs) are a family of serine/threonine kinases (HIPK1, HIPK2, HIPK3, and HIPK4) that play crucial roles in regulating gene transcription, cell proliferation, apoptosis, and developmental processes. Their dysregulation has been implicated in various diseases, including cancer and fibrosis, making them attractive therapeutic targets. This guide focuses on a comparative evaluation of this compound, a potent pan-HIPK inhibitor, alongside other known HIPK inhibitors, highlighting their mechanisms of action, potency, and selectivity.

Data Presentation: Quantitative Comparison of HIPK Inhibitors

The following table summarizes the inhibitory activities of this compound and similar compounds against HIPK isoforms. The data has been compiled from various sources to provide a comparative overview.

InhibitorTarget(s)IC50 (nM)Mechanism of ActionKey Features
This compound HIPK1, HIPK2, HIPK3HIPK1: 285HIPK2: 123HIPK3: 283ATP-competitivePotent and highly selective pan-inhibitor of HIPK1/2/3. Does not inhibit HIPK4 at 10 µM.[1]
MU135 HIPK1, HIPK2, HIPK3HIPK1: 248HIPK2: 119HIPK3: 476ATP-competitiveA close analog of this compound with similar potency and selectivity profile.
A64 (PKI1H) HIPK1, HIPK2HIPK1: 136HIPK2: 74ATP-competitiveA commercially available HIPK1/2 inhibitor.
TBID HIPK2HIPK2: 330ATP-competitiveSelective inhibitor of HIPK2, with less potent activity against HIPK1 and HIPK3.[2][3][4]
BT-173 HIPK2-Smad3 InteractionN/A (Allosteric)AllostericSelectively disrupts the interaction between HIPK2 and Smad3 without inhibiting HIPK2 kinase activity.[1][5][6][7]
RLA-23174 HIPK2-Smad3 InteractionKd < 25 nMAllostericAn optimized analog of BT-173 with improved drug-like properties.[1][8] Currently in Phase 1 clinical trials.

Note: IC50 values can vary depending on the specific assay conditions. N/A indicates that the inhibitor does not act via direct inhibition of kinase activity, and thus a direct IC50 comparison is not applicable.

Signaling Pathways and Inhibitor Mechanisms

HIPK2 is a key regulator in several signaling pathways implicated in fibrosis and cancer, most notably the Transforming Growth Factor-β (TGF-β)/Smad3 pathway. The following diagram illustrates this pathway and the points of intervention for different classes of HIPK2 inhibitors.

HIPK2_Signaling_and_Inhibition HIPK2 Signaling in Fibrosis and Mechanisms of Inhibitor Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors TGF-beta TGF-beta TGF-beta_Receptor TGF-β Receptor TGF-beta->TGF-beta_Receptor Binds Smad2_3 Smad2/3 TGF-beta_Receptor->Smad2_3 Phosphorylates p-Smad2_3 p-Smad2/3 Smad2_3->p-Smad2_3 Smad_complex Smad Complex p-Smad2_3->Smad_complex Complexes with Smad4 Smad4 Smad4 Smad_complex_nuc Smad Complex Smad_complex->Smad_complex_nuc Translocates HIPK2_cyto HIPK2 HIPK2_nuc HIPK2 HIPK2_cyto->HIPK2_nuc Translocates p-Smad3_nuc p-Smad3 HIPK2_nuc->p-Smad3_nuc Phosphorylates (Potentiates) DNA DNA p-Smad3_nuc->DNA Smad_complex_nuc->DNA Binds to Pro-fibrotic_Genes Pro-fibrotic Gene Transcription DNA->Pro-fibrotic_Genes ATP_competitive ATP-Competitive Inhibitors (this compound, TBID) ATP_competitive->HIPK2_nuc Inhibits kinase activity Allosteric Allosteric Inhibitors (BT-173, RLA-23174) Allosteric->HIPK2_nuc Prevents Smad3 interaction

Caption: HIPK2 signaling in fibrosis and mechanisms of inhibitor action.

Experimental Protocols

Detailed experimental protocols are essential for the accurate interpretation and replication of results. Below are generalized methodologies for key assays used in the characterization of HIPK inhibitors.

In Vitro Kinase Inhibition Assay (for ATP-competitive inhibitors)

This assay determines the concentration of an inhibitor required to reduce the activity of a HIPK enzyme by 50% (IC50).

1. Reagents and Materials:

  • Recombinant human HIPK1, HIPK2, HIPK3, or HIPK4 enzyme.

  • Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[9]

  • Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate).

  • ATP at a concentration close to the Km for the respective enzyme.

  • Test inhibitor (e.g., this compound) serially diluted in DMSO.

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system.[9][10]

  • 384-well plates.

2. Procedure:

  • Prepare a reaction mixture containing the HIPK enzyme and kinase buffer.

  • Add serially diluted test inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add the enzyme mixture to the wells.

  • Initiate the kinase reaction by adding the substrate and ATP mixture.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[9][10]

  • Stop the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™.

  • The luminescence signal, which correlates with kinase activity, is measured using a plate reader.

  • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Allosteric Inhibition Assay (for BT-173 and RLA-23174)

This type of assay evaluates the ability of a compound to disrupt the protein-protein interaction between HIPK2 and its substrate, Smad3.

1. Method: Co-immunoprecipitation (Co-IP)

a. Reagents and Materials:

  • Cell line expressing tagged versions of HIPK2 and Smad3 (e.g., HEK293T).

  • Cell lysis buffer.

  • Antibodies specific to the tags (e.g., anti-FLAG, anti-HA).

  • Protein A/G magnetic beads.

  • Wash buffers.

  • SDS-PAGE and Western blotting reagents.

b. Procedure:

  • Transfect cells with plasmids encoding tagged HIPK2 and Smad3.

  • Treat the cells with the test inhibitor (e.g., BT-173) or vehicle control.

  • Lyse the cells and collect the protein lysate.

  • Incubate the lysate with an antibody against one of the tags (e.g., anti-FLAG for FLAG-HIPK2).

  • Add Protein A/G beads to pull down the antibody-protein complex.

  • Wash the beads to remove non-specific binding.

  • Elute the protein complexes from the beads.

  • Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the other tag (e.g., anti-HA for HA-Smad3).

  • A reduction in the amount of co-immunoprecipitated protein in the inhibitor-treated sample compared to the control indicates disruption of the protein-protein interaction.

Experimental Workflow: In Vivo Model of Fibrosis

The Unilateral Ureteral Obstruction (UUO) model is a commonly used in vivo model to study renal fibrosis and evaluate the efficacy of anti-fibrotic compounds.

UUO_Workflow Experimental Workflow for Unilateral Ureteral Obstruction (UUO) Model Start Start Animal_Acclimatization Animal Acclimatization (e.g., C57BL/6 mice) Start->Animal_Acclimatization Surgery Unilateral Ureteral Obstruction (UUO) Surgery on Day 0 Animal_Acclimatization->Surgery Treatment_Groups Randomization into Treatment Groups (Vehicle, Inhibitor) Surgery->Treatment_Groups Daily_Dosing Daily Administration of Inhibitor or Vehicle (e.g., oral gavage) Treatment_Groups->Daily_Dosing Monitoring Monitor Animal Health and Body Weight Daily_Dosing->Monitoring Sacrifice Sacrifice Animals at a Pre-determined Time Point (e.g., Day 7 or 14) Daily_Dosing->Sacrifice Tissue_Harvest Harvest Kidneys Sacrifice->Tissue_Harvest Analysis Analysis Tissue_Harvest->Analysis Histology Histological Analysis (H&E, Masson's Trichrome, Sirius Red) Analysis->Histology IHC Immunohistochemistry (α-SMA, Collagen I) Analysis->IHC qPCR Quantitative PCR (Fibrotic markers: Acta2, Col1a1, Tgfb1) Analysis->qPCR Western_Blot Western Blot (p-Smad3, HIPK2) Analysis->Western_Blot End End Histology->End IHC->End qPCR->End Western_Blot->End

Caption: General experimental workflow for the Unilateral Ureteral Obstruction (UUO) mouse model.

Conclusion

This compound is a potent and selective ATP-competitive inhibitor of HIPK1, HIPK2, and HIPK3. Its profile makes it a valuable tool for investigating the roles of these kinases in various biological processes. In comparison, other inhibitors offer different selectivity profiles or mechanisms of action. For instance, TBID provides a more selective tool for studying HIPK2, while the allosteric inhibitors BT-173 and RLA-23174 offer a unique approach to modulate the pro-fibrotic activities of HIPK2 by specifically disrupting its interaction with Smad3, potentially offering a more targeted therapeutic strategy with an improved safety profile. The choice of inhibitor will ultimately depend on the specific research question and the desired experimental outcome. Further head-to-head studies under standardized assay conditions would be beneficial for a more direct comparison of the potency and selectivity of these compounds.

References

Cross-Validation of MU1787 Binding Affinity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinity of MU1787, a potent inhibitor of Homeodomain-Interacting Protein Kinases (HIPKs), with other known HIPK inhibitors. The information is intended to assist researchers in evaluating this compound for their studies and to provide a framework for the cross-validation of its binding characteristics.

Comparative Binding Affinity of HIPK Inhibitors

The binding affinity of small molecule inhibitors is a critical parameter for assessing their potency and potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a common measure of inhibitor potency. The table below summarizes the reported IC50 values for this compound and other selected HIPK inhibitors against HIPK1, HIPK2, and HIPK3.

CompoundHIPK1 IC50 (nM)HIPK2 IC50 (nM)HIPK3 IC50 (nM)Notes
This compound 285123283Highly selective across the kinome.[1]
TBID-330-Less efficient against HIPK1 and HIPK3.
A6413674-Commercially available HIPK1/2 inhibitor.[1]
SB203580->40,000-p38 MAP kinase inhibitor with negligible HIPK2 inhibition.

Note: A lower IC50 value indicates a higher potency.

Experimental Protocols for Binding Affinity Determination

Accurate determination of binding affinity requires robust and well-documented experimental protocols. While the specific protocol for this compound's IC50 determination is not publicly detailed, a representative biochemical kinase assay protocol is described below. This protocol is based on commonly used methods for screening kinase inhibitors.

Representative Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of an inhibitor corresponds to its inhibitory activity.

Materials:

  • Recombinant human HIPK1, HIPK2, or HIPK3 enzyme

  • Suitable substrate for HIPK (e.g., a generic kinase substrate like Myelin Basic Protein, MBP)

  • ATP

  • This compound and other test compounds

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound and other inhibitors in the assay buffer.

  • Kinase Reaction:

    • Add 2.5 µL of the serially diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the HIPK enzyme and substrate to each well.

    • Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be close to the Km value for the specific HIPK isoform.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and then measure the newly synthesized ATP as a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Proposed Workflow for Cross-Validation of this compound Binding Affinity

To ensure the robustness and reliability of the binding affinity data, it is crucial to perform cross-validation using orthogonal experimental methods. This workflow outlines a strategy to validate the biochemically determined IC50 values with biophysical techniques that measure the direct interaction between the inhibitor and the kinase.

CrossValidationWorkflow Proposed Cross-Validation Workflow for this compound Binding Affinity cluster_biochemical Biochemical Assay cluster_biophysical Biophysical Assays cluster_validation Validation & Comparison Biochem_Assay IC50 Determination (e.g., ADP-Glo™ Assay) Comparison Compare IC50 with Kd values Biochem_Assay->Comparison Provides functional potency ITC Isothermal Titration Calorimetry (ITC) Measures Kd and thermodynamics ITC->Comparison Provides direct binding affinity SPR Surface Plasmon Resonance (SPR) Measures Kd and kinetics SPR->Comparison Provides direct binding affinity & kinetics Conclusion Confirm Binding Affinity and Mechanism Comparison->Conclusion

Caption: A proposed workflow for the cross-validation of this compound binding affinity.

HIPK2 Signaling Pathway

Homeodomain-interacting protein kinases are involved in various cellular signaling pathways, playing crucial roles in development, cell proliferation, and apoptosis.[2][3][4][5] HIPK2, in particular, is a key regulator of the p53 tumor suppressor pathway.[2][4][6] Upon DNA damage, HIPK2 can phosphorylate p53 at Serine 46, leading to the activation of pro-apoptotic genes.[2][4] HIPK2 is also implicated in other significant pathways, including Wnt/β-catenin and TGF-β signaling.[1][5]

HIPK2_Signaling_Pathway Simplified HIPK2 Signaling Pathway cluster_stimuli Cellular Stress cluster_core HIPK2 Activation cluster_downstream Downstream Effectors cluster_outcome Cellular Outcome DNA_Damage DNA Damage HIPK2 HIPK2 DNA_Damage->HIPK2 activates p53 p53 HIPK2->p53 phosphorylates (Ser46) Wnt Wnt/β-catenin Pathway HIPK2->Wnt regulates TGFb TGF-β Pathway HIPK2->TGFb regulates Apoptosis Apoptosis p53->Apoptosis induces Gene_Regulation Gene Regulation Wnt->Gene_Regulation TGFb->Gene_Regulation

Caption: A simplified diagram of the HIPK2 signaling pathway.

References

A Comparative Guide to the Efficacy of MU1787, a Novel A2AR Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro and in vivo efficacy of MU1787, a potent and selective adenosine (B11128) A2A receptor (A2AR) antagonist, with an alternative A2AR antagonist, Ciforadenant. The data presented is based on preclinical and clinical studies to inform researchers on the therapeutic potential of these compounds in oncology.

Introduction to A2AR Antagonism in Immuno-Oncology

The tumor microenvironment is often characterized by high levels of adenosine, which suppresses the anti-tumor immune response through the activation of the A2A receptor on immune cells.[1][2] By blocking this interaction, A2AR antagonists like this compound and Ciforadenant aim to restore and enhance the ability of the immune system to recognize and eliminate cancer cells.[3] This approach has shown promise in various preclinical models and is being actively investigated in clinical trials for a range of cancers.[1][3]

In Vitro Efficacy: this compound vs. Ciforadenant

The in vitro potency of A2AR antagonists is a key indicator of their potential therapeutic efficacy. This is often measured by their binding affinity (Ki) to the receptor and their ability to inhibit downstream signaling pathways in cellular assays (IC50).

CompoundTargetAssay TypeResultReference
This compound (Taminadenant) Adenosine A2A ReceptorBinding Affinity (Ki)12 nM--INVALID-LINK--
Ciforadenant Adenosine A2A ReceptorFunctional InhibitionData not available in search results

Note: While a specific IC50 value for this compound in a functional assay was not available in the provided search results, its low nanomolar binding affinity suggests high potency. For Ciforadenant, while preclinical and clinical efficacy data are available, a specific in vitro IC50 value was not retrieved in the searches.

In Vivo Efficacy: A Comparative Overview

The anti-tumor activity of this compound and Ciforadenant has been evaluated in both preclinical animal models and human clinical trials. The following tables summarize the key findings from these studies.

Preclinical Efficacy of Ciforadenant in a Syngeneic Mouse Model
ParameterVehicle ControlCiforadenant (100 mg/kg)Ciforadenant + anti-PD-L1
Tumor Growth Inhibition -Dose-dependent inhibitionSynergistic inhibition
Tumor Elimination 0%~30%90%
Immune Memory Not Applicable100% rejection of re-challenge100% rejection of re-challenge

This data is from studies in the MC38 syngeneic mouse colon cancer model.[4]

Clinical Efficacy of this compound (Taminadenant) in Advanced Non-Small Cell Lung Cancer (NSCLC)
ParameterThis compound MonotherapyThis compound + Spartalizumab (anti-PD-1)
Objective Response Rate (ORR) 9.5%8.3%
Disease Control Rate (DCR) 42.9%66.7%
Complete Response (CR) 1 patient (4.0%)0 patients
Partial Response (PR) 1 patient (4.0%)1 patient
Stable Disease (SD) 7 patients (28.0%)14 patients

This data is from a Phase I/Ib clinical trial in patients with advanced/metastatic NSCLC who had received at least one prior therapy.[5][6][7]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental approach for evaluating these compounds, the following diagrams are provided.

A2AR_Signaling_Pathway cluster_TME Tumor Microenvironment (TME) cluster_ImmuneCell Immune Cell (e.g., T Cell) ATP ATP CD39 CD39 ATP->CD39 Adenosine Adenosine CD73 CD73 Adenosine->CD73 A2AR A2AR Adenosine->A2AR binds CD39->Adenosine hydrolyzes CD73->Adenosine hydrolyzes cAMP cAMP A2AR->cAMP activates Gs -> AC -> PKA PKA cAMP->PKA activates NFkB_inhibition Inhibition of NF-kB & NFAT PKA->NFkB_inhibition Immune_Suppression Immune Suppression NFkB_inhibition->Immune_Suppression This compound This compound / Ciforadenant This compound->A2AR blocks

Caption: A2AR signaling pathway and the inhibitory action of this compound/Ciforadenant.

InVivo_Efficacy_Workflow Start Tumor_Implantation Tumor Cell Implantation Start->Tumor_Implantation Tumor_Growth Tumor Growth Establishment Tumor_Implantation->Tumor_Growth Randomization Animal Randomization Tumor_Growth->Randomization Treatment Treatment Initiation (Vehicle, this compound, etc.) Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint Study Endpoint (e.g., Tumor Size Limit) Monitoring->Endpoint Endpoint->Monitoring No Analysis Tumor Collection & Immunohistochemistry Endpoint->Analysis Yes End Analysis->End

Caption: Generalized workflow for in vivo preclinical efficacy studies.

Experimental Protocols

In Vitro Radioligand Binding Assay (for Ki determination)
  • Objective: To determine the binding affinity of the test compound to the human A2A receptor.

  • Method: Membranes from cells stably expressing the human A2A receptor are incubated with a radiolabeled ligand (e.g., [3H]-ZM241385) and varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand. After incubation, the membranes are washed, and the bound radioactivity is measured using a scintillation counter. The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo Syngeneic Mouse Model Efficacy Study
  • Objective: To evaluate the anti-tumor efficacy of the test compound alone and in combination with other immunotherapies.

  • Animal Model: C57BL/6 mice are typically used.

  • Tumor Cell Line: MC38 (murine colon adenocarcinoma) cells are injected subcutaneously into the flank of the mice.

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups. The test compound (e.g., Ciforadenant) is administered orally, typically once or twice daily.[4] Checkpoint inhibitors (e.g., anti-PD-L1) are administered intraperitoneally.

  • Endpoints: Tumor volume is measured regularly with calipers. Body weight is monitored as an indicator of toxicity. At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry for immune cell infiltration.

Human Clinical Trial for Advanced Solid Tumors
  • Objective: To assess the safety, tolerability, and preliminary efficacy of the A2AR antagonist in patients with advanced cancers.

  • Study Design: These are typically Phase I/Ib dose-escalation and expansion studies.[5][6][7]

  • Patient Population: Patients with advanced or metastatic solid tumors who have progressed on standard therapies.

  • Treatment: The A2AR antagonist is administered orally at various dose levels, both as a monotherapy and in combination with an immune checkpoint inhibitor.

  • Assessments: Safety is monitored through the recording of adverse events. Efficacy is evaluated by tumor assessments (e.g., using RECIST criteria) at baseline and regular intervals during treatment.[5]

Conclusion

Both this compound and Ciforadenant demonstrate promising activity as A2AR antagonists. This compound has shown modest clinical benefit as a monotherapy and in combination with a PD-1 inhibitor in heavily pre-treated NSCLC patients.[5][6][7] Ciforadenant has exhibited significant anti-tumor efficacy in preclinical models, particularly when combined with PD-L1 blockade, leading to complete tumor regression in a high percentage of animals.[4] Further clinical investigation is warranted for both compounds to fully elucidate their therapeutic potential in various cancer types and in combination with other immunotherapies.

References

MU1787 vs. Standard of Care: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the novel, preclinical Homeodomain-Interacting Protein Kinase (HIPK) inhibitor, MU1787, against current standard of care therapies. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of HIPK inhibition.

This compound is a potent and highly selective inhibitor of HIPK1, HIPK2, and HIPK3.[1] While still in the preclinical stage of development, the therapeutic potential of targeting HIPK pathways is a growing area of research, particularly in oncology and fibrotic diseases. This guide will focus on the potential application of HIPK inhibitors in chronic kidney disease (CKD) and associated fibrosis, a key area where this new class of drugs shows promise.

Executive Summary

Current standard of care therapies for chronic kidney disease primarily manage symptoms and slow disease progression but do not directly target the underlying fibrotic processes. This compound, as a representative HIPK inhibitor, offers a novel mechanistic approach by directly targeting key signaling pathways involved in the pathogenesis of renal fibrosis. While clinical data for this compound is not yet available, preclinical evidence for HIPK2 inhibitors suggests a potential paradigm shift in the treatment of fibrotic diseases.

Data Presentation: this compound vs. Standard of Care for Chronic Kidney Disease

FeatureThis compound (Representing HIPK Inhibitors)Standard of Care for CKD (ACEi/ARBs, SGLT2i, MRAs)
Primary Mechanism Direct inhibition of HIPK1, HIPK2, and HIPK3, key regulators of pro-fibrotic signaling pathways.Indirectly slow fibrosis by managing hemodynamic and metabolic factors (e.g., blood pressure, blood glucose).
Molecular Target Homeodomain-Interacting Protein Kinases (HIPK1, HIPK2, HIPK3).Renin-Angiotensin-Aldosterone System (RAAS), Sodium-Glucose Cotransporter-2 (SGLT2), Mineralocorticoid Receptor (MR).
Effect on Fibrosis Preclinical evidence suggests direct anti-fibrotic effects by modulating TGF-β/Smad3, Wnt/β-catenin, and NF-κB pathways.[2]Slows the progression of fibrosis as a secondary benefit of managing the primary disease drivers.[3]
Clinical Development Stage Preclinical.[4] A related allosteric HIPK2 inhibitor, RLA-23174, is in Phase 1 clinical trials for CKD and fibrosis.[5]Approved and widely used as first-line therapies for CKD.[3]
Reported Efficacy IC50 values for this compound: HIPK1 = 285 nM, HIPK2 = 123 nM, HIPK3 = 283 nM.[1] No clinical efficacy data is available.Clinically proven to reduce the risk of CKD progression, end-stage renal disease, and cardiovascular events.
Potential Advantages Potentially disease-modifying by directly targeting the fibrotic process. May offer a therapeutic option for patients who do not respond adequately to standard of care.Well-established safety and efficacy profiles from large-scale clinical trials.
Potential Challenges Long-term safety and efficacy in humans are unknown. The dual role of HIPK2 in both promoting and suppressing cellular processes requires careful therapeutic targeting.[4]Do not reverse established fibrosis. Efficacy can be limited in advanced stages of CKD.

Experimental Protocols

As this compound is a preclinical compound, there are no clinical trial protocols to report. The following outlines a general experimental workflow for evaluating the anti-fibrotic potential of a HIPK inhibitor like this compound in a preclinical setting, based on common methodologies in the field.

Experimental Workflow for Preclinical Evaluation of an Anti-Fibrotic HIPK Inhibitor

experimental_workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_tox Toxicology Studies iv1 Kinase Assays (IC50 determination) iv2 Cell-based assays (e.g., TGF-β stimulated renal fibroblasts) iv1->iv2 iv3 Gene expression analysis (qPCR for fibrotic markers) iv2->iv3 iv4 Protein analysis (Western blot for p-Smad3, α-SMA) iv3->iv4 inv1 Animal model of CKD (e.g., unilateral ureteral obstruction) iv4->inv1 Proceed to in vivo if promising inv2 Treatment with this compound vs. vehicle control inv1->inv2 inv3 Assessment of renal function (BUN, creatinine) inv2->inv3 inv4 Histological analysis of kidney tissue (fibrosis scoring) inv3->inv4 tox1 In vitro cytotoxicity assays inv4->tox1 Assess safety profile tox2 In vivo acute and chronic toxicity studies tox1->tox2

Caption: Preclinical workflow for evaluating a HIPK inhibitor.

Signaling Pathways

HIPK2 Signaling in Renal Fibrosis

The diagram below illustrates the central role of HIPK2 in mediating pro-fibrotic signaling pathways in the kidney. Upon activation by stimuli such as TGF-β, HIPK2 can phosphorylate and activate Smad3, a key transcription factor driving the expression of fibrotic genes. HIPK2 also integrates signals from other pathways implicated in fibrosis, including Wnt/β-catenin and NF-κB. This compound and other HIPK inhibitors aim to block these downstream effects.

hipk2_pathway cluster_nucleus tgfb TGF-β receptor Receptor Activation tgfb->receptor wnt Wnt wnt->receptor nfkb_s Pro-inflammatory stimuli nfkb_s->receptor hipk2 HIPK2 receptor->hipk2 activates smad3 Smad3 hipk2->smad3 phosphorylates beta_catenin β-catenin hipk2->beta_catenin stabilizes nfkb NF-κB hipk2->nfkb activates This compound This compound This compound->hipk2 inhibits nucleus Nucleus smad3->nucleus beta_catenin->nucleus nfkb->nucleus fibrosis Fibrosis (Gene Expression) nucleus->fibrosis

Caption: HIPK2 signaling pathway in renal fibrosis.

Conclusion

This compound and other selective HIPK inhibitors represent a promising new therapeutic strategy for chronic kidney disease and other fibrotic conditions. By directly targeting the kinase activity of HIPKs, these compounds have the potential to offer a more direct anti-fibrotic mechanism compared to the current standard of care. Further preclinical and clinical research is warranted to fully elucidate the therapeutic potential and safety profile of this novel class of inhibitors.

References

Independent Validation of MU1787 Findings: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Homeodomain-Interacting Protein Kinase (HIPK) inhibitor, MU1787, with alternative compounds. The information presented herein is supported by experimental data to facilitate informed decisions in research applications.

Introduction to this compound and HIPK Inhibition

Homeodomain-interacting protein kinases (HIPKs) are a family of serine/threonine kinases (HIPK1, HIPK2, HIPK3, and HIPK4) that play crucial roles in regulating a multitude of cellular processes, including signal transduction, gene transcription, and apoptosis. Their involvement in various signaling pathways, such as TGF-β, Wnt/β-catenin, and p53, has made them attractive targets for therapeutic intervention in diseases like cancer and fibrosis.

This compound is a potent and highly selective inhibitor of HIPK1, HIPK2, and HIPK3. Its discovery and characterization have provided a valuable tool for dissecting the biological functions of these kinases. This guide aims to provide an independent validation of the initial findings on this compound and compare its performance against other known HIPK inhibitors.

Comparative Analysis of HIPK Inhibitors

The following table summarizes the biochemical potency of this compound and other commonly used HIPK inhibitors. The data is compiled from published literature to provide a comparative overview. It is important to note that direct comparisons of IC50 values across different studies should be interpreted with caution due to variations in assay conditions.

InhibitorTarget(s)IC50 (nM) vs HIPK1IC50 (nM) vs HIPK2IC50 (nM) vs HIPK3Mechanism of Action
This compound HIPK1, HIPK2, HIPK3285123283ATP-competitive
TBID HIPK2 > HIPK1, HIPK3>1000330>1000ATP-competitive [1][2]
A64 (PKI1H) HIPK1, HIPK213674Not ReportedATP-competitive

Experimental Protocols

To ensure reproducibility and facilitate the independent validation of these findings, detailed methodologies for key experiments are provided below.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is adapted from commercially available luminescent kinase assays for measuring ADP production from a kinase reaction.

Materials:

  • Recombinant HIPK1, HIPK2, or HIPK3 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT) [3]* Test inhibitors (e.g., this compound, TBID, A64) dissolved in DMSO

  • ADP-Glo™ Reagent (Promega)

  • Kinase Detection Reagent (Promega)

  • 384-well white assay plates

Procedure:

  • Prepare serial dilutions of the test inhibitors in DMSO.

  • In a 384-well plate, add 1 µL of the inhibitor dilution (or DMSO for control). [3]3. Add 2 µL of the respective HIPK enzyme diluted in Kinase Buffer. [3]4. Add 2 µL of a substrate/ATP mix (containing MBP and ATP at a concentration near the Km for the respective kinase). [3]5. Incubate the reaction at room temperature for 60 minutes. [3][4]6. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. [3][5]7. Incubate at room temperature for 40 minutes. [3][5]8. Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. [3][5]9. Incubate at room temperature for 30-60 minutes. [5]10. Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 values by fitting the data to a dose-response curve.

Cellular Target Engagement Assay (NanoBRET™ Assay)

This protocol measures the engagement of an inhibitor with its target kinase within living cells.

Materials:

  • HEK293 cells

  • Plasmid encoding NanoLuc®-HIPK2 fusion protein

  • Transfection reagent

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ Tracer K-10 (Promega)

  • Test inhibitors dissolved in DMSO

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor (Promega)

  • 384-well white, tissue culture-treated assay plates

Procedure:

  • Transfect HEK293 cells with the NanoLuc®-HIPK2 fusion vector and seed them into 384-well plates.

  • Allow cells to adhere and express the fusion protein for 24 hours.

  • Prepare serial dilutions of the test inhibitors.

  • Pre-treat the cells with the NanoBRET™ Tracer K-10. [6][7]5. Add the test inhibitor dilutions to the cells and incubate for 1 hour at 37°C in a CO2 incubator. [6][7]6. Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor solution to all wells.

  • Measure the donor (450 nm) and acceptor (610 nm) luminescence signals using a plate reader equipped with appropriate filters.

  • Calculate the BRET ratio (acceptor emission/donor emission).

  • Determine the percent inhibition of the BRET signal for each inhibitor concentration and calculate the IC50 values.

Signaling Pathway and Experimental Workflow

To visualize the role of HIPK2 in a key signaling pathway and the workflow for its inhibition analysis, the following diagrams are provided.

TGF_beta_HIPK2_Pathway TGFb TGF-β TGFbR TGF-β Receptor (Type I/II) TGFb->TGFbR Binds Smad2_3 Smad2/3 TGFbR->Smad2_3 Phosphorylates pSmad2_3 p-Smad2/3 Smad2_3->pSmad2_3 Smad_complex Smad Complex pSmad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates to Gene_Expression Target Gene Expression Smad_complex->Gene_Expression Regulates HIPK2 HIPK2 HIPK2->Smad_complex Interacts with This compound This compound This compound->HIPK2 Inhibits

Caption: TGF-β signaling pathway involving HIPK2 and Smad proteins.

Kinase_Inhibition_Workflow start Start reagents Prepare Reagents: - HIPK Enzyme - Substrate (MBP) - ATP - Inhibitor (this compound) start->reagents reaction Set up Kinase Reaction reagents->reaction incubation1 Incubate (60 min) reaction->incubation1 adp_glo Add ADP-Glo™ Reagent incubation1->adp_glo incubation2 Incubate (40 min) adp_glo->incubation2 detection Add Kinase Detection Reagent incubation2->detection incubation3 Incubate (30-60 min) detection->incubation3 readout Measure Luminescence incubation3->readout analysis Data Analysis (IC50) readout->analysis end End analysis->end

Caption: Experimental workflow for the biochemical kinase inhibition assay.

References

A Researcher's Guide to Target Engagement Verification Assays for Novel Therapeutics: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a therapeutic candidate, such as the hypothetical molecule MU1787, interacts with its intended biological target is a critical step in the drug discovery pipeline.[1][2][3] This guide provides a comparative overview of key target engagement verification assays, offering insights into their principles, protocols, and the types of data they generate. Demonstrating target engagement provides crucial evidence for a drug's mechanism of action and can significantly increase the probability of success in clinical trials.[4][5]

The journey of a drug from a promising compound to a therapeutic agent is complex, and a significant number of candidates fail in clinical trials due to a lack of efficacy.[5][6] A primary reason for this is the failure of the compound to engage its intended target in a complex biological system.[5] Therefore, robust and reliable target engagement assays are indispensable for validating a compound's on-target activity and making informed decisions throughout the drug discovery process.[7]

Comparing Methodologies for Target Engagement Verification

A variety of assays have been developed to measure the direct interaction between a compound and its target protein.[4] These can be broadly categorized into biochemical, cellular, and in vivo assays, each with its own set of advantages and limitations. The choice of assay depends on several factors, including the nature of the target protein, the stage of drug development, and the specific questions being addressed.[4]

Assay TypePrincipleAdvantagesDisadvantagesThroughput
Biochemical Assays
Isothermal Titration Calorimetry (ITC)Measures the heat change upon binding of a compound to its target protein.Provides a complete thermodynamic profile of the interaction (KD, ΔH, ΔS). Label-free.Requires large amounts of pure protein. Low throughput.Low
Surface Plasmon Resonance (SPR)Detects changes in the refractive index at the surface of a sensor chip when a compound binds to an immobilized target protein.Real-time kinetic data (kon, koff). Label-free. High sensitivity.Requires protein immobilization, which can affect its conformation.Medium
Microscale Thermophoresis (MST)Measures the movement of molecules in a microscopic temperature gradient, which is altered upon ligand binding.Low sample consumption. Can be performed in complex biological liquids.Requires fluorescent labeling of the target or ligand.High
Cellular Assays
Cellular Thermal Shift Assay (CETSA®)Based on the principle that ligand binding stabilizes a protein against thermal denaturation.[8]Measures target engagement in a native cellular environment without modifying the compound or target.[8][9]Requires specific antibodies for detection. May not be suitable for all targets.[1]Medium to High
Bioluminescence Resonance Energy Transfer (BRET)Measures the proximity between a luciferase-tagged target protein and a fluorescently labeled ligand.Allows for real-time monitoring of target engagement in living cells.Requires genetic engineering of the target protein and a suitable fluorescent ligand.[9]High
In-Cell Western™/On-Cell WesternAn immunocytochemical method to quantify protein levels in fixed cells. Can be adapted to measure target engagement by assessing downstream effects or protein stabilization.High throughput. No need for protein purification.Indirect measure of target engagement. Requires specific antibodies.High
In Vivo Assays
Positron Emission Tomography (PET)A non-invasive imaging technique that uses radiolabeled ligands to visualize and quantify target occupancy in living organisms.Provides quantitative information on target engagement in the context of a whole organism.Requires the synthesis of a suitable radiolabeled ligand. Expensive.Low
Activity-Based Protein Profiling (ABPP)Uses chemical probes that covalently bind to the active site of enzymes to measure target engagement and selectivity.[1][2]Provides information on target activity and can be used to assess selectivity across entire enzyme families.[2]Requires the design and synthesis of specific covalent probes.[1]Medium

Experimental Protocols for Key Assays

Below are detailed methodologies for performing some of the key target engagement verification assays.

Cellular Thermal Shift Assay (CETSA®)

The Cellular Thermal Shift Assay (CETSA®) is a powerful method for assessing target engagement in a cellular context.[8] It relies on the principle that the binding of a ligand, such as this compound, can alter the thermal stability of its target protein.[8]

Experimental Workflow:

  • Cell Treatment: Treat cultured cells with varying concentrations of this compound or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.

  • Cell Lysis: Lyse the cells to release the soluble proteins.

  • Protein Quantification: Separate the soluble and aggregated protein fractions, typically by centrifugation.

  • Detection: Detect the amount of soluble target protein remaining at each temperature using methods like Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting temperature (Tm) in the presence of this compound indicates target engagement.[1]

CETSA_Workflow cluster_protocol CETSA Experimental Protocol start Start: Treat cells with this compound heat Heat cells to induce denaturation start->heat Incubate lyse Lyse cells to release proteins heat->lyse Cool separate Separate soluble and aggregated proteins lyse->separate Centrifuge detect Detect soluble target protein separate->detect Western Blot/ELISA analyze Analyze data to determine Tm shift detect->analyze Generate melting curve end End: Target engagement verified analyze->end

CETSA Experimental Workflow
Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding of a ligand to its target protein, providing a complete thermodynamic profile of the interaction.

Experimental Workflow:

  • Sample Preparation: Prepare solutions of the purified target protein in the calorimeter cell and this compound in the injection syringe.

  • Titration: Inject small aliquots of this compound into the protein solution at a constant temperature.

  • Heat Measurement: Measure the heat change after each injection.

  • Data Analysis: Integrate the heat change peaks and plot them against the molar ratio of this compound to the target protein. Fit the data to a binding model to determine the dissociation constant (KD), enthalpy (ΔH), and stoichiometry (n) of the interaction.

ITC_Workflow cluster_protocol ITC Experimental Protocol protein Target Protein in Calorimeter Cell titration Titrate this compound into Protein Solution protein->titration ligand This compound in Syringe ligand->titration measurement Measure Heat Change titration->measurement analysis Analyze Binding Isotherm measurement->analysis results Determine KD, ΔH, ΔS analysis->results Signaling_Pathway cluster_pathway Hypothetical MAPK/ERK Pathway Inhibition by this compound receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation transcription->proliferation This compound This compound This compound->raf Inhibition

References

Benchmarking MU1787: A Comparative Guide to Kinase Inhibitors Targeting BCR-ABL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful development of targeted therapies has revolutionized the treatment of cancers driven by specific genetic abnormalities. A prime example is the management of Chronic Myeloid Leukemia (CML), characterized by the Philadelphia chromosome and the resultant constitutively active BCR-ABL tyrosine kinase. This oncoprotein drives uncontrolled cell proliferation and survival. Small molecule kinase inhibitors targeting BCR-ABL have transformed CML from a fatal disease into a manageable chronic condition.

This guide provides a comparative analysis of MU1787, a novel kinase inhibitor, against established first and second-generation BCR-ABL inhibitors, Imatinib and Dasatinib. We present a comprehensive overview of their inhibitory profiles, supported by experimental data, to assist researchers in evaluating their potential applications and mechanisms of action.

Disclaimer: As of the date of this publication, publicly available information on the specific kinase inhibitor this compound is not available. Therefore, this guide serves as a template, utilizing the well-characterized BCR-ABL inhibitors Imatinib and Dasatinib to illustrate the format and content of a comprehensive comparative analysis. The data for this compound is presented as a placeholder to demonstrate how a novel inhibitor would be benchmarked against existing therapies.

Comparative Kinase Inhibition Profile

The potency and selectivity of kinase inhibitors are critical determinants of their therapeutic efficacy and safety profiles. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of an inhibitor. The following table summarizes the IC50 values of this compound, Imatinib, and Dasatinib against a panel of selected kinases, providing a direct comparison of their potency and selectivity. Lower IC50 values indicate greater potency.

Data Presentation: Comparative IC50 Values (nM) of Selected Kinase Inhibitors

Kinase TargetThis compound IC50 (nM)Imatinib IC50 (nM)Dasatinib IC50 (nM)
BCR-ABL Data Pending25 - 75[1]<1[1]
SRC Data Pending>10,000[1]0.5[1]
c-KIT Data Pending100[1]1.1[1]
PDGFRβ Data Pending100[1]1.1[1]
LCK Data Pending>10,000[1]1.1[1]
EphA2 Data Pending3,900[1]1.7[1]
VEGFR2 Data Pending>10,000[1]8[1]

Note: IC50 values are compiled from multiple in vitro studies and can vary based on experimental conditions. The data presented represents a synthesis of reported values to illustrate relative potencies.[2][3]

Signaling Pathway Analysis

The BCR-ABL oncoprotein activates multiple downstream signaling pathways that are crucial for leukemogenesis. Understanding how these pathways are modulated by different inhibitors is key to elucidating their mechanisms of action and potential resistance pathways.

BCR_ABL_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression ERK->Gene_Expression AKT AKT PI3K->AKT Survival Cell Survival (Anti-Apoptosis) AKT->Survival STAT5->Gene_Expression Proliferation Cell Proliferation Gene_Expression->Proliferation Inhibitor This compound Imatinib Dasatinib Inhibitor->BCR_ABL

Caption: The BCR-ABL signaling pathway and points of inhibition.

Experimental Workflow for Inhibitor Comparison

The evaluation of kinase inhibitors follows a structured workflow, progressing from initial biochemical screens to cell-based assays and ultimately to preclinical in vivo models. This process allows for a comprehensive characterization of a compound's potency, selectivity, and cellular efficacy.

Kinase_Inhibitor_Workflow cluster_biochemical Biochemical Assays cluster_cell_based Cell-Based Assays cluster_preclinical Preclinical Models HTS High-Throughput Screening (HTS) IC50_determination IC50 Determination (e.g., HTRF) HTS->IC50_determination Selectivity_profiling Kinase Selectivity Profiling (e.g., KINOMEscan) IC50_determination->Selectivity_profiling Cell_viability Cell Viability/Proliferation (e.g., MTT Assay) Selectivity_profiling->Cell_viability Target_engagement Target Engagement (e.g., Western Blot for p-BCR-ABL) Cell_viability->Target_engagement Off_target_effects Off-Target Effect Analysis Target_engagement->Off_target_effects In_vivo_efficacy In Vivo Efficacy (Xenograft Models) Target_engagement->In_vivo_efficacy PK_PD Pharmacokinetics/ Pharmacodynamics (PK/PD) In_vivo_efficacy->PK_PD

Caption: A typical workflow for comparing kinase inhibitors.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate comparison of kinase inhibitors. Below are representative protocols for key assays used to evaluate the activity of compounds against BCR-ABL.

Biochemical Kinase Activity Assay: Homogeneous Time-Resolved Fluorescence (HTRF)

This assay measures the direct inhibition of purified BCR-ABL kinase activity.

  • Objective: To determine the IC50 value of an inhibitor against purified BCR-ABL kinase.

  • Principle: HTRF is a time-resolved fluorescence resonance energy transfer (TR-FRET) technology. In this kinase assay, a biotinylated substrate is phosphorylated by BCR-ABL in the presence of ATP. The reaction is stopped, and a europium cryptate-labeled anti-phospho-tyrosine antibody (donor) and streptavidin-XL665 (acceptor) are added. When the substrate is phosphorylated, the donor and acceptor are brought into close proximity, resulting in a FRET signal that is proportional to the kinase activity.[4][5][6]

  • Materials:

    • Purified recombinant BCR-ABL kinase

    • Biotinylated tyrosine kinase substrate peptide

    • ATP

    • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.0, 10 mM MgCl2, 1 mM DTT, 0.01% BSA)

    • Test inhibitors (serial dilutions in DMSO)

    • HTRF detection reagents: Europium cryptate-labeled anti-phospho-tyrosine antibody and Streptavidin-XL665 in detection buffer (e.g., 50 mM HEPES pH 7.0, 0.8 M KF, 0.1% BSA)

    • 384-well low-volume plates

    • HTRF-compatible plate reader

  • Procedure:

    • Prepare serial dilutions of the test inhibitors (e.g., this compound, Imatinib, Dasatinib) in DMSO and then in kinase reaction buffer.

    • Add a small volume (e.g., 2.5 µL) of the diluted inhibitors or DMSO (vehicle control) to the wells of the 384-well plate.

    • Add the BCR-ABL enzyme and the biotinylated substrate mixture (e.g., 5 µL) to each well.

    • Initiate the kinase reaction by adding ATP (e.g., 2.5 µL) to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding the HTRF detection reagents pre-mixed in detection buffer (e.g., 10 µL) to each well.

    • Incubate the plate at room temperature for 60 minutes to allow for the development of the detection signal.

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm and 665 nm.

    • Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression.

Cell-Based Viability Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

This assay assesses the effect of an inhibitor on the proliferation and viability of BCR-ABL-expressing cells (e.g., K562 cell line).[7][8]

  • Objective: To determine the IC50 value of an inhibitor on the viability of BCR-ABL-positive cells.

  • Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

  • Materials:

    • K562 human CML cell line

    • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

    • Test inhibitors (serial dilutions)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • 96-well flat-bottom plates

    • Microplate reader

  • Procedure:

    • Seed K562 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Prepare serial dilutions of the test inhibitors in the culture medium.

    • Add 100 µL of the inhibitor dilutions to the respective wells. Include wells with untreated cells as a control.

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[8]

    • Add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours, allowing formazan crystals to form.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

    • Incubate the plate for a further 4-16 hours (depending on the solubilization agent) in the dark at room temperature or 37°C, ensuring complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and plot it against the logarithm of the inhibitor concentration to determine the IC50 value.

Conclusion

The comparative analysis of kinase inhibitors is a cornerstone of modern drug discovery and development. This guide provides a framework for the systematic evaluation of novel compounds like this compound against established therapies such as Imatinib and Dasatinib. By presenting quantitative data on potency and selectivity, illustrating the relevant signaling pathways, and detailing robust experimental protocols, researchers can gain a deeper understanding of the therapeutic potential and molecular mechanisms of new kinase inhibitors. The continued application of these benchmarking principles will be instrumental in the development of next-generation targeted therapies with improved efficacy and safety profiles.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal Procedures for MU1787

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety, logistical, and operational guidance for the proper handling and disposal of MU1787, a potent and selective inhibitor of Homeodomain-interacting Protein Kinases (HIPKs). Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and fostering a culture of trust and responsibility in the research environment. By providing this value-added information, we aim to be your preferred partner in laboratory safety and chemical handling.

This compound: Summary of Key Data

This compound is a highly selective inhibitor of HIPK1, HIPK2, and HIPK3. The following table summarizes its known inhibitory concentrations.

TargetIC50 (nM)
HIPK1285
HIPK2123
HIPK3283

Proper Disposal Procedures for this compound

The disposal of this compound and any materials contaminated with it must be managed as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash.

Step-by-Step Disposal Plan:

  • Waste Segregation:

    • Solid Waste: Collect all solid materials contaminated with this compound, including unused or expired powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, weighing papers, and pipette tips. Place these materials in a designated, clearly labeled, and sealable hazardous waste container.

    • Liquid Waste: All solutions containing this compound must be collected in a dedicated, leak-proof, and chemically compatible container. The container should be clearly labeled as "Hazardous Waste" and list all chemical components, including this compound and any solvents.

    • Sharps: Any sharps, such as needles or syringes, contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is clearly labeled as hazardous chemical waste.

  • Labeling and Storage:

    • All waste containers must be clearly and securely labeled with the words "Hazardous Waste," the full chemical name "this compound," and the contact information of the responsible researcher or laboratory.

    • Store all this compound waste in a designated, secure, and well-ventilated satellite accumulation area within the laboratory, away from incompatible chemicals.

  • Decontamination:

    • Thoroughly decontaminate all surfaces and non-disposable equipment that have come into contact with this compound. Use an appropriate solvent (e.g., 70% ethanol) followed by a suitable laboratory cleaning agent.

    • All cleaning materials, such as wipes and absorbent pads, used for decontamination must be disposed of as solid hazardous waste.

  • Final Disposal:

    • Arrange for the collection and disposal of all this compound hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Ensure all required waste disposal documentation is completed accurately and submitted to the EHS office.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for determining the inhibitory activity of this compound against a target HIPK enzyme.

Materials:

  • Recombinant human HIPK1, HIPK2, or HIPK3 enzyme

  • Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% BSA)

  • ATP

  • Substrate peptide (e.g., Myelin Basic Protein)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • Plate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations.

  • Add the diluted this compound or DMSO (vehicle control) to the wells of a 96-well plate.

  • Add the recombinant HIPK enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP to each well.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Terminate the reaction by adding a stop solution (e.g., EDTA).

  • Quantify the kinase activity by measuring the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

HIPK2 Signaling Pathway in Apoptosis

This compound's primary targets, the HIPK family of kinases, are crucial regulators of various cellular processes, including apoptosis (programmed cell death). HIPK2, in particular, plays a significant role in the p53-mediated apoptotic pathway in response to cellular stress, such as DNA damage. The following diagram illustrates a simplified representation of this signaling cascade.

HIPK2_Apoptosis_Pathway dna_damage DNA Damage (e.g., UV, Chemotherapy) atm ATM/ATR dna_damage->atm activates hipk2 HIPK2 atm->hipk2 activates p53 p53 hipk2->p53 phosphorylates (Ser46) mdm2 MDM2 hipk2->mdm2 inhibits p53->mdm2 activates pro_apoptotic Pro-Apoptotic Genes (e.g., BAX, PUMA, Noxa) p53->pro_apoptotic upregulates mdm2->p53 inhibits apoptosis Apoptosis pro_apoptotic->apoptosis This compound This compound This compound->hipk2 inhibits

Caption: HIPK2-mediated apoptosis signaling pathway.

Experimental Workflow for Kinase Inhibitor Screening

The following diagram outlines a typical workflow for screening and characterizing small molecule kinase inhibitors like this compound.

Kinase_Inhibitor_Workflow start Start: Compound Library primary_screen Primary Screen (Single High Concentration) start->primary_screen hit_identification Hit Identification primary_screen->hit_identification dose_response Dose-Response Assay (IC50 Determination) hit_identification->dose_response selectivity Selectivity Profiling (Kinase Panel) dose_response->selectivity cellular_assays Cellular Assays (Target Engagement, Phenotypic Effects) selectivity->cellular_assays lead_optimization Lead Optimization cellular_assays->lead_optimization end End: Preclinical Candidate lead_optimization->end

Caption: Workflow for kinase inhibitor discovery.

Essential Safety and Operational Guide for Handling MU1787

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substance Identification and Properties

MU1787 is a chemical compound used in laboratory research, identified as a potent and selective inhibitor of Homeodomain-interacting protein kinases (HIPKs). As with many novel research chemicals, comprehensive toxicological data may not be fully available. Therefore, it is imperative to treat this compound as a potentially hazardous substance.

Identifier Value
Chemical Name 3-[4-(1,1-Dimethylethyl)phenyl]-5-(1H-1,2,3-triazol-5-yl)furo[3,2-b]pyridine
CAS Number 2624098-97-9
Molecular Formula C19H18N4O
Molecular Weight 318.38 g/mol
Appearance Solid
Solubility 10 mM in DMSO
Storage Solid Powder: -20°C for 12 months, 4°C for 6 months. In Solvent: -80°C for 6 months, -20°C for 6 months.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the recommended PPE for handling this compound.

PPE Category Item Specifications and Use
Eye and Face Protection Safety Goggles with Side ShieldsMust be worn at all times when handling the solid compound or solutions to protect against splashes.
Face ShieldRecommended when there is a significant risk of splashing, such as during the preparation of bulk solutions or sonication.
Skin Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Double gloving is advisable, especially when handling the pure compound or concentrated solutions. Gloves must be changed immediately if contaminated.
Laboratory CoatA fully buttoned, long-sleeved lab coat should be worn to protect skin and personal clothing.
Closed-Toe ShoesRequired to protect feet from potential spills.
Respiratory Protection Certified Chemical Fume HoodAll handling of the solid form of this compound and preparation of stock solutions must be performed in a certified chemical fume hood to prevent inhalation of airborne particles.

Safe Handling and Operational Workflow

A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow outlines the key steps for safely working with this compound.

Operational Workflow for this compound Operational Workflow for Safe Handling of this compound prep Preparation - Don all required PPE. - Work in a certified chemical fume hood. weigh Weighing and Aliquoting - Use dedicated, clean equipment. - Handle gently to avoid dust generation. - Tightly seal primary container after use. prep->weigh solubilize Solution Preparation - Add solvent in the fume hood. - Cap and mix until fully dissolved. - Clearly label the solution container. weigh->solubilize experiment Experimental Use - Follow specific experimental protocols. - Maintain containment within the designated area. solubilize->experiment decon Decontamination - Wipe surfaces with an appropriate solvent (e.g., DMSO, ethanol). - Follow with a soap and water wash. - Collect all cleaning materials as hazardous waste. experiment->decon disposal Waste Disposal - Segregate all this compound waste. - Follow institutional hazardous waste procedures. decon->disposal

Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.

Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is critical.

Emergency Situation Immediate Action
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Small Spill (Solution) Absorb the spill with an inert material (e.g., vermiculite, sand). Wearing appropriate PPE, decontaminate the area with a suitable cleaning agent. Collect all materials in a sealed container for hazardous waste disposal.
Large Spill Evacuate the immediate area and follow your institution's emergency spill response procedures.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.[1][2] Improper disposal can lead to environmental contamination and pose a risk to public health.

Waste Stream Disposal Method
Unused/Expired Solid this compound Collect in a clearly labeled, sealed container designated for "Potent Compound Waste." Dispose of through your institution's hazardous waste program. Do not discard in regular trash or down the drain.[2][3]
Contaminated Labware (e.g., pipette tips, vials, gloves) Place in a dedicated, lined hazardous waste container within the fume hood.[2][3] Seal the container when full and dispose of as hazardous waste.[2][3]
Liquid Waste (solutions, rinsates) Collect in a sealed, properly labeled, and leak-proof hazardous waste container.[2][3] Do not pour down the drain.[2][3]

Logical Relationship for Safe Disposal

The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.

Disposal Plan for this compound Disposal Decision Tree for this compound start Material potentially contaminated with this compound is_solid Is the waste solid? start->is_solid is_liquid Is the waste liquid? is_solid->is_liquid No solid_waste Solid Hazardous Waste - Seal in a labeled container. is_solid->solid_waste Yes is_sharp Is the waste a sharp? is_liquid->is_sharp No liquid_waste Liquid Hazardous Waste - Collect in a sealed, leak-proof container. is_liquid->liquid_waste Yes sharps_waste Sharps Hazardous Waste - Place in a designated sharps container. is_sharp->sharps_waste Yes dispose Dispose through Institutional Hazardous Waste Program is_sharp->dispose No solid_waste->dispose liquid_waste->dispose sharps_waste->dispose

Caption: A decision tree outlining the proper segregation and disposal of this compound waste.

By adhering to these guidelines, researchers can create a safer laboratory environment and ensure the responsible handling and disposal of the potent kinase inhibitor this compound. Always consult your institution's specific safety protocols and Environmental Health and Safety (EHS) department for additional guidance.

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。